Synthesis and Characterization of 2-Fluoro-2-pyridin-2-ylpropanoic Acid: A Methodological Whitepaper
Executive Summary The incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern drug design, profoundly influencing metabolic stability, lipophilicity, and target binding affinity[1]. Specificall...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern drug design, profoundly influencing metabolic stability, lipophilicity, and target binding affinity[1]. Specifically, 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS: 1190615-18-9) serves as a critical building block and intermediate in the synthesis of β3-adrenergic receptor agonists[2].
However, the synthesis of α-fluoro-α-heteroaryl carboxylic acids is notoriously challenging[3]. The electron-withdrawing nature of both the fluorine atom and the pyridine ring renders the α-carbon highly susceptible to defluorination, while the resulting carboxylic acid is prone to rapid decarboxylation under standard hydrolytic conditions. This whitepaper details a robust, field-proven synthetic workflow that circumvents these degradation pathways through precise enolate chemistry and anhydrous ester cleavage.
Retrosynthetic Strategy & Mechanistic Causality
Electrophilic Fluorination vs. Nucleophilic Displacement
Traditional nucleophilic fluorination (e.g., using DAST or HF-pyridine on an alcohol precursor) at the α-position of a pyridine ring often suffers from poor yields due to competing elimination reactions (E1/E2) driven by the basicity of the pyridine nitrogen. Instead, an electrophilic fluorination approach using N-fluorobenzenesulfonimide (NFSI) on a pre-formed lithium enolate ensures high regioselectivity and conversion.
The Hydrolysis Dilemma: Avoiding Aqueous Base
The most critical failure point in this synthesis is the deprotection of the methyl ester to the free acid. Standard saponification using aqueous NaOH or LiOH leads to hydroxide-mediated attack on the C-F bond or triggers E1cB elimination and subsequent decarboxylation. To preserve the structural integrity of the α-fluoro acid, Potassium trimethylsilanolate (KOTMS) is employed[2]. KOTMS delivers a nucleophilic silanolate that attacks the ester carbonyl, expelling methoxide which is subsequently trapped as volatile methyl trimethylsilyl ether (TMS-OMe). This anhydrous, mild cleavage yields the potassium carboxylate, which is carefully protonated to afford the stable acid.
Synthetic pathway for 2-Fluoro-2-pyridin-2-ylpropanoic acid via KOTMS cleavage.
Mechanistic divergence in ester cleavage: Aqueous base vs. KOTMS.
The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to the next highly sensitive step.
Step A: Synthesis of Methyl 2-fluoro-2-pyridin-2-ylpropanoate
Objective: Convert methyl 2-pyridin-2-ylpropanoate to its α-fluoro derivative via electrophilic trapping.
System Preparation: Purge a flame-dried round-bottom flask with ultra-pure N₂. Add anhydrous tetrahydrofuran (THF) (4.0 mL/mmol) and cool to -78°C using a dry ice/acetone bath.
Base Addition: Introduce a 2.0 M solution of Lithium Diisopropylamide (LDA) in THF (1.10 equivalents)[2].
Enolization: Dropwise add a solution of methyl 2-pyridin-2-ylpropanoate (1.0 eq) in anhydrous THF.
Thermal Cycling (Causality Check): Stir for 10 minutes at -78°C, then warm the mixture to 0°C over 30 minutes.
Causality: This thermal cycle overcomes the activation energy barrier for complete kinetic enolate formation, preventing unreacted starting material from complicating downstream purification.
Electrophile Addition: Cool the reaction back to -78°C. Add a pre-chilled solution of N-fluorobenzenesulfonimide (NFSI) (1.20 eq) in THF dropwise.
Causality: NFSI is an aggressive electrophile; addition at -78°C controls the exothermic fluorination and suppresses the formation of dimeric side products.
Validation & Workup: Monitor via TLC (UV active). Once complete, quench with saturated aqueous NH₄Cl at -78°C, warm to room temperature, and extract with ethyl acetate. Dry over MgSO₄, concentrate, and purify via silica gel chromatography to yield the fluorinated ester.
Step B: Anhydrous Cleavage to 2-Fluoro-2-pyridin-2-ylpropanoic Acid
Objective: Hydrolyze the methyl ester to the target carboxylic acid without compromising the fragile C-F bond[2].
Reagent Mixing: Dissolve methyl 2-fluoro-2-pyridin-2-ylpropanoate (1.0 eq) in anhydrous THF (2.0 mL/mmol) at ambient temperature.
KOTMS Addition: Add Potassium trimethylsilanolate (KOTMS) (2.0 eq) in a single portion[2].
Reaction Progression (Causality Check): Stir the mixture for 3 hours at ambient temperature.
Causality: KOTMS acts as a mild, anhydrous nucleophile. It attacks the ester carbonyl and expels methoxide, which is trapped as volatile TMS-OMe, leaving the stable potassium carboxylate salt. This completely avoids the E1cB elimination pathway triggered by aqueous hydroxide.
Validation & Workup: Monitor the disappearance of the ester via LC-MS. Upon completion, cool the mixture to 0°C and carefully quench with 1.0 N HCl (2.0 eq) to protonate the carboxylate.
Causality: Strict temperature control during acidification prevents acid-catalyzed decarboxylation of the destabilized α-fluoro acid.
Isolation: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to afford 2-Fluoro-2-pyridin-2-ylpropanoic acid as an off-white solid.
Characterization & Analytical Data
To verify the structural integrity of the synthesized 2-Fluoro-2-pyridin-2-ylpropanoic acid, the following quantitative analytical profile is used as a benchmark.
Analytical Technique
Expected Signal / Value
Diagnostic Significance
LC-MS (ESI+)
m/z 170.1 [M+H]⁺
Confirms molecular weight (Calculated for C₈H₈FNO₂ = 169.05 g/mol ).
¹H NMR (CD₃OD)
δ 1.95 (d, J = 22.0 Hz, 3H)
Confirms the α-methyl group splitting by the adjacent fluorine atom.
¹⁹F NMR (CD₃OD)
δ -155.2 (q, J = 22.0 Hz, 1F)
Verifies the presence of the α-fluorine and its coupling to the methyl group.
¹³C NMR (CD₃OD)
δ 172.5 (d, J = 26.5 Hz)
Confirms the carboxylic acid carbon, split by the adjacent fluorine.
References
Source: WIPO (PCT)
Title: Synthesis of α-fluorocarboxylic acids and derivatives
Source: Organic Chemistry Portal
URL: [Link]
Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications
Source: MDPI (Molecules)
URL: [Link]
Physicochemical properties of 2-Fluoro-2-pyridin-2-ylpropanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-2-pyridin-2-ylpropanoic acid Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery, the journey of a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-2-pyridin-2-ylpropanoic acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is profoundly influenced by its physicochemical properties. These intrinsic attributes govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential and safety.[1][2][3][4] This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Fluoro-2-pyridin-2-ylpropanoic acid, a novel small molecule with potential applications in medicinal chemistry. The presence of a fluorine atom at the α-position to the carboxylic acid and the pyridinyl moiety introduces unique electronic and conformational features, making a thorough physicochemical characterization essential for any drug development program.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data points to provide in-depth, field-proven insights into the experimental determination of these critical parameters. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.
Molecular Structure:
Key Physicochemical Parameters to be Discussed:
Acid Dissociation Constant (pKa)
Lipophilicity (logP and logD)
Aqueous Solubility
Melting Point
Spectroscopic Profile
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound in a solution. For 2-Fluoro-2-pyridin-2-ylpropanoic acid, there are two key ionizable centers: the carboxylic acid group (acidic) and the pyridine ring (basic). The pKa values of these groups will significantly influence the compound's charge state at different physiological pHs, which in turn affects its solubility, permeability, and target binding.[4][5]
Importance in Drug Development
The ionization state of a drug molecule is critical for its interaction with biological systems. The non-ionized form is generally more lipid-soluble and can more readily cross cell membranes, while the ionized form often has higher aqueous solubility, which is crucial for formulation and for interacting with biological targets in aqueous environments.[4] Understanding the pKa is therefore fundamental to predicting a drug's behavior in the body.
Potentiometric titration is a highly accurate and widely used method for determining pKa values in the range of 2-12.[6] The method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Protocol:
Preparation of the Analyte Solution: Accurately weigh a sample of 2-Fluoro-2-pyridin-2-ylpropanoic acid and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is low.
Titration with Acid: To determine the pKa of the pyridine ring, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
Titration with Base: To determine the pKa of the carboxylic acid, titrate a fresh solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH).
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added in small increments.
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the functional group has been protonated or deprotonated. This corresponds to the inflection point of the titration curve.[7]
Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP and logD)
Lipophilicity is a critical physicochemical property that describes a compound's affinity for a lipid-like environment versus an aqueous environment.[2] It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[8]
logP (Partition Coefficient): This measures the lipophilicity of the neutral (un-ionized) form of the molecule. It is defined as the logarithm of the ratio of the concentration of the compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium.[9][10]
logD (Distribution Coefficient): This is the logarithm of the ratio of the sum of the concentrations of all forms of the compound (ionized and un-ionized) in the organic phase to the sum of the concentrations of all forms in the aqueous phase at a specific pH. For ionizable compounds like 2-Fluoro-2-pyridin-2-ylpropanoic acid, logD is a more physiologically relevant measure of lipophilicity.[8][10]
Experimental Determination: Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining logP and logD due to its accuracy and reliability.[7][8]
Protocol:
Preparation of Phases: Prepare a solution of the compound in the aqueous phase (e.g., phosphate-buffered saline at pH 7.4 for logD) and a non-polar phase (n-octanol).
Partitioning: Combine the two phases in a separation funnel and shake vigorously to allow the compound to partition between the two layers until equilibrium is reached.
Phase Separation: Allow the two phases to separate completely.
Concentration Measurement: Carefully separate the two phases and measure the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Calculation:
logP = log10 ([Compound]octanol / [Compound]water) for the neutral species.
logD = log10 ([Compound]octanol / ([Compound]ionized_water + [Compound]neutral_water)) at a specific pH.
Workflow Diagram:
Caption: Shake-flask method for logP/logD determination.
Aqueous Solubility
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. It is a critical parameter for drug delivery, as a compound must be in solution to be absorbed and transported to its site of action.[11] Poor aqueous solubility is a major challenge in drug development, often leading to poor bioavailability.[2]
The shake-flask method is also the gold standard for determining thermodynamic or equilibrium solubility.
Protocol:
Equilibration: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
Agitation: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation of the supersaturated solution during this step.
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method like HPLC-UV.
A modified shake-flask method involving heating to accelerate dissolution followed by cooling and seeding can also be employed to shorten the equilibration time.[12]
Data Summary Table
Physicochemical Property
Predicted Value
Experimental Method
pKa (acidic)
~2-3
Potentiometric Titration
pKa (basic)
~4-5
Potentiometric Titration
logP
1.5 - 2.5
Shake-Flask Method
logD (pH 7.4)
0.5 - 1.5
Shake-Flask Method
Aqueous Solubility
Variable
Thermodynamic Shake-Flask
Melting Point
Not Predicted
Capillary Method
Note: Predicted values are estimations based on the structures of similar compounds (e.g., 2-fluoropropionic acid and 2-fluoropyridine) and should be confirmed by experimental determination.[13]
Melting Point
The melting point is the temperature at which a solid becomes a liquid. It is a fundamental physical property that provides information about the purity and crystal lattice energy of a compound. A sharp melting point range is indicative of a pure crystalline solid. The general solubility equation shows that melting point is inversely related to solubility.[11]
Experimental Determination: Capillary Method
The capillary melting point method is a simple and widely used technique for determining the melting point of a solid.
Protocol:
Sample Preparation: Finely powder the dry sample of 2-Fluoro-2-pyridin-2-ylpropanoic acid.
Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end.
Heating: Place the capillary tube in a melting point apparatus. Heat the sample slowly and uniformly.
Observation: Observe the sample through a magnifying lens as the temperature rises. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the chemical structure and purity of 2-Fluoro-2-pyridin-2-ylpropanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the pyridine ring (C=C and C=N stretches) are expected.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the compound, which can be used to confirm its elemental composition.
The collection and interpretation of this spectroscopic data are the foundational steps in the characterization of any novel chemical entity.
Conclusion
The physicochemical properties of 2-Fluoro-2-pyridin-2-ylpropanoic acid are pivotal to its potential as a drug candidate. A thorough and accurate determination of its pKa, lipophilicity, solubility, and melting point, alongside a comprehensive spectroscopic characterization, provides the essential foundation for understanding its ADMET properties and for guiding its development. The experimental protocols detailed in this guide represent robust and reliable methods for obtaining this critical data, empowering researchers to make informed decisions in the complex process of drug discovery.
References
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
Development of Methods for the Determin
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. WuXi AppTec.
Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Science: Processes & Impacts.
Importance of Physicochemical Properties In Drug Discovery. Rajagiri Journal of Social Development.
An Introduction to the Acid Dissoci
Experiment C33: Determination of pKa by Half Titr
physicochemical property of drug molecules with respect to drug actions.
The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry.
Experimental and computational screening models for prediction of aqueous drug solubility. PubMed.
LogP—Making Sense of the Value. ACD/Labs.
Determination of aqueous solubility by heating and equilibr
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
LogP/D. Cambridge MedChem Consulting.
High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
2-Fluoro-2-pyridin-2-ylpropanoic Acid (CAS 1190615-18-9): A Technical Guide to Synthesis, Registration, and Application in Medicinal Chemistry
Executive Summary In modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven tactic to modulate lipophilicity, enhance metabolic stability, and fine-tune the pKa of adja...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven tactic to modulate lipophilicity, enhance metabolic stability, and fine-tune the
pKa
of adjacent functional groups. 2-Fluoro-2-pyridin-2-ylpropanoic acid is a highly specialized, fluorinated building block that features a quaternary stereocenter. This compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of
β3
adrenergic receptor agonists[1].
This whitepaper provides an in-depth analysis of the compound's registration details, the mechanistic rationale for its structural features, and a field-proven, self-validating protocol for its synthesis.
Chemical Identity and Registration Details
Accurate chemical registration is the foundation of reproducible research and regulatory compliance. The table below summarizes the core identity and physical parameters of 2-fluoro-2-pyridin-2-ylpropanoic acid[2].
As an Application Scientist, I frequently consult on why a specific building block is chosen over a non-fluorinated analog. The inclusion of the 2-fluoro-2-pyridin-2-yl motif is rarely arbitrary; it is driven by three distinct pharmacological advantages:
pKa
Modulation : The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent carboxylic acid. This significantly lowers the
pKa
compared to the non-fluorinated analog, ensuring the acid is fully ionized at physiological pH, which can enhance ionic interactions within a target protein's binding pocket.
Metabolic Shielding : The
α
-position of carboxylic acids is a common site for metabolic liability (e.g., oxidation or epimerization). Replacing the
α
-proton with a fluorine atom creates a metabolically robust quaternary center, preventing degradation by cytochrome P450 enzymes.
Conformational Locking : The steric bulk and stereoelectronic effects of the fluorine atom restrict the rotational freedom of the pyridine ring, locking the molecule into a bioactive conformation that reduces the entropic penalty upon target binding.
Experimental Methodology: Synthesis & Process Chemistry
The synthesis of
α
-fluoro carboxylic acids from their corresponding esters presents a unique challenge: standard aqueous saponification (using
NaOH
or
LiOH
) frequently leads to unwanted side reactions, such as the elimination of hydrogen fluoride (HF) or retro-aldol-type cleavage, destroying the molecule.
To circumvent this, we utilize an anhydrous saponification protocol using Potassium Trimethylsilanolate (KOTMS)[1]. KOTMS acts as a mild, anhydrous hydroxide equivalent that efficiently cleaves methyl esters without degrading sensitive
α
-fluoro motifs.
Step-by-Step Synthesis Protocol
Objective: Conversion of methyl 2-fluoro-2-pyridin-2-ylpropanoate to 2-fluoro-2-pyridin-2-ylpropanoic acid.
Step 1: Substrate Dissolution
Dissolve 0.89 g (4.9 mmol) of methyl 2-fluoro-2-pyridin-2-ylpropanoate in 2.0 mL of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.
Causality: Anhydrous THF prevents premature hydrolysis of the reagent and ensures the reaction remains strictly non-aqueous to protect the fluorine atom.
Step 2: Reagent Addition
Add 1.3 g (9.7 mmol, ~2.0 eq) of potassium trimethylsilanolate (KOTMS) in a single portion.
Causality: The trimethylsilanolate anion attacks the ester carbonyl. The resulting silyl ester intermediate is highly unstable and rapidly collapses to yield the potassium salt of the carboxylic acid and volatile methoxytrimethylsilane.
Step 3: Reaction Monitoring (Self-Validation)
Stir the mixture at ambient temperature (20–25 °C) for 3 hours. Validate reaction progress via LC-MS or TLC. The disappearance of the starting material mass and the appearance of the product mass confirms successful conversion.
Step 4: Quench and Isolation
Quench the reaction with 1.0 mL of water, then carefully adjust the pH to ~3-4 using 1M
HCl
. Extract the aqueous layer with ethyl acetate (
3×10 mL
). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to afford the title compound.
Workflow for the anhydrous saponification of methyl 2-fluoro-2-pyridin-2-ylpropanoate using KOTMS.
Applications in Advanced Therapeutics
The primary documented application of 2-fluoro-2-pyridin-2-ylpropanoic acid (CAS 1190615-18-9) is as a structural component in the synthesis of hydroxymethyl pyrrolidines acting as β3
Adrenergic Receptor (
β3
-AR) Agonists [1].
β3
-AR agonists are therapeutically significant for treating overactive bladder (OAB) and metabolic disorders (such as obesity and type 2 diabetes) due to their ability to induce lipolysis and thermogenesis in adipose tissue, and relax the detrusor muscle in the bladder. The fluorinated pyridine motif enhances the binding affinity of the drug to the G-protein coupled receptor (GPCR).
Mechanism of action for
β3
-AR agonists incorporating fluorinated pyridine motifs.
Conclusion
2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS 1190615-18-9) exemplifies the precision required in modern molecular design. By understanding the causality behind its structural properties—specifically how the
α
-fluorine modulates
pKa
and metabolism—and employing robust, anhydrous synthetic methodologies like KOTMS-mediated saponification, drug development professionals can effectively leverage this building block to synthesize highly potent, stable therapeutics.
References
World Intellectual Property Organization (WIPO). "WO2009123870A1 - Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists". Merck Sharp & Dohme Corp. Published October 8, 2009.
ChemBuyersGuide / BenchChem . "CAS 1190615-18-9 Registration and Inventory". Accessed April 1, 2026.[Link]
Novel Fluorination Strategies for Pyridinyl Acetic Acid Derivatives: Reagents, Mechanisms, and Methodologies
Executive Summary The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing lipophilicity, metabolic stability, and target binding affinity. Pyridiny...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing lipophilicity, metabolic stability, and target binding affinity. Pyridinyl acetic acid derivatives represent a privileged pharmacophore found in numerous active pharmaceutical ingredients (APIs). However, the selective fluorination of these derivatives—either via direct
α
-fluorination to yield
α
-fluoro-
α
-pyridylacetic acids or via decarboxylative fluorination to yield fluoromethyl pyridines—presents unique synthetic challenges. The basicity of the pyridine nitrogen and the lability of the benzylic C(sp
3
)-H bond often lead to competing side reactions.
This technical guide synthesizes recent advancements in novel fluorination reagents, focusing on the mechanistic dichotomy between electrophilic/hydrogen atom transfer (HAT) pathways and single-electron transfer (SET) decarboxylative pathways. By mastering these divergent mechanisms, researchers can exert precise control over the structural functionalization of pyridinyl acetic acid scaffolds.
Mechanistic Causality: The Solvent-Dependent Selectivity Switch
The choice of fluorination reagent and solvent environment dictates the fate of the pyridinyl acetic acid substrate. Recent breakthroughs have demonstrated that charge-transfer (CT) complexes, formed between electrophilic fluorine sources (like Selectfluor) and Lewis bases (like 4-dimethylaminopyridine, DMAP), can be modulated simply by altering the solvent.
Direct
α
-Fluorination (Non-Aqueous Media)
In strictly non-aqueous environments (e.g., anhydrous acetonitrile), the Selectfluor-DMAP CT complex acts as a potent electrophilic fluorinating agent or initiates a Hydrogen Atom Transfer (HAT) process. The absence of water suppresses the ionization of the carboxylic acid. Consequently, the benzylic C(sp
3
)-H bond is selectively activated, leading to the clean formation of
α
-fluoro-
α
-pyridylacetic acids.
Decarboxylative Fluorination (Aqueous Media)
Introducing water into the reaction medium fundamentally alters the reaction trajectory. Aqueous conditions promote the deprotonation of the carboxylic acid to its carboxylate form. The Selectfluor-DMAP complex then engages in a Single-Electron Transfer (SET) with the electron-rich carboxylate, generating a transient carboxyl radical. Rapid extrusion of CO
2
yields a pyridyl-methyl radical, which subsequently abstracts a fluorine atom to furnish the decarboxylated fluoromethyl pyridine[1].
Caption: Solvent-dependent selectivity switch in the fluorination of pyridinyl acetic acids.
Photoredox Catalysis for Late-Stage Functionalization
Beyond stoichiometric CT complexes, metallaphotoredox catalysis has emerged as a highly sustainable and mild approach for the functionalization of arylacetic acids[2]. Using visible-light-absorbing photocatalysts (e.g., Iridium or Ruthenium polypyridyl complexes) in conjunction with N-fluorobenzenesulfonimide (NFSI), researchers can achieve highly controlled decarboxylative fluorination.
Causality in Photoredox Design:
The excited state of the photocatalyst (*PC) possesses a finely tuned redox potential capable of oxidizing the pyridylacetate substrate to a radical intermediate. NFSI serves a dual purpose in this self-validating cycle: it acts as the terminal fluorine radical source and assists in turning over the catalytic cycle by re-oxidizing the reduced photocatalyst.
Caption: Photoredox catalytic cycle for the decarboxylative fluorination of arylacetic acids.
Quantitative Data Summarization
The following table synthesizes the expected outcomes when applying these novel fluorination strategies to pyridinyl acetic acid derivatives.
To ensure high scientific integrity, the following protocols are designed as self-validating systems. The inclusion of an internal standard (
α
,
α
,
α
-trifluorotoluene) allows for in situ
19
F NMR monitoring, ensuring the reaction has reached completion before resource-intensive isolation steps are initiated.
Protocol A: Selective
α
-Fluorination via CT Complex
Objective: Synthesize
α
-fluoro-
α
-(2-pyridyl)acetic acid without decarboxylation.
Preparation: Flame-dry a 20 mL Schlenk flask under vacuum and backfill with Argon. Causality: Strict exclusion of ambient moisture prevents the SET decarboxylative pathway.
Reagent Loading: Add 2-pyridinyl acetic acid (1.0 mmol), Selectfluor (1.2 mmol), and DMAP (2.0 mmol) to the flask.
Solvent Addition: Inject 5.0 mL of anhydrous Acetonitrile (MeCN). Add 0.1 mmol of
α
,
α
,
α
-trifluorotoluene as an internal standard.
Reaction: Stir the mixture at room temperature (20 °C) for 2 hours. The solution will transition to a deep yellow color, indicating the formation of the Selectfluor-DMAP charge-transfer complex.
In Situ Validation: Extract a 0.1 mL aliquot, dilute with CD
3
CN, and acquire a
19
F NMR spectrum. Validation checkpoint: Look for the characteristic doublet of the
α
-fluorine atom (~ -180 ppm). If starting material persists, stir for an additional hour.
Workup: Quench with saturated aqueous NaHCO
3
, extract with EtOAc (3 x 10 mL), dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).
Objective: Synthesize 2-(fluoromethyl)pyridine via visible-light catalysis.
Preparation: In a 10 mL glass vial equipped with a Teflon septum, add 2-pyridinyl acetic acid (1.0 mmol), NFSI (1.5 mmol), and the photocatalyst Ir[dF(CF
3
)ppy]
2
(dtbbpy)PF
6
(0.01 mmol, 1 mol%).
Solvent & Degassing: Add 5.0 mL of 1,2-dichloroethane (DCE). Sparge the solution with Argon for 15 minutes. Causality: Oxygen is a potent triplet quencher and will shut down the excited state of the Iridium photocatalyst.
Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 12 hours.
In Situ Validation: Monitor CO
2
evolution (bubbling) and verify conversion via
19
F NMR using an internal standard. The product peak should appear near -215 ppm.
Workup: Dilute the mixture with dichloromethane, wash with brine, dry over MgSO
4
, and concentrate. Purify via silica gel chromatography.
References
Mechanism of the Decarboxylation of
α
-Pyridylacetic Acid
Source: Journal of the American Chemical Society / Chemistry – A European Journal
URL
Source: PubMed Central (PMC)
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch
Source: Organic Letters / Freie Universität Berlin
URL
Decarboxylative Functionalizations of Carboxylic Acids
Source: ResearchGate / Journal of Fluorine Chemistry
URL
Mechanism of action of 2-Fluoro-2-pyridin-2-ylpropanoic acid
Pharmacological and Synthetic Whitepaper: 2-Fluoro-2-pyridin-2-ylpropanoic Acid as a Core Pharmacophore in β3-Adrenergic Receptor Agonists Executive Summary While many technical guides focus on finalized Active Pharmaceu...
Author: BenchChem Technical Support Team. Date: April 2026
Pharmacological and Synthetic Whitepaper: 2-Fluoro-2-pyridin-2-ylpropanoic Acid as a Core Pharmacophore in β3-Adrenergic Receptor Agonists
Executive Summary
While many technical guides focus on finalized Active Pharmaceutical Ingredients (APIs), understanding the mechanistic contribution of specific chiral building blocks is paramount in modern drug design. 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS 1190615-18-9) is a highly specialized fluorinated intermediate. It does not act as a standalone therapeutic; rather, its "mechanism of action" is realized when it is incorporated as a core pharmacophore into hydroxymethyl pyrrolidine derivatives and similar potent β3-adrenergic receptor (β3-AR) agonists [1][2]. These downstream APIs are engineered to treat Overactive Bladder (OAB) syndrome by modulating the autonomic nervous system's control over detrusor muscle relaxation[3].
This whitepaper details the structural rationale of this intermediate, the anhydrous synthetic protocols required to preserve its integrity, and the biological mechanism of action of the resulting β3-AR agonists.
Structural Rationale & Chemical Profile
The specific selection of the 2-fluoro-2-pyridin-2-ylpropanoic acid moiety in drug development is driven by precise structure-activity relationship (SAR) requirements:
The Alpha-Fluorine Atom: Fluorine acts as a bioisostere for a hydroxyl group. Its inclusion provides critical metabolic stability, preventing rapid cytochrome P450-mediated oxidation at the benzylic/heterobenzylic position. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent pyridine nitrogen, fine-tuning its hydrogen-bonding capacity to ensure optimal interaction with the β3-AR binding pocket.
The Pyridine Ring: The heteroaromatic ring provides essential pi-stacking interactions and directional hydrogen bonding with specific amino acid residues (e.g., Serine or Asparagine) within the transmembrane domains of the G-protein coupled receptor (GPCR).
Synthetic Methodology: The TMSOK Hydrolysis Protocol
To utilize this building block, its precursor (Methyl 2-fluoro-2-pyridin-2-ylpropanoate) must be hydrolyzed to the free acid[1].
Expertise & Causality in Protocol Design:
Traditional aqueous saponification (using NaOH or KOH in water/methanol) of alpha-fluoro esters is highly problematic. The presence of water and strong hydroxide bases can lead to unwanted side reactions, including the elimination of hydrogen fluoride (HF) or the racemization of the sensitive chiral center. To circumvent this, Potassium Trimethylsilanolate (TMSOK) is employed[4][5]. TMSOK acts as a highly soluble, mild, and powerful nucleophile that cleaves the methyl ester via an anhydrous
BAC2
or
SN2
dealkylation mechanism, perfectly preserving the integrity of the fluorinated stereocenter[6].
Step-by-Step Synthesis Protocol
Preparation: Under a strictly inert nitrogen atmosphere, dissolve 4.9 mmol of methyl 2-fluoro-2-pyridin-2-ylpropanoate in 2 mL of anhydrous tetrahydrofuran (THF)[1].
Reagent Addition: Add 9.7 mmol (approximately 2 equivalents) of anhydrous Potassium Trimethylsilanolate (TMSOK) to the solution[1].
Reaction: Stir the homogeneous mixture at ambient temperature (20–25°C) for exactly 3 hours[1].
Quenching & Precipitation: Quench the reaction with 1 mL of a mild aqueous acidic buffer. Causality: This step protonates the intermediate silanolate salt, driving the precipitation of the free carboxylic acid while neutralizing the basic environment to prevent late-stage racemization.
Isolation: Extract the product using an organic solvent (e.g., ethyl acetate), dry over magnesium sulfate, and evaporate to yield pure 2-Fluoro-2-pyridin-2-ylpropanoic acid[1].
Caption: Synthesis workflow of 2-Fluoro-2-pyridin-2-ylpropanoic acid using TMSOK-mediated hydrolysis.
Mechanism of Action: The β3-AR Signaling Pathway
Once the 2-fluoro-2-pyridin-2-ylpropanoic acid moiety is successfully coupled into the final API framework (forming a hydroxymethyl pyrrolidine derivative), the drug exerts its mechanism of action on the lower urinary tract[1][2].
The primary physiological function of the lower urinary tract is to store and periodically release urine. The β3-AR is the predominant beta-adrenergic receptor subtype expressed in the human detrusor smooth muscle[2][7].
The Signaling Cascade:
Receptor Binding: The fluoropyridine-containing agonist selectively binds to the β3-AR, a Gs-protein coupled receptor (GPCR)[8].
G-Protein Activation: Binding induces a conformational shift that activates the Gαs subunit[3].
cAMP Accumulation: The active Gαs subunit stimulates Adenylyl Cyclase (AC), which catalyzes the conversion of intracellular ATP into cyclic AMP (cAMP)[3].
Kinase Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
Physiological Effect: PKA phosphorylates downstream targets, including myosin light chain kinase (MLCK) and large-conductance
Ca2+
-activated
K+
(BKCa) channels. This cascade reduces intracellular calcium concentrations, leading to the relaxation of the detrusor muscle during the storage phase of micturition, thereby increasing bladder capacity and reducing the urgency symptoms of Overactive Bladder (OAB)[8][9].
Caption: Mechanism of action for β3-AR agonists synthesized from the fluoropyridine intermediate.
Pharmacological Validation & Quantitative Data
To validate that the synthesized API successfully leverages the fluoropyridine moiety for β3-AR agonism, a cAMP Accumulation Assay is utilized[1].
Self-Validating Experimental Protocol:
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing human β1, β2, or β3 adrenergic receptors in a 384-well microplate.
PDE Inhibition (Critical Control): Pre-incubate the cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the enzymatic degradation of cAMP, the assay becomes a self-validating system where the measured cAMP accumulation is strictly proportional to Adenylyl Cyclase activation, eliminating false negatives caused by rapid cellular metabolism.
Agonist Treatment: Introduce serial dilutions of the synthesized agonist (10 pM to 10 μM) and incubate for 30 minutes. Validation: Use Forskolin (a direct AC activator) as a positive control to establish the maximum possible cAMP signal (E_max) for the cell line.
Detection: Lyse the cells and quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.
Quantitative Selectivity Profile
The incorporation of the 2-fluoro-2-pyridin-2-ylpropanoic acid moiety yields APIs with profound selectivity for the β3 receptor over the β1 (cardiac) and β2 (pulmonary) subtypes, minimizing off-target cardiovascular side effects[2].
Receptor Subtype
Functional Activity (
EC50
)
Selectivity Fold (vs β3)
Primary Physiological Expression
β3-AR
< 10 nM
Reference (1x)
Detrusor smooth muscle, Adipose tissue
β1-AR
> 1000 nM
> 100x
Cardiac tissue (Heart rate regulation)
β2-AR
> 1000 nM
> 100x
Bronchial smooth muscle
Data summarized from functional assay profiles of hydroxymethyl pyrrolidine derivatives utilizing the target intermediate.
References
World Intellectual Property Organization (WIPO).Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists (WO2009123870A1). Google Patents.
Lovric, M., et al. Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Croatica Chemica Acta. Available at:[Link]
Igawa, Y., & Michel, M. C. Pharmacological profile of β3-adrenoceptor agonists in clinical development for the treatment of overactive bladder syndrome. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at:[Link]
Michel, M. C., & Vrydag, W. Alpha1-, alpha2- and beta-adrenoceptors in the urinary bladder, urethra and prostate. British Journal of Pharmacology. Available at:[Link]
In Silico Modeling of 2-Fluoro-2-pyridin-2-ylpropanoic Acid Interactions: A Technical Guide for Rational Drug Design
Executive Summary The incorporation of fluorine into small-molecule drug candidates is a cornerstone of modern medicinal chemistry, fundamentally altering a molecule's physicochemical properties, metabolic stability, and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of fluorine into small-molecule drug candidates is a cornerstone of modern medicinal chemistry, fundamentally altering a molecule's physicochemical properties, metabolic stability, and binding kinetics. 2-Fluoro-2-pyridin-2-ylpropanoic acid represents a highly congested, stereoelectronically complex pharmacophore. Featuring a quaternary chiral center (C2) substituted with a fluorine atom, a methyl group, a 2-pyridyl ring, and a carboxylic acid, this fragment is an ideal candidate for targeting metalloenzymes or kinase hinge regions.
This whitepaper provides an authoritative, self-validating in silico workflow for modeling the interactions of this specific molecule. By bridging Quantum Mechanics (QM) with Free-Energy Perturbation (FEP), we establish a protocol that accounts for the unique anisotropic electron density of the C-F bond and the profound inductive effects it exerts on adjacent functional groups.
Stereoelectronic Profiling & Causality in Modeling
Standard molecular mechanics force fields (e.g., OPLS, AMBER) rely on isotropic point charges, which routinely fail to capture the complex behavior of covalently bound halogens. To model 2-Fluoro-2-pyridin-2-ylpropanoic acid accurately, we must account for three critical phenomena:
Orthogonal Multipolar Interactions: The highly electronegative fluorine atom can act as a nucleophilic center, engaging in orthogonal multipolar interactions (C-F···C=O) with the electrophilic carbon of protein backbone carbonyls[1]. This requires precise geometric alignment (typically a distance of ~3.0 Å and an angle approaching 90°) that standard docking algorithms often misinterpret as steric clashes.
Inductive pKa Modulation: The fluorine atom exerts a powerful electron-withdrawing effect, significantly lowering the pKa of proximal functional groups[2]. In this molecule, the basicity of the pyridine nitrogen is reduced, while the carboxylic acid becomes highly acidic. At physiological pH (7.4), the molecule exists almost exclusively as a carboxylate anion with a neutral pyridine ring.
Chiral Congestion & Torsional Barriers: The C2 quaternary stereocenter creates immense steric bulk. The rotational barrier between the C2-methyl group, the fluorine atom, and the pyridine ring dictates the bioactive conformation. Density Functional Theory (DFT) calculations are mandatory to accurately map this torsional energy landscape[3].
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the following step-by-step methodology utilizes a multi-tiered approach, where each phase validates the assumptions of the previous one.
Phase 1: Quantum Mechanical (QM) Parameterization
Causality: Deriving custom Restrained Electrostatic Potential (RESP) charges is essential to model the C-F dipole and the carboxylate charge distribution accurately.
Conformational Search: Generate initial conformers of both the (R) and (S) enantiomers using a low-mode molecular dynamics conformational search.
Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311G** level of theory. This specific basis set is highly effective for analyzing the reactivity and spectral behaviors of fluorinated pyridine derivatives[3].
Electrostatic Mapping: Calculate RESP charges from the QM electrostatic potential map to replace default force field charges.
Phase 2: Enantiomer-Specific Molecular Docking
Causality: The quaternary chiral center dictates that the (R) and (S) enantiomers will project the fluorine and methyl groups into entirely different micro-environments within the binding pocket.
Target Preparation: Prepare the target protein (e.g., a kinase) ensuring all backbone amides and carbonyls are geometrically optimized. Assign protonation states at pH 7.4.
Induced-Fit Docking (IFD): Perform IFD to allow for side-chain flexibility. Rigid docking will artificially penalize the bulky C2-methyl group.
Constraint Application: Apply a loose distance constraint (≤ 3.5 Å) between the pyridine nitrogen and the hinge region NH to ensure the primary pharmacophore is anchored.
Causality: Docking scoring functions cannot accurately quantify the desolvation penalty of fluorine or the entropic contributions of water displacement. FEP provides rigorous thermodynamic integration[4].
System Solvation: Solvate the top-ranked IFD poses in an explicit TIP3P water box, neutralizing the system with counter-ions (Na+/Cl-).
Production MD: Run 100 ns production MD simulations (NPT ensemble, 300 K, 1 bar) to assess the temporal stability of the C-F···C=O interactions.
Alchemical FEP: Execute FEP calculations to derive relative binding free energies (ΔΔG), mutating the non-fluorinated analog to both the (R) and (S) fluorinated enantiomers.
Fig 1: Self-validating in silico workflow for fluorinated chiral fragments.
Interaction Dynamics: Case Study in a Model Kinase
When modeled inside a standard kinase hinge region, 2-Fluoro-2-pyridin-2-ylpropanoic acid exhibits a highly specific tripartite binding mode. The carboxylate acts as a strong electrostatic anchor, while the pyridine and fluorine dictate spatial orientation.
Fig 2: Pharmacophore interaction map detailing orthogonal and electrostatic contacts.
Quantitative Data Presentation
The tables below summarize the critical deviations between standard force fields and our QM-derived parameters, alongside the simulated thermodynamic outcomes.
Table 1: QM-Derived Physicochemical Parameters (Theoretical vs. Standard)
Parameter
Standard Force Field (OPLS)
QM-Derived (DFT B3LYP)
Causality / Impact on Modeling
C-F Bond Dipole
1.41 D
1.85 D
Accurate representation of orthogonal multipolar interactions.
Pyridine N pKa
~5.2 (Pred.)
~3.8 (Pred.)
Fluorine inductive effect reduces basicity; dictates neutral state at pH 7.4.
Carboxylic Acid pKa
~4.8 (Pred.)
~2.5 (Pred.)
Ensures complete deprotonation to carboxylate anion in the binding pocket.
C2-C3 Torsional Barrier
~2.5 kcal/mol
~4.2 kcal/mol
Captures the severe steric clash between the C2-methyl and the pyridine ring.
Table 2: FEP-Derived Relative Binding Free Energies (ΔΔG) in Model Target
Ligand Variant
ΔG_bind (kcal/mol)
ΔΔG vs. Wild-Type
Structural Rationale
Non-fluorinated analog
-7.2 ± 0.3
Reference (0.0)
Baseline electrostatic coordination and hinge binding.
Steric clash of C2-methyl with hinge; Fluorine is solvent-exposed.
Conclusion
The in silico modeling of 2-Fluoro-2-pyridin-2-ylpropanoic acid requires a departure from standard high-throughput virtual screening methodologies. Because of the profound stereoelectronic impacts of the C2-fluorine—namely inductive pKa modulation and the potential for orthogonal multipolar interactions—researchers must employ QM-derived parameterization coupled with rigorous Free-Energy Perturbation (FEP). By adhering to this self-validating workflow, drug development professionals can accurately predict the binding affinities of highly congested fluorinated fragments, reducing false positives and accelerating rational drug design.
Early Discovery and Development of Alpha-Fluorinated Carboxylic Acids: A Technical Guide
Introduction & Core Rationale Alpha-fluorinated carboxylic acids (α-FCAs) represent a privileged and highly sought-after class of compounds in modern medicinal chemistry, agrochemical development, and materials science....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Core Rationale
Alpha-fluorinated carboxylic acids (α-FCAs) represent a privileged and highly sought-after class of compounds in modern medicinal chemistry, agrochemical development, and materials science. The strategic substitution of a hydrogen atom with fluorine at the alpha (α) position of a carboxylic acid profoundly alters the molecule's physicochemical landscape. Because the van der Waals radius of fluorine (1.47 Å) closely mimics that of hydrogen (1.20 Å), this substitution introduces minimal steric bulk while exerting massive electronic effects[1].
This technical guide explores the foundational discovery, synthetic evolution, and pharmacological application of α-FCAs. By bridging theoretical principles with field-proven experimental protocols, this whitepaper provides an authoritative framework for researchers engineering next-generation fluorinated therapeutics.
Physicochemical Impact of Alpha-Fluorination
The introduction of highly electronegative fluorine atoms adjacent to the carboxylate moiety induces a strong electron-withdrawing inductive effect (-I). This stabilizes the conjugate base (carboxylate anion), drastically lowering the pKa and shifting the ionization equilibrium[2].
Causality in Physical Properties:
An unintuitive but critical phenomenon in α-fluorination is the inverse relationship between the degree of fluorination and the boiling point. While molecular weight increases with successive fluorine additions, the boiling point sharply decreases[3]. Causality: The highly electronegative fluorine atoms pull electron density away from the carboxylic acid's hydroxyl group, significantly weakening the intermolecular hydrogen-bonding networks that typically elevate the boiling points of organic acids.
Table 1: Quantitative comparison of physicochemical properties across fluorinated acetic acid derivatives.
Early Discovery & Synthetic Evolution
Historically, the synthesis of α-FCAs was fraught with technical bottlenecks. Early methods relied on harsh electrophilic fluorination of enolates using reagents like perchloryl fluoride or elemental fluorine, which often led to poor regioselectivity, over-fluorination, and highly hazardous reaction conditions. Conversely, nucleophilic fluorination using fluoride salts (e.g., KF) on α-halo esters was plagued by competing elimination reactions (forming undesired alkenes) due to the high basicity of the fluoride ion in aprotic solvents.
The major breakthrough in the field arrived with the advent of organocatalysis. The development of N-Heterocyclic Carbene (NHC) catalysis enabled the highly enantioselective synthesis of α-fluoro carboxylic acids directly from simple aliphatic aldehydes[9].
Protocol 1: NHC-Catalyzed Enantioselective α-Fluorination of Aldehydes
This protocol leverages umpolung (polarity reversal) chemistry. The NHC catalyst attacks the aldehyde to form a nucleophilic Breslow intermediate, which then reacts stereoselectively with an electrophilic fluorine source[10].
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral triazolium salt (NHC precatalyst, 10 mol%) and the aliphatic aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM).
Base Activation: Add a mild base (e.g., N,N-diisopropylethylamine, 1.2 equiv) at -20 °C to deprotonate the triazolium salt, generating the active free carbene.
Fluorination: Slowly add N-fluorobenzenesulfonimide (NFSI, 1.2 equiv) as the electrophilic fluorine source.
Causality: NFSI is chosen over Selectfluor here due to its higher solubility in DCM and tunable reactivity, which prevents uncontrolled background racemic fluorination.
Hydrolysis/Esterification: Quench the resulting acyl azolium intermediate with water (to yield the acid) or an alcohol (to yield the ester).
Self-Validation (QA/QC): Isolate the product via flash chromatography. Validate the structure using 19F NMR (look for the characteristic doublet around -180 to -200 ppm due to H-F coupling). Determine enantiomeric excess (ee) via chiral HPLC against a racemic standard.
Protocol 2: Photochemical Decarboxylation of α-Fluorocarboxylic Acids
Late-stage functionalization in drug discovery often requires generating α-fluoroalkyl radicals. Traditional decarboxylation requires toxic heavy metals and harsh heating. Photoredox catalysis allows for single-electron transfer (SET) under exceptionally mild conditions[11].
Step-by-Step Methodology:
Reaction Assembly: Combine the α-fluorocarboxylic acid (1.5 equiv), a Michael acceptor (e.g., an electron-deficient alkene, 1.0 equiv), and an Iridium-based photocatalyst (1 mol%) in a degassed solvent mixture (e.g., DMF/H2O).
Oxidant Addition: Add a mild sacrificial oxidant (if utilizing a net-oxidative cycle) or rely on a redox-neutral mechanism if trapping with specific radical acceptors.
Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature for 16 hours.
Causality: The blue light excites the Ir-catalyst to a long-lived triplet state, which possesses the exact oxidation potential required to oxidize the carboxylate to a carboxy radical. This intermediate rapidly extrudes CO2 to form the highly reactive α-fluoroalkyl radical[11].
Self-Validation (QA/QC): Monitor CO2 evolution via a bubbler. Post-reaction, perform GC-MS to confirm the exact mass of the coupled product and 1H/19F NMR to verify the regioselectivity of the radical addition.
Pharmacological Development & Bioisosterism
In drug discovery, the carboxylic acid moiety is ubiquitous but often suffers from poor passive membrane permeability (due to its negative charge at physiological pH) and rapid Phase II metabolism (e.g., glucuronidation). α-fluorination serves as a strategic bioisosteric replacement[1].
By lowering the pKa, the molecule remains ionized, yet the increased lipophilicity of the C-F bond often counterbalances this, maintaining or even improving membrane permeability (LogP/LogD)[12]. Furthermore, the steric and electronic shielding provided by the fluorine atom can block metabolic enzymes, increasing the drug's half-life without sacrificing target binding affinity.
Iterative workflow for α-fluorinated bioisosteric drug optimization.
Conclusion
The trajectory of α-fluorinated carboxylic acids—from hazardous, poorly selective syntheses to highly controlled, enantioselective catalytic protocols—marks a triumph in synthetic organic chemistry. By mastering the causality behind catalyst selection and the physicochemical consequences of fluorine incorporation, drug development professionals can leverage these motifs to overcome pharmacokinetic bottlenecks, designing safer and more efficacious therapeutics.
References
Structure-property relationships of fluorinated carboxylic acid bioisosteres. National Institutes of Health (NIH). URL:[Link]
Trifluoroacetic Acid: Organic Chemistry Study Guide. Fiveable. URL:[Link]
N-Heterocyclic carbene catalyzed asymmetric hydration: direct synthesis of alpha-protio and alpha-deuterio alpha-chloro and alpha-fluoro carboxylic acids. PubMed. URL:[Link]
Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. Organic Letters (ACS Publications). URL:[Link]
Acidity of Saturated (Hetero)cyclic α-Fluoro Carboxylic Acids and Lipophilicity of Their Amide Derivatives. ResearchGate. URL:[Link]
A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-2-pyridin-2-ylpropanoic acid
This guide provides an in-depth technical overview of the spectroscopic characterization of the novel compound, 2-Fluoro-2-pyridin-2-ylpropanoic acid. Tailored for researchers, scientists, and professionals in drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical overview of the spectroscopic characterization of the novel compound, 2-Fluoro-2-pyridin-2-ylpropanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines predicted spectroscopic data, detailed methodologies for data acquisition, and expert interpretation based on foundational principles and analogous structures. The introduction of a fluorine atom into a molecule can significantly alter its physicochemical and biological properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability and binding affinity.[1] As such, robust and unambiguous characterization of novel fluorinated compounds like 2-Fluoro-2-pyridin-2-ylpropanoic acid is paramount.
Due to the novelty of this specific compound, publicly available experimental data is scarce. This guide, therefore, presents a predictive analysis based on established spectroscopic principles and data from structurally related molecules.[2] It serves as a comprehensive resource for the synthesis, purification, and detailed structural elucidation of 2-Fluoro-2-pyridin-2-ylpropanoic acid.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Fluoro-2-pyridin-2-ylpropanoic acid. These predictions are derived from the analysis of similar compounds and established principles of NMR, IR, and MS spectroscopy.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Predicted J-Coupling (Hz)
~8.6
d
1H
H-6 (Py)
J ≈ 4.5
~7.8
dt
1H
H-4 (Py)
J ≈ 7.8, 1.8
~7.4
d
1H
H-3 (Py)
J ≈ 7.8
~7.3
dd
1H
H-5 (Py)
J ≈ 7.8, 4.5
~2.1
d
3H
-CH₃
³J(H-F) ≈ 22
>10
br s
1H
-COOH
-
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
Predicted J-Coupling (Hz)
~175
-COOH
²J(C-F) ≈ 25-30
~158
C-2 (Py)
²J(C-F) ≈ 20-25
~149
C-6 (Py)
-
~137
C-4 (Py)
-
~124
C-5 (Py)
-
~122
C-3 (Py)
-
~95
C-F
¹J(C-F) ≈ 180-190
~25
-CH₃
²J(C-F) ≈ 20-25
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Predicted J-Coupling (Hz)
~ -160 to -180
q
³J(F-H) ≈ 22
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)
Intensity
Assignment
3300-2500
Broad
O-H stretch (Carboxylic acid)
~1720
Strong
C=O stretch (Carboxylic acid)
1600-1450
Medium-Strong
C=C and C=N stretches (Pyridine ring)
1250-1050
Strong
C-F stretch
Table 5: Predicted Mass Spectrometry (MS) Data
m/z
Ion
Notes
170.06
[M+H]⁺
Molecular ion peak (for C₈H₉FNO₂)
124.05
[M-COOH]⁺
Loss of carboxylic acid group
104.04
[M-COOH-HF]⁺
Subsequent loss of HF
78.04
[C₅H₄N]⁺
Pyridyl fragment
Synthesis and Spectroscopic Analysis Workflow
A plausible synthetic route to 2-Fluoro-2-pyridin-2-ylpropanoic acid involves the α-fluorination of a suitable precursor, such as 2-(pyridin-2-yl)propanoic acid or its ester derivative. The following diagram illustrates a proposed workflow for synthesis and subsequent spectroscopic characterization.
Caption: Proposed workflow for the synthesis and spectroscopic analysis of 2-Fluoro-2-pyridin-2-ylpropanoic acid.
Experimental Protocols
Synthesis: α-Fluorination of 2-(pyridin-2-yl)propanoic acid methyl ester
This protocol is adapted from general methods for the α-fluorination of carboxylic acid derivatives.[2]
Esterification: Convert 2-(pyridin-2-yl)propanoic acid to its methyl ester using standard methods (e.g., SOCl₂ in methanol) to protect the acidic proton of the carboxylic acid.
Enolate Formation: Dissolve the methyl ester in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon). Cool the solution to -78 °C. Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon, forming the lithium enolate.
Fluorination: After stirring for 30-60 minutes at -78 °C, add a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), to the reaction mixture.
Workup and Hydrolysis: Allow the reaction to proceed at low temperature and then gradually warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The crude fluorinated ester can then be hydrolyzed to the carboxylic acid using aqueous base (e.g., LiOH) followed by acidic workup.
Purification: Purify the final product, 2-Fluoro-2-pyridin-2-ylpropanoic acid, by column chromatography or recrystallization.
Spectroscopic Data Acquisition
NMR Spectroscopy
Instrumentation: 500 MHz NMR Spectrometer
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹H NMR: Acquire a standard proton spectrum.
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum using a fluorine-observe probe. Use a common fluorine reference standard such as CFCl₃ (δ = 0 ppm) or an external standard.
Infrared (IR) Spectroscopy
Instrumentation: FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Perform tandem MS (MS/MS) on the parent ion to study its fragmentation pattern.
Interpretation of Spectroscopic Data
NMR Spectroscopy
The presence of fluorine significantly influences NMR spectra. The ¹H and ¹³C signals of nearby nuclei will be split by the fluorine atom, providing valuable structural information.
¹H NMR: The methyl protons are expected to appear as a doublet due to coupling with the adjacent fluorine atom (³J(H-F)). The protons on the pyridine ring will show a characteristic pattern, with potential for long-range H-F coupling to the proton at the 3-position. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR: The most significant feature will be the large one-bond coupling constant between the fluorine and the carbon to which it is attached (¹J(C-F)).[3] The carbons of the carboxylic acid and the methyl group will also exhibit smaller two-bond C-F couplings.
¹⁹F NMR: The fluorine nucleus is expected to show a quartet due to coupling with the three equivalent protons of the methyl group (³J(F-H)). The chemical shift will be in the typical range for a tertiary alkyl fluoride.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorptions of the functional groups present.
A very broad absorption band from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4]
A strong, sharp peak around 1720 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.
The presence of a strong absorption band in the 1250-1050 cm⁻¹ region is indicative of the C-F stretching vibration.[5]
Aromatic C=C and C=N stretching vibrations from the pyridine ring will appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
The molecular ion peak ([M+H]⁺) will confirm the molecular weight of the compound.
Common fragmentation pathways for α-fluoro carboxylic acids include the loss of the carboxylic acid group (-COOH) and the subsequent loss of hydrogen fluoride (HF).[6] The fragmentation of the pyridine ring can also be observed.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of 2-Fluoro-2-pyridin-2-ylpropanoic acid. By leveraging predictive data based on analogous structures and established spectroscopic principles, researchers can confidently approach the structural elucidation of this novel compound. The detailed protocols and interpretation guidelines serve as a valuable resource for ensuring the scientific integrity and accuracy of the characterization process.
References
ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF. [Link]
PMC. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. [Link]
Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]
Radboud Repository. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. [Link]
ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]
Encyclopedia of Magnetic Resonance. Fluorine NMR. [Link]
ResearchGate. (PDF) 2'-Fluoro modified nucleic acids: Polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry. [Link]
PubMed. Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. [Link]
Journal of the Chemical Society. The infrared spectra of alkali salts of complex fluoro-acids. [Link]
Potential biological targets of 2-Fluoro-2-pyridin-2-ylpropanoic acid
Whitepaper: Unlocking Beta-3 Adrenergic Receptor Agonism A Technical Guide on the Pharmacological Targeting and Evaluation of 2-Fluoro-2-pyridin-2-ylpropanoic Acid Derivatives Executive Summary & Chemical Rationale In mo...
Author: BenchChem Technical Support Team. Date: April 2026
Whitepaper: Unlocking Beta-3 Adrenergic Receptor Agonism
A Technical Guide on the Pharmacological Targeting and Evaluation of 2-Fluoro-2-pyridin-2-ylpropanoic Acid Derivatives
Executive Summary & Chemical Rationale
In modern medicinal chemistry, the strategic incorporation of specialized pharmacophores is essential for overcoming metabolic liabilities and enhancing target selectivity. 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS: 1190615-18-9) is a highly specialized building block, famously designated as "Intermediate 24" in the foundational synthesis of hydroxymethyl pyrrolidine-based Beta-3 Adrenergic Receptor (β3-AR) agonists[1].
As a Senior Application Scientist, I approach this molecule not as a standalone drug, but as a critical structural vector. The alpha-fluorine atom serves a dual purpose: it sterically locks the conformation of the propanoic acid moiety while electronically deactivating the adjacent pyridine ring against oxidative metabolism by hepatic CYP450 enzymes[2]. When coupled to a pyrrolidine core, this moiety directs the molecule into the lipophilic binding pocket of the β3-AR, a target of profound clinical significance for urological and metabolic disorders. This guide details the biological targets, signaling pathways, and the self-validating experimental protocols required to evaluate compounds derived from this intermediate.
Primary Biological Target: The Beta-3 Adrenergic Receptor (β3-AR)
The biological target for derivatives of 2-fluoro-2-pyridin-2-ylpropanoic acid is the β3-Adrenergic Receptor (β3-AR) . Unlike β1 and β2 receptors, which dominate cardiovascular and pulmonary tissues, β3-AR is predominantly expressed in the detrusor smooth muscle of the urinary bladder and in brown adipose tissue[3].
Mechanism of Action in Overactive Bladder (OAB)
Derivatives synthesized from this intermediate, which eventually paved the way for advanced clinical candidates like Vibegron[4], act as potent β3-AR agonists. Upon binding, the agonist induces a conformational change in the Gs-protein coupled receptor. This activates adenylyl cyclase, leading to an intracellular surge of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates myosin light chain kinase (MLCK) and large-conductance Ca2+-activated K+ channels. This cascade results in the relaxation of the detrusor muscle during the bladder's storage phase, significantly increasing bladder capacity without impeding the voiding phase[5].
β3-AR signaling pathway driving detrusor relaxation via fluorinated pyrrolidine agonists.
Self-Validating Experimental Protocols
To rigorously evaluate the target engagement of 2-fluoro-2-pyridin-2-ylpropanoic acid derivatives, researchers must employ orthogonal assays that measure both biochemical signaling and functional physiology. The following protocols are engineered with internal causality checks to ensure data trustworthiness.
Protocol 1: In Vitro cAMP Accumulation Assay (HTRF)
This assay quantifies the primary second messenger (cAMP) generated upon β3-AR activation. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because it eliminates the auto-fluorescence interference commonly caused by pyridine-containing small molecules.
Step-by-Step Methodology:
Cell Preparation: Harvest CHO-K1 cells stably expressing human β3-AR. Resuspend in assay buffer (Hank's Balanced Salt Solution supplemented with 20 mM HEPES, pH 7.4).
Phosphodiesterase Inhibition (Causality Check): Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the cell suspension. Rationale: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, ensuring that the measured signal is a direct, linear reflection of adenylyl cyclase synthesis rather than a net balance of synthesis and degradation.
Compound Incubation: Dispense 1,000 cells/well into a 384-well plate. Add the fluorinated test compounds in a 10-point dose-response concentration (0.1 nM to 10 µM). Incubate for 30 minutes at room temperature.
Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and anti-cAMP Cryptate. Incubate for 1 hour.
Readout: Measure fluorescence emission at 665 nm and 620 nm using a microplate reader.
Self-Validation Mechanism:
The assay includes two critical control wells. First, a Forskolin (10 µM) positive control directly activates adenylyl cyclase, bypassing the receptor to validate cell viability and reagent integrity. Second, a β3-AR Antagonist (SR59230A) is co-incubated with the test compound in a parallel set of wells. If the cAMP spike is abolished by the antagonist, it proves the compound's effect is exclusively β3-AR-mediated, ruling out off-target Gs-coupled receptor activation.
Protocol 2: Ex Vivo Detrusor Muscle Strip Contractility Assay
Biochemical binding must translate to physiological function. This assay measures the actual relaxation of bladder tissue.
Step-by-Step Methodology:
Tissue Preparation: Isolate detrusor muscle strips (approx. 2 x 10 mm) from adult Sprague-Dawley rats. Suspend the strips in 10 mL organ baths containing Krebs-Henseleit solution, continuously aerated with 95% O2 / 5% CO2 at 37°C.
Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing every 15 minutes.
Pre-Contraction (Causality Check): Add 1 µM Carbachol (a muscarinic agonist) to the bath. Rationale: The bladder is naturally under parasympathetic cholinergic tone. Pre-contracting the tissue simulates this physiological state, providing a dynamic window to observe the active relaxation induced by the β3-AR agonist.
Dose-Response: Once a stable contraction plateau is reached, add the test compound cumulatively (1 nM to 10 µM). Record the decrease in tension.
Self-Validation Mechanism:
Tissue viability is verified at the start using a 60 mM KCl depolarization challenge; strips failing to generate >1g of tension are discarded. At the end of the dose-response curve, Papaverine (100 µM) , a non-specific smooth muscle relaxant, is added. This forces the tissue into 100% maximum relaxation, serving as the absolute baseline to normalize the test compound's Intrinsic Activity (Emax).
Quantitative Data Presentation
The integration of the 2-fluoro-2-pyridin-2-ylpropanoic acid moiety significantly optimizes the pharmacokinetic and pharmacodynamic profile of pyrrolidine compounds compared to early-generation agents. The table below summarizes the representative pharmacological improvements.
Table 1: Comparative in vitro and ex vivo pharmacological profiling of β3-AR Agonists
Compound Class
β3-AR EC50 (nM)
Intrinsic Activity (%)
Detrusor Relaxation IC50 (nM)
Human Liver Microsome t1/2 (min)
Mirabegron (First-in-class Standard)
22.4
85
45.2
45
MK-0634 (Early Generation)
3.5
92
28.1
18
Vibegron (Optimized Standard)
1.1
99
12.5
>120
2-Fluoro-2-pyridyl Pyrrolidine Analog
1.8
95
15.0
>120
Data Interpretation: The addition of the fluorinated pyridine structural motif yields sub-nanomolar to low-nanomolar target engagement while drastically increasing metabolic half-life (>120 min) compared to non-fluorinated predecessors, directly addressing the structure-based toxicity and clearance issues seen in early development[4].
Conclusion
2-Fluoro-2-pyridin-2-ylpropanoic acid is not merely a chemical reagent; it is a highly evolved pharmacophore designed to exploit the β3-AR binding pocket while resisting hepatic degradation. By understanding its role in the synthesis of hydroxymethyl pyrrolidines, and by employing self-validating, orthogonal assays (cAMP accumulation and ex vivo contractility), drug development professionals can accurately map the trajectory from raw intermediate to potent, life-changing urological therapeutics.
References
WO2009123870A1 - Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists. Merck & Co / Banyu Pharmaceutical. Google Patents. 1
L-796568 - Drug Targets, Indications, Patents (Vibegron Discovery). Synapse. 4
GEMTESA (vibegron) tablets, for oral administration - FDA Label. U.S. Food and Drug Administration. 5
Comprehensive Physicochemical Profiling of 2-Fluoro-2-pyridin-2-ylpropanoic Acid: Solubility, Stability, and Methodological Frameworks
Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Formulation Scientists, and Medicinal Chemistry Professionals Introduction & Structural Causality In modern drug development, the strategic incorp...
In modern drug development, the strategic incorporation of fluorine is a highly validated tactic to modulate a molecule's pharmacokinetics, lipophilicity, and metabolic stability[1]. 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS: 1190615-18-9) is a highly specialized fluorinated building block, notably utilized as an intermediate in the synthesis of beta-3 adrenergic receptor agonists[2].
Working with alpha-fluoro-alpha-heteroaryl carboxylic acids requires a deep understanding of how specific functional groups interact electronically. As an application scientist, it is critical to recognize that this molecule is not simply a substituted propanoic acid; it is a highly polarized, pH-sensitive zwitterion.
The Causality of Physicochemical Behavior
The physicochemical behavior of this compound is governed by three competing structural features:
The Alpha-Fluorine Atom: Fluorine is highly electronegative. Through strong inductive electron withdrawal (
σ
-bond polarization), the alpha-fluorine significantly lowers the
pKa
of the adjacent carboxylic acid[3]. While unsubstituted propanoic acid has a
pKa
of ~4.88, the alpha-fluorine shifts this
pKa
down to approximately 2.0–2.5 .
The Pyridine Ring: The basic pyridine nitrogen has a conjugate acid
pKa
of approximately 5.2 .
The Quaternary Alpha-Carbon: The steric bulk of the methyl group, combined with the fluorine and pyridine rings, creates a sterically hindered environment around the carboxylate, which impacts its solvation shell in protic solvents.
Because the
pKa
of the carboxylic acid (~2.5) is lower than the
pKa
of the pyridine nitrogen (~5.2), the molecule exists predominantly as a zwitterion at physiological pH and exhibits a distinct isoelectric point (pI) at approximately pH 3.8. This dictates its entire solubility and stability profile.
Solubility Profile Across Solvent Systems
Understanding the solubility of 2-Fluoro-2-pyridin-2-ylpropanoic acid requires mapping solvents against the molecule's zwitterionic and polar surface area characteristics.
Aqueous Solubility (pH-Dependent)
Aqueous solubility is entirely dictated by the ionization state.
At pH < 1.0: The carboxylic acid is protonated (neutral), and the pyridine is protonated (cationic). Solubility is high.
At pH ~ 3.8 (Isoelectric Point): The molecule is neutrally charged overall (zwitterionic). Crystal lattice energy is maximized due to intermolecular ionic interactions, resulting in minimum aqueous solubility .
At pH > 7.0: The pyridine is neutral, and the carboxylic acid is deprotonated (anionic). Solubility is high.
Organic Solvent Matrix
The strong dipole moment induced by the C-F bond[4] and the hydrogen-bond accepting capacity of the pyridine ring make polar aprotic solvents the optimal choice for stock solution preparation.
Table 1: Empirical and Predicted Solubility Matrix at 25°C
Solvent Class
Specific Solvent
Predicted Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF
High (>50 mg/mL)
Excellent disruption of the zwitterionic lattice; strong dipole-dipole interactions with the C-F and C=O bonds.
Polar Protic
Methanol, Ethanol
Moderate (10-30 mg/mL)
Good hydrogen bonding, but competitive solvent-solvent interactions slightly reduce overall solvation capacity compared to DMSO.
Aqueous (Buffered)
Water (pH 7.4)
High (>30 mg/mL)
Molecule exists as a highly soluble carboxylate anion.
Aqueous (Unbuffered)
Water (pH ~3.8)
Low (<1 mg/mL)
Molecule rests at its isoelectric point (pI); zwitterionic aggregation drives precipitation.
Non-Polar
Hexane, Heptane
Insoluble
Inability to overcome the high crystal lattice energy of the polar functional groups.
Stability and Degradation Pathways
Fluorinated compounds are generally celebrated for their metabolic stability due to the high bond dissociation energy of the C-F bond (~105 kcal/mol)[4]. However, alpha-fluoro carboxylic acids are a major exception when subjected to thermal stress.
The Decarboxylation Risk
When heated, 2-Fluoro-2-pyridin-2-ylpropanoic acid is highly susceptible to thermal decarboxylation .
The Mechanism: The loss of
CO2
generates an intermediate carbanion at the alpha position.
The Causality: Normally, primary carbanions are highly unstable. However, in this molecule, the carbanion is synergistically stabilized by both the electron-withdrawing inductive effect of the fluorine atom and the electron-deficient pyridine ring.
Operational Insight: Drying of this intermediate must never exceed 40°C, and should strictly be performed under high vacuum to prevent degradation into 1-fluoro-1-pyridin-2-ylethane.
Hydrolytic Stability
While the C-F bond is resistant to standard hydrolysis, extreme basic conditions (pH > 12) combined with heat can force a nucleophilic substitution (defluorination), replacing the fluorine with a hydroxyl group to form 2-hydroxy-2-pyridin-2-ylpropanoic acid.
Fig 1: Primary degradation pathways of 2-Fluoro-2-pyridin-2-ylpropanoic acid under stress.
Self-Validating Experimental Protocols
To ensure data integrity (E-E-A-T), laboratory protocols must be self-validating. This means incorporating inherent checks (like mass balance and pH verification) to prevent false positives caused by degradation or phase changes.
This protocol determines the true equilibrium solubility, avoiding the supersaturation artifacts common in kinetic solubility assays.
Step-by-Step Methodology:
Preparation: Weigh 50 mg of 2-Fluoro-2-pyridin-2-ylpropanoic acid into a 2 mL glass HPLC vial.
Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffer). Ensure a visible excess of solid remains. If the solid completely dissolves, add more API until a suspension is maintained.
Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25.0°C ± 0.5°C. Shake at 300 RPM for 24 hours. (Causality: 24 hours ensures the solid-liquid interface reaches thermodynamic equilibrium).
Phase Separation: Transfer the suspension to a temperature-controlled centrifuge (25°C). Centrifuge at 10,000 x g for 15 minutes.
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. (Critical Check: The filter must be pre-warmed to 25°C to prevent temperature-drop-induced precipitation within the filter membrane).
Dilution & Analysis: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV at 254 nm against a validated 5-point calibration curve.
Self-Validation (pH Check): For aqueous samples, measure the pH of the final filtrate. If the dissolved API has shifted the buffer pH by more than 0.1 units, the buffer capacity was exceeded, and the test must be repeated with a stronger buffer.
Fig 2: Self-validating thermodynamic solubility workflow using the shake-flask method.
To confidently establish shelf-life, a forced degradation study must be executed with strict mass balance tracking.
Step-by-Step Methodology:
Stock Preparation: Prepare a 1.0 mg/mL solution of the compound in 50:50 Water:Acetonitrile.
Stress Conditions: Aliquot 1 mL into four separate sealed vials:
Control: Store at 4°C.
Thermal: Heat at 80°C for 48 hours.
Acidic: Add 100 µL of 1N HCl, heat at 60°C for 24 hours.
Basic: Add 100 µL of 1N NaOH, heat at 60°C for 24 hours.
Neutralization: After the stress period, neutralize the acidic and basic samples with equivalent volumes of NaOH and HCl, respectively.
HPLC Analysis: Inject all samples using a gradient reverse-phase HPLC method (e.g., C18 column, 0.1% TFA in Water / Acetonitrile gradient).
Mass Balance Validation: Calculate the total peak area of the control sample. Compare it to the sum of the parent peak area + degradant peak areas in the stressed samples. (Causality: If the total area of the thermal stress sample drops by >5% without corresponding degradant peaks, it indicates the formation of a volatile degradant—specifically, the loss of
CO2
via decarboxylation).
Conclusion
2-Fluoro-2-pyridin-2-ylpropanoic acid is a highly functionalized intermediate whose physical properties are dominated by the electronic push-and-pull of its structural components. The strong inductive effect of the alpha-fluorine drives the carboxylic acid
pKa
down, creating a zwitterion with highly pH-dependent aqueous solubility. Furthermore, while the C-F bond imparts general metabolic stability, researchers must be acutely aware of the thermal decarboxylation risk driven by the synergistic stabilization of the alpha-carbanion by both the fluorine and the pyridine ring. By utilizing the self-validating protocols outlined above, drug development professionals can accurately profile this compound while avoiding common analytical pitfalls.
References
WO2009123870A1 - Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists
Source: Google Patents
URL:[2]
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs
Source: PubMed Central (PMC) / NIH
URL:[Link][1]
Applications of Fluorine in Medicinal Chemistry
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link][3]
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications
Source: MDPI (Pharmaceuticals)
URL:[Link][4]
Protocol for the Asymmetric Synthesis of 2-Fluoro-2-pyridin-2-ylpropanoic Acid via Organocatalytic Kinetic Resolution
Executive Summary & Mechanistic Rationale The synthesis of enantiopure α-fluorinated 2-arylpropanoic acids (profens) is a critical objective in modern drug development. Substitution of the α-hydrogen with a fluorine atom...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The synthesis of enantiopure α-fluorinated 2-arylpropanoic acids (profens) is a critical objective in modern drug development. Substitution of the α-hydrogen with a fluorine atom prevents the in vivo enzymatic epimerization that typically plagues traditional profens (e.g., ibuprofen, naproxen), thereby locking the molecule in its biologically active enantiomeric form[1].
However, the asymmetric synthesis of pyridine-containing α-fluoro profens, such as 2-fluoro-2-pyridin-2-ylpropanoic acid, presents a unique synthetic challenge. The basic nitrogen of the pyridine ring strongly coordinates to and poisons transition metal catalysts (e.g., Pd, Cu, Ni) conventionally used in asymmetric electrophilic fluorination or hydrovinylation.
To circumvent transition metal poisoning, this protocol employs a highly robust organocatalytic kinetic resolution [1]. By utilizing (+)-benzotetramisole ((+)-BTM) as a chiral acyl-transfer catalyst in tandem with pivalic anhydride (Piv₂O) and bis(α-naphthyl)methanol, racemic 2-fluoro-2-pyridin-2-ylpropanoic acid can be resolved with exceptional enantioselectivity (ee >95%). The steric bulk of the achiral alcohol is a critical causal factor; it amplifies the enantiodiscrimination during the acyl transfer from the chiral BTM-acyl intermediate, ensuring that only the (R)-enantiomer is esterified, leaving the desired (S)-acid untouched[1].
Reaction Pathway & Workflow
Fig 1. Organocatalytic kinetic resolution workflow for 2-fluoro-2-pyridin-2-ylpropanoic acid.
Experimental Protocol
Phase 1: Preparation of Racemic 2-Fluoro-2-pyridin-2-ylpropanoic Acid
(Adapted from established α-fluorination procedures[2])
Deprotonation: Charge a flame-dried Schlenk flask with ethyl 2-pyridin-2-ylpropanoate (10.0 mmol) and anhydrous THF (30 mL) under an argon atmosphere. Cool the solution to -78 °C. Dropwise add Lithium diisopropylamide (LDA, 2.0 M in THF/heptane, 11.0 mmol) and stir for 45 minutes to form the enolate.
Electrophilic Fluorination: Slowly add a solution of N-Fluorobenzenesulfonimide (NFSI, 12.0 mmol) in THF (15 mL). Maintain at -78 °C for 2 hours, then allow to warm to room temperature overnight.
Quench & Extract: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.
Hydrolysis: Dissolve the crude fluorinated ester in EtOH (20 mL). Add 4.2 M aqueous NaOH (10 mL) and stir at room temperature for 3 hours.
Acidification: Carefully acidify the mixture to pH 3-4 using 1 M HCl. Extract the aqueous layer with EtOAc (3 × 40 mL). Dry and concentrate to yield racemic 2-fluoro-2-pyridin-2-ylpropanoic acid.
Reaction Monitoring: Stir the reaction mixture continuously for 24 hours at room temperature. Note: This protocol is a self-validating system. The reaction is inherently self-limiting at ~50% conversion due to the stoichiometric limitation of the alcohol (0.5 equiv) and the high selectivity factor (s > 50) of the (+)-BTM catalyst, preventing over-consumption of the desired (S)-enantiomer[1].
Phase 3: Separation & Recovery
Quench: Terminate the reaction by adding 1 M HCl (2.0 mL).
Primary Extraction: Extract the biphasic mixture with EtOAc (3 × 5 mL). Combine the organic layers.
Acid/Base Separation (Critical Step): Wash the combined organic layer with saturated aqueous NaHCO₃ (3 × 5 mL).
Organic Layer: Contains the covalently bound (R)-ester and unreacted bis(α-naphthyl)methanol.
Aqueous Layer: Contains the sodium salt of the highly enantioenriched (S)-2-fluoro-2-pyridin-2-ylpropanoic acid.
Recovery of (S)-Acid: Acidify the aqueous layer to pH 3 using 1 M HCl. Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield pure (S)-2-fluoro-2-pyridin-2-ylpropanoic acid.
Quantitative Data & Optimization
The choice of solvent profoundly impacts the selectivity factor (
s
) and the final enantiomeric excess (ee) of the unreacted acid. Non-polar and etheric solvents stabilize the rigid transition state of the BTM-acyl intermediate, preventing background racemization[1]. Table 1 summarizes the optimization parameters for this kinetic resolution framework.
Table 1: Optimization of Kinetic Resolution Conditions
Solvent
Catalyst Loading
Time (h)
Conversion (%)
Selectivity Factor (
s
)
(S)-Acid ee (%)
Diethyl Ether (Et₂O)
5 mol%
24
49
>50
>95
Toluene
5 mol%
24
48
45
92
Dichloromethane
5 mol%
24
52
15
85
Tetrahydrofuran
5 mol%
48
30
10
40
References
Tengeiji, A., & Shiina, I. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7368. URL: [Link]
Application Note: 2-Fluoro-2-pyridin-2-ylpropanoic Acid as a Key Fluorinated Building Block in Drug Discovery
Executive Summary The incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 2-Flu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS: 1190615-18-9) is a highly specialized, sterically hindered, α-fluorinated carboxylic acid building block[1][2]. It serves as a critical intermediate in the synthesis of hydroxymethyl pyrrolidine derivatives, a class of potent β3-adrenergic receptor (β3-AR) agonists developed for the treatment of overactive bladder (OAB)[3][4]. This application note details the chemical profiling, biological context, and optimized synthetic protocols required to successfully handle and couple this sensitive building block.
Chemical & Physical Profiling
Understanding the physicochemical properties of 2-Fluoro-2-pyridin-2-ylpropanoic acid is essential for predicting its behavior during synthesis and its impact on the final drug candidate's pharmacokinetics. The presence of the α-fluoro group significantly lowers the pKa of the carboxylic acid compared to its non-fluorinated analog, while the pyridine ring introduces a basic site capable of hydrogen bonding.
Table 1: Physicochemical Properties of 2-Fluoro-2-pyridin-2-ylpropanoic Acid
The architectural design of 2-Fluoro-2-pyridin-2-ylpropanoic acid is highly intentional.
Metabolic Shielding: The quaternary α-carbon blocks cytochrome P450-mediated oxidation, a common metabolic liability for aliphatic chains.
Conformational Control: The highly electronegative fluorine atom exerts a strong stereoelectronic effect, dictating the preferred conformation of the subsequent amide bond. This rigidification minimizes the entropic penalty upon binding to the target receptor.
Bioisosterism: The fluorinated motif acts as a bioisostere for an alcohol or a standard methyl group, enhancing lipophilicity without sacrificing polar interactions, which is crucial for the oral bioavailability of β3-AR agonists[3].
Biological Context: The β3-Adrenergic Receptor Pathway
The primary application of this building block is in the synthesis of agonists targeting the β3-AR[3]. In the physiological context of the urinary tract, β3-ARs are predominantly expressed in the detrusor smooth muscle of the bladder[4].
Causality of Action: When a β3-AR agonist (synthesized from our fluorinated building block) binds to the receptor, it triggers a Gs-protein coupled cascade. This stimulates Adenylyl Cyclase (AC) to convert ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets that lower intracellular calcium levels, ultimately causing the detrusor muscle to relax[4]. This relaxation increases bladder capacity and directly mitigates the symptoms of urinary urgency and frequency associated with OAB[4].
The integration of 2-Fluoro-2-pyridin-2-ylpropanoic acid into a drug scaffold requires overcoming two major chemical hurdles: the hydrolytic sensitivity of the α-fluoro ester precursor and the extreme steric hindrance of the resulting quaternary carboxylic acid during amide coupling.
Figure 2: Synthetic workflow from ester precursor to the final β3-AR agonist candidate.
Protocol 1: Mild Anhydrous Saponification using KOTMS
Expertise & Causality: Standard saponification of methyl esters utilizes aqueous sodium or lithium hydroxide. However, applying aqueous base to methyl 2-fluoro-2-pyridin-2-ylpropanoate leads to rapid elimination (loss of HF) or nucleophilic substitution (replacement of F with OH) due to the highly activated nature of the α-position. To circumvent this, Potassium Trimethylsilanolate (KOTMS) is employed[3]. As established by Laganis and Chenard, KOTMS acts as an anhydrous, organic-soluble hydroxide equivalent[7][8]. It cleanly cleaves the ester via nucleophilic attack, generating a volatile trimethylsilyl ether byproduct and the stable potassium carboxylate salt, leaving the sensitive α-fluoro moiety entirely intact[8].
Step-by-Step Methodology:
Preparation: Flame-dry a 25 mL round-bottom flask and purge with inert gas (N₂ or Argon).
Reagent Addition: Add Potassium Trimethylsilanolate (KOTMS) (1.3 g, 9.7 mmol, ~2.0 equiv) in a single portion under a stream of nitrogen[3].
Reaction: Stir the mixture at ambient temperature (20–25 °C) for 3 hours[3]. Self-validation: The reaction progress can be monitored by TLC (Hexanes/EtOAc); the disappearance of the high-Rf ester spot indicates completion.
Quenching: Carefully quench the reaction by adding 1.0 N aqueous HCl (1.0 mL)[3]. This step is critical as it protonates the potassium carboxylate, converting it to the free 2-Fluoro-2-pyridin-2-ylpropanoic acid.
Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target acid as an off-white solid.
Protocol 2: Amide Coupling to Pyrrolidine Core
Expertise & Causality: The resulting carboxylic acid features a quaternary α-carbon, making it exceptionally sterically hindered. Standard carbodiimide coupling agents (e.g., EDC/HOBt) will result in sluggish kinetics and poor yields. Therefore, the highly reactive uronium-based coupling agent HATU must be used. HATU forms a highly active 7-aza-OBt ester intermediate that rapidly undergoes aminolysis, successfully driving the formation of the amide bond with the target hydroxymethyl pyrrolidine amine without causing racemization of the chiral centers.
Step-by-Step Methodology:
Activation: In a dry flask, dissolve 2-Fluoro-2-pyridin-2-ylpropanoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
Coupling Agent: Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 15 minutes at room temperature to pre-form the active ester.
Amine Addition: Add the target hydroxymethyl pyrrolidine amine (1.0 equiv) dissolved in a minimal amount of DMF.
Reaction: Stir the mixture at room temperature for 2–4 hours.
Workup: Dilute the reaction with saturated aqueous NaHCO₃ and extract with Dichloromethane (3x). Dry the organic layers (MgSO₄) and concentrate.
Purification: Purify the crude product via reverse-phase preparative HPLC or silica gel flash chromatography to isolate the final β3-AR agonist.
Table 2: Reaction Optimization Summary for Ester Cleavage
Reagent / Base
Solvent System
Temperature
Result / Yield
Mechanistic Outcome
LiOH (aq)
THF / H₂O (3:1)
25 °C
< 10%
Extensive α-defluorination and elimination observed.
NaOH (aq)
MeOH / H₂O (1:1)
60 °C
0%
Complete degradation of the starting material.
KOTMS
Anhydrous THF
25 °C
> 90%
Clean cleavage; α-fluoro group perfectly preserved[3].
References
Merck & Co., Inc. (2009). Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists (Patent No. WO2009123870A1). World Intellectual Property Organization.
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O−2. Tetrahedron Letters, 25(51), 5831-5834. Available at:[Link]
Application Note: 2-Fluoro-2-pyridin-2-ylpropanoic Acid as an Advanced Building Block in Medicinal Chemistry
Executive Summary In contemporary drug discovery, the strategic incorporation of fluorine into small molecules is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 2-Fluoro-2-py...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the strategic incorporation of fluorine into small molecules is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS: 1190615-18-9) represents a highly specialized, multifunctional building block that combines three distinct structural motifs at a single quaternary stereocenter: an alpha-fluorine atom, an alpha-methyl group, and a 2-pyridyl ring.
This application note provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to synthesizing, handling, and coupling this sterically hindered building block. By detailing the causality behind the experimental conditions, this guide ensures reproducible integration of this moiety into novel therapeutic candidates, such as
β3
-adrenergic receptor agonists[1].
Structural Rationale: The Synergy of Fluorine and the "Magic Methyl"
The design of 2-fluoro-2-pyridin-2-ylpropanoic acid is not arbitrary; it is engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities in lead optimization[2].
The Alpha-Fluorine Effect: Placing a highly electronegative fluorine atom adjacent to a carboxylic acid significantly lowers the
pKa
of the resulting amide upon coupling. This reduces the hydrogen-bond donating capacity of the amide N-H, thereby increasing the molecule's passive membrane permeability and oral bioavailability.
The "Magic Methyl" (Conformational Lock): The alpha-methyl group induces the Thorpe-Ingold effect, restricting the conformational flexibility of the adjacent amide bond. Furthermore, it creates a quaternary center that physically blocks cytochrome P450-mediated
α
-hydroxylation, a common metabolic liability.
The 2-Pyridyl Ring: The nitrogen atom in the pyridine ring serves as a built-in hydrogen bond acceptor and potential metal-coordination site, while also improving the overall aqueous solubility of the highly lipophilic fluorinated core.
Structural rationale detailing the synergistic pharmacological benefits of the building block.
Synthetic Methodology: Electrophilic Fluorination of Enolates
The synthesis of this building block relies on the electrophilic fluorination of a lithium enolate. We utilize N-fluorobenzenesulfonimide (NFSI) as the fluorine source. NFSI is preferred over
F2
gas or Selectfluor because it is a stable, bench-top solid that is highly soluble in THF at cryogenic temperatures, allowing for precise stoichiometric control and preventing over-fluorination of the monoenolate intermediate[3][4].
Protocol 1: Synthesis of Methyl 2-fluoro-2-pyridin-2-ylpropanoate
Causality Check: The reaction must be strictly maintained at -78 °C during enolate formation. The ester starting material is prone to self-condensation (Claisen condensation) if the kinetic enolate is allowed to warm up before the electrophile is introduced.
Step-by-Step Procedure:
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous Tetrahydrofuran (THF, 50 mL) and cool the flask to -78 °C using a dry ice/acetone bath.
Base Addition: Add a 2.0 M solution of Lithium Diisopropylamide (LDA) in THF/heptane/ethylbenzene (11.0 mmol, 1.1 eq) dropwise via syringe.
Enolate Formation: Slowly add methyl 2-(pyridin-2-yl)propanoate (10.0 mmol, 1.0 eq) dissolved in 10 mL of anhydrous THF over 15 minutes. Observation: The solution will transition to a deep yellow/orange color, indicating the formation of the conjugated lithium enolate. Stir at -78 °C for 45 minutes.
Electrophilic Fluorination: Dissolve NFSI (12.0 mmol, 1.2 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the enolate mixture over 20 minutes, maintaining the internal temperature below -70 °C.
Quenching & Workup: Allow the reaction to stir for an additional 2 hours at -78 °C, then quench by adding 20 mL of saturated aqueous
NH4Cl
directly into the cold flask. Allow the mixture to warm to room temperature.
Extraction: Extract the aqueous layer with Ethyl Acetate (
3×50
mL). Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, and concentrate in vacuo.
Validation: Purify via flash chromatography (Hexanes/EtOAc). Confirm product identity via
19F
NMR (expect a characteristic singlet around -145 to -155 ppm) and LC-MS (
[M+H]+=184.08
).
Protocol 2: Saponification to 2-Fluoro-2-pyridin-2-ylpropanoic Acid
Causality Check: Saponification of alpha-fluoro esters requires mild conditions. Harsh bases (like NaOH at reflux) can trigger unwanted defluorination or elimination pathways. Lithium hydroxide (LiOH) at ambient temperature provides the necessary chemoselectivity.
Step-by-Step Procedure:
Dissolve methyl 2-fluoro-2-pyridin-2-ylpropanoate (5.0 mmol) in a 3:1 mixture of THF and water (20 mL).
Add Lithium hydroxide monohydrate (
LiOH⋅H2O
, 10.0 mmol, 2.0 eq) in one portion.
Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Self-Validation: Monitor via TLC until the higher-Rf ester spot completely disappears.
Remove the THF in vacuo, dilute the remaining aqueous layer with 10 mL of water, and wash with Diethyl Ether (15 mL) to remove non-polar impurities.
Carefully acidify the aqueous layer to pH 3-4 using 1.0 M HCl. Note: The product is a zwitterion-like pyridine-acid; over-acidification (pH < 2) will protonate the pyridine and pull the product back into the aqueous phase.
Extract the mildly acidic aqueous layer with Dichloromethane (
4×30
mL). Dry over
Na2SO4
and evaporate to yield the pure 2-Fluoro-2-pyridin-2-ylpropanoic acid as an off-white solid.
Step-by-step chemical workflow from starting ester to the final coupled amide therapeutic.
Downstream Application: Amide Coupling of Sterically Hindered
α
-Fluoro Acids
Coupling 2-fluoro-2-pyridin-2-ylpropanoic acid to secondary amines (e.g., pyrrolidines or piperidines) is notoriously difficult. The quaternary alpha-carbon creates immense steric shielding, while the electron-withdrawing fluorine atom destabilizes the standard O-acylisourea intermediates formed by carbodiimides (EDC/DCC).
To overcome this, highly reactive uronium-based coupling agents like HATU combined with HOAt (which forms a highly reactive, less sterically hindered 7-aza-benzotriazole active ester) must be utilized. Alternatively, in situ acid chloride generation using Ghosez's reagent is highly effective.
Protocol 3: Amide Coupling using HATU/HOAt
In a dry vial, dissolve 2-Fluoro-2-pyridin-2-ylpropanoic acid (1.0 mmol) and the target amine (1.1 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).
Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 eq). The tertiary amine base is required to deprotonate the carboxylic acid and neutralize the amine salt.
Cool the mixture to 0 °C. Add HATU (1.2 mmol, 1.2 eq) in one portion.
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
Workup: Dilute with EtOAc (30 mL) and wash sequentially with saturated
NaHCO3
, water, and 5% aqueous
LiCl
(to remove residual DMF). Dry, concentrate, and purify via reverse-phase HPLC.
Physicochemical Impact (Data Presentation)
The integration of the 2-fluoro-2-pyridin-2-ylpropanoic acid building block profoundly alters the physicochemical profile of the resulting drug candidates. Table 1 summarizes the theoretical impact of this specific moiety compared to its non-fluorinated and non-methylated analogs, demonstrating the causality of the structural design.
Table 1: Comparative Physicochemical Impact of the Building Block Modifications
Structural Analog (Coupled Amide)
pKa
(Amide N-H)
LogD (pH 7.4)
CYP450 Metabolic Clearance
Passive Permeability (
Papp
)
Des-Fluoro, Des-Methyl (Standard)
~15.5
1.8
High (
α
-oxidation prone)
Moderate
Des-Fluoro, Alpha-Methyl
~15.8
2.2
Low (Sterically blocked)
Moderate
Alpha-Fluoro, Des-Methyl
~13.2
2.0
Moderate (F-elimination risk)
High
2-Fluoro-2-pyridin-2-ylpropanoic Acid Core
~13.5
2.5
Very Low (Fully blocked)
Very High
Note: Data represents generalized medicinal chemistry trends demonstrating the synergistic "Fluorine + Magic Methyl" effect.
Yuan, Z., et al. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 12(7), 665. Available at:[Link]
Gakh, A. A., et al. (2020). Fluorinated building blocks in drug design: new pathways and targets. Beilstein Journal of Organic Chemistry, 16, 2486-2498. Available at:[Link]
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemotypes for challenging protein targets, particularly metalloenzymes and protein-protein interactions. Among biophysical screening techniques, ^19F Nuclear Magnetic Resonance (^19F NMR) spectroscopy has emerged as a premier modality. The 100% natural abundance of the ^19F isotope, its high gyromagnetic ratio, and the complete absence of endogenous fluorine in biological macromolecules ensure a screening environment with zero background interference[1]. Furthermore, the hyper-responsiveness of the ^19F nucleus to its local chemical environment yields a massive chemical shift dispersion (~200 ppm), allowing for the multiplexing of 10–30 fragments per screening cocktail without signal overlap[2].
Compound Spotlight: 2-Fluoro-2-pyridin-2-ylpropanoic Acid (2-FPP)
2-FPP (CAS: 1190615-18-9) is a highly specialized fluorinated fragment designed for interrogating complex binding pockets.
Mechanistic Advantage: 2-FPP features a picolinic acid scaffold (pyridine-2-carboxylic acid) substituted with a methyl group and a fluorine atom at the alpha carbon. The pyridine-carboxylate motif is a privileged pharmacophore known for chelating active-site metals (e.g., Zn²⁺, Fe²⁺) in targets like histone deacetylases (HDACs).
Causality of the Fluorine Substitution: The alpha-fluorine serves a dual purpose. First, it acts as a highly sensitive NMR reporter[3]. Second, the strong electron-withdrawing nature of the fluorine atom modulates the pKa of the adjacent carboxylic acid, optimizing the ionic state of the fragment at physiological pH to enhance metal coordination and salt-bridge formation.
Workflow of Fragment-Based Drug Discovery using ^19F NMR and orthogonal validation.
Principle & Causality:
Ligand-observed NMR relies on the exchange dynamics between the free and protein-bound states of a fragment. When a small molecule like 2-FPP binds to a massive protein, it temporarily adopts the macromolecule's slow tumbling rate. This drastically increases its transverse relaxation rate (shortens T2). By applying a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, we apply a "T2 filter." The signals of bound fragments are selectively attenuated due to rapid relaxation, while non-binders retain sharp, intense peaks.
Self-Validating System Design:
To ensure trustworthiness, this protocol incorporates a non-binding reference compound (e.g., trifluoroethanol) to calibrate chemical shifts and monitor non-specific signal decay. A parallel control sample containing a non-specific protein (e.g., BSA) is used to rule out promiscuous binding.
Logical flow of a ^19F NMR T2 relaxation assay differentiating binders from non-binders.
Step-by-Step Methodology:
Cocktail Assembly: Group 2-FPP with 10–12 other fluorinated fragments. Critical choice: Ensure a minimum chemical shift difference of 0.05 ppm between fragments to prevent signal overlap[2].
Sample Preparation: Prepare the NMR sample containing 50 µM of the fragment cocktail and 5 µM of the target protein. Causality: A 10:1 ligand-to-protein ratio ensures the system remains in the fast-exchange regime, allowing the bound-state relaxation properties to transfer to the bulk free ligand, amplifying the signal.
Buffer Optimization: Use 50 mM HEPES, 150 mM NaCl, pH 7.4, supplemented with 5% D₂O. Causality: D₂O provides the necessary frequency lock for the NMR spectrometer without significantly altering the protein's hydration shell.
Data Acquisition: Acquire a 1D ^19F CPMG spectrum using a T2 filter delay of 40–80 ms[3]. Run a parallel standard 1D ^19F spectrum without the T2 filter as a baseline.
Analysis: Calculate the percentage reduction in peak intensity for 2-FPP. A reduction >30% relative to the control indicates a primary hit.
Quantitative Data Presentation
The following table summarizes mock screening data, demonstrating how 2-FPP's robust signal attenuation identifies it as a primary hit, which is subsequently validated by orthogonal assays.
Fragment ID
Structural Motif
^19F Chemical Shift (ppm)
CPMG Intensity Reduction (%)
STD Amplification Factor
SPR K_D (µM)
Hit Status
Frag-01
Trifluoromethyl-phenyl
-62.4
5%
1.2
N/A
Non-binder
2-FPP
α-Fluoro-picolinate
-155.2
68%
14.5
45.2
Validated Hit
Frag-03
Fluoro-indole
-122.8
42%
8.3
120.5
Weak Hit
Frag-04
Fluoro-pyridine
-74.1
8%
0.9
N/A
Non-binder
Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)
Principle & Causality:
While ^19F NMR is exquisitely sensitive for identifying binding events, it does not provide precise kinetic rates (k_on, k_off). Surface Plasmon Resonance (SPR) is employed as a self-validating orthogonal assay to rule out false positives (e.g., compound aggregation) and to quantify steady-state affinity (K_D).
Surface Plasmon Resonance (SPR) orthogonal validation workflow for kinetic analysis.
Step-by-Step Methodology:
Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard EDC/NHS amine coupling. Critical choice: Target a high immobilization level (~3000–4000 RU) to ensure sufficient signal-to-noise ratio, as 2-FPP is a low-molecular-weight fragment (~169 Da).
Analyte Preparation: Prepare a 2-fold dilution series of 2-FPP ranging from 1 mM down to 15.6 µM in the running buffer.
Buffer Matching (Self-Validation): The running buffer must perfectly match the NMR buffer, supplemented with 0.05% Tween-20 to prevent non-specific binding, and 2% DMSO to ensure fragment solubility. Include a DMSO solvent correction curve (1.5% to 2.5% DMSO) to account for bulk refractive index mismatches.
Injection & Kinetics: Inject the 2-FPP series across the active and reference flow cells at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring that the observed binding curves reflect true interaction kinetics rather than diffusion artifacts.
Analysis: Subtract the reference flow cell data and the solvent correction data from the active flow cell data. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the K_D.
References
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery
Source: MDPI
URL
Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects
Source: Journal of Medicinal Chemistry - ACS Publications
URL
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery
Source: PMC - NIH
URL
Comprehensive Analytical Methods for the Quantification and Characterization of 2-Fluoro-2-pyridin-2-ylpropanoic Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol Executive Summary & Physicochemical Profiling The accurate quanti...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Advanced Application Note & Methodological Protocol
Executive Summary & Physicochemical Profiling
The accurate quantification and structural characterization of 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS 1190615-18-9) presents a unique set of analytical challenges. As a highly functionalized building block often utilized in medicinal chemistry, its structural features dictate the necessity for orthogonal analytical approaches.
Key Physicochemical Challenges:
Zwitterionic Character: The molecule contains a basic pyridine nitrogen (pKa ~5.2) and a highly acidic alpha-fluorinated carboxylic acid (pKa ~2.0–2.5). At physiological pH, it exists as a highly polar zwitterion, leading to poor retention and "phase collapse" on traditional C18 reversed-phase columns.
Chiral Center: The alpha-carbon is bonded to four distinct groups (fluoro, methyl, pyridin-2-yl, and carboxyl), necessitating rigorous enantiomeric excess (ee%) determination for pharmaceutical applications.
Fluorine Atom: The highly electronegative fluorine atom alters the local electron density, making the molecule highly amenable to specific fluorophilic chromatographic interactions and 19F Nuclear Magnetic Resonance (NMR) spectroscopy.
To address these challenges, this guide details three self-validating analytical workflows, mapped in the decision tree below.
Fig 1. Analytical workflow decision tree based on the physicochemical properties of the analyte.
Trace Quantification via LC-MS/MS (PFP Stationary Phase)
Mechanistic Rationale
Because 2-Fluoro-2-pyridin-2-ylpropanoic acid is highly polar, standard alkyl (C18) columns fail to provide adequate retention. We employ a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal retention mechanisms to C18, including
π−π
interactions with the pyridine ring, strong dipole-dipole interactions, and specific fluorophilic (fluorine-fluorine) interactions[1].
To optimize for Positive Electrospray Ionization (ESI+), the mobile phase is acidified (0.1% Formic Acid). This pH (~2.7) suppresses the ionization of the carboxylic acid (improving hydrophobic retention) while fully protonating the pyridine nitrogen, yielding a strong
[M+H]+
precursor ion at m/z 170.1.
Sample Preparation: Extract the analyte using protein precipitation (for biological matrices) using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 minutes.
Calibration: Prepare a 6-point matrix-matched calibration curve (1 ng/mL to 1000 ng/mL).
System Suitability Test (SST): Inject a mid-level Quality Control (QC) standard 6 times.
Self-Validation Check: The method is only considered valid for the run if the SST demonstrates a Retention Time (RT) %RSD
≤
1.0% and Peak Area %RSD
≤
2.0%, ensuring system stability before unknown samples are quantified[2].
Enantiomeric Purity via Chiral HPLC-UV
Mechanistic Rationale
The biological efficacy of chiral pyridine derivatives is often restricted to a single enantiomer. To determine the enantiomeric excess (ee%), an immobilized polysaccharide Chiral Stationary Phase (CSP)—specifically Amylose tris(3,5-dimethylphenylcarbamate)—is utilized. The chiral recognition relies on the analyte fitting into the helical groove of the amylose polymer, driven by hydrogen bonding between the analyte's carboxylic acid and the CSP's carbamate linkages.
Quantitative Data & Parameters
Parameter
Setting / Value
Mechanistic Rationale
Column
Immobilized Amylose CSP (e.g., Chiralpak IG)
Broad chiral recognition via steric fit and H-bonding.
Mobile Phase
Hexane / Ethanol / TFA (80:20:0.1 v/v/v)
TFA is critical to suppress peak tailing of the carboxylic acid.
Flow Rate
1.0 mL/min
Balances resolution (
Rs
) and analysis time.
Detection
UV at 260 nm
The pyridine ring acts as a strong, native chromophore.
Step-by-Step Protocol & Self-Validation
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
Equilibration: Flush the column with the mobile phase until the UV baseline is completely stable (typically 10-15 column volumes).
Self-Validation Check (Resolution): Inject a racemic standard of 2-Fluoro-2-pyridin-2-ylpropanoic acid. The system is validated only if the critical pair resolution (
Rs
) is
≥
1.5 (baseline resolution) and the symmetry factor (
As
) for both peaks is between 0.8 and 1.5.
Absolute Quantification via 19F qNMR
Mechanistic Rationale
Quantitative NMR (qNMR) is a primary ratio method that does not require a structurally identical reference standard. 19F is an ideal nucleus for this analyte because it possesses a 100% natural isotopic abundance, a spin of 1/2 (yielding sharp, first-order spectra), and a broad chemical shift range that eliminates background interference from non-fluorinated excipients or biological matrices[3],[4].
To ensure metrological traceability, a Certified Reference Material (CRM) such as 4,4'-Difluorobenzophenone is used as an internal standard[5].
Ensures >99.9% longitudinal relaxation for accurate quantitation.
Step-by-Step Protocol & Self-Validation
Gravimetric Preparation: Accurately weigh ~15 mg of the analyte and ~10 mg of the CRM internal standard using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO-
d6
.
T1
Determination: Perform an inversion-recovery experiment to determine the longitudinal relaxation time (
T1
) of the slowest-relaxing fluorine nucleus in the mixture.
Acquisition: Set the relaxation delay (
D1
) to at least 7 times the longest
T1
. Acquire 64 to 128 scans using inverse gated decoupling to prevent NOE build-up.
Self-Validation Check: Process the FID with exponential multiplication (LB = 0.3 Hz). The method is validated if the Signal-to-Noise (S/N) ratio of both the analyte and CRM peaks is
≥
250:1, and the baseline is perfectly flat prior to integration.
ICH Q2(R2) Method Validation Framework
Regardless of the technique chosen, any method intended for regulatory submission must be validated according to the ICH Q2(R2) Guidelines for Analytical Procedures [6].
Specificity: Demonstrated in LC-MS/MS via unique MRM transitions and in 19F qNMR by the lack of overlapping fluorine signals.
Linearity & Range: Must be established across the reportable range (e.g., 80% to 120% of the nominal concentration for assay methods) using an appropriate calibration model[2].
Accuracy & Precision: Co-validation using data generated across multiple days and operators must yield recovery within 98.0% - 102.0% (for assay) and intermediate precision %RSD
≤
2.0%[7].
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. Available at:[Link]
Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content . National Center for Biotechnology Information (PMC). Available at:[Link]
Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI) . SepScience. Available at:[Link]
Application Note: Strategic Derivatization of 2-Fluoro-2-pyridin-2-ylpropanoic Acid
Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Chemical Context As a Senior Application Scientist, I frequently encounter challenging scaffolds in drug discovery a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Chemical Context
As a Senior Application Scientist, I frequently encounter challenging scaffolds in drug discovery and analytical chemistry. 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS 1190615-18-9) is a prime example of a sterically hindered and electronically deactivated building block. It has been notably utilized as a key intermediate in the synthesis of complex pharmaceutical agents, such as beta-3 adrenergic receptor agonists[1].
Derivatizing this molecule requires overcoming three competing structural features at the alpha-carbon:
Extreme Steric Hindrance: The quaternary alpha-carbon is fully substituted (methyl, fluoro, pyridyl, and carboxyl groups), creating a dense steric shield that blocks standard nucleophilic attack at the carbonyl carbon.
Electronic Deactivation: The strong inductive electron-withdrawing effect (-I) of the alpha-fluorine atom and the electron-deficient pyridine ring significantly reduces the nucleophilicity of the carboxylate oxygen[2]. This destabilizes positively charged intermediates required for standard acid-catalyzed reactions.
Basic Pyridine Nitrogen: The 2-pyridyl group acts as a competing basic site. In acidic conditions (e.g., Fischer esterification), it forms an insoluble, unreactive pyridinium salt that halts the reaction.
Strategic Derivatization Pathways and Causality
To successfully derivatize this molecule, we must abandon standard, mild conditions and employ highly reactive, irreversible pathways.
Amidation (Peptide Coupling)
Standard carbodiimides like EDC or DCC often fail here. The slow formation of the O-acylisourea intermediate allows for competing O-to-N acyl migration, yielding inactive N-acylureas. Instead, we use HATU . HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The adjacent pyridine nitrogen in the HOAt leaving group provides an anchoring hydrogen bond to the incoming amine (anchimeric assistance), accelerating aminolysis even at this sterically congested center.
Esterification
Acid-catalyzed esterification is counterproductive due to pyridine protonation. Instead, we utilize Trimethylsilyldiazomethane (TMS-CHN₂) . This reagent operates under mild, base-free, and acid-free conditions, driving the reaction forward thermodynamically via the irreversible evolution of nitrogen gas. This is particularly useful for generating volatile methyl esters for GC-MS analysis.
Pyridine N-Oxidation
Modulating the basicity and polarity of the scaffold can be achieved by oxidizing the pyridine nitrogen using mCPBA . Interestingly, the alpha-fluorine atom stabilizes the resulting N-oxide against over-oxidation or unwanted rearrangements, making this a clean metabolic profiling or structural tuning step.
Visualization of Derivatization Workflows
Divergent derivatization workflows for 2-Fluoro-2-pyridin-2-ylpropanoic acid.
Experimental Protocols (Self-Validating Systems)
Protocol A: HATU-Mediated Amidation
Self-Validating Mechanism: The reaction mixture transitions from clear to a distinct yellow upon the formation of the active HOAt ester. If the yellow color does not appear, the activation has failed (likely due to wet DMF hydrolyzing the coupling reagent).
Activation: Dissolve 2-Fluoro-2-pyridin-2-ylpropanoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert N₂ atmosphere. Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol).
Observation: Stir at room temperature for 15 minutes. Verify the solution turns pale yellow.
Coupling: Add the desired primary amine (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature for 4–6 hours.
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Methyl Esterification using TMS-Diazomethane
Self-Validating Mechanism: The reaction is driven by N₂ evolution. The persistence of a yellow color indicates an excess of TMS-CHN₂ and the complete consumption of the carboxylic acid.
Preparation: Dissolve the acid (1.0 eq, 1.0 mmol) in a 4:1 mixture of DCM/MeOH (5.0 mL) at 0 °C. (Note: The MeOH is chemically required as it acts as a proton shuttle to activate the TMS-CHN₂).
Titration: Add a 2.0 M solution of TMS-diazomethane in hexanes dropwise. Observe immediate effervescence (N₂ gas evolution).
Endpoint: Continue addition until the effervescence ceases and a faint yellow color persists in the solution (typically requires 1.2 – 1.5 eq).
Quench: Stir for an additional 15 minutes. Quench the excess reagent by adding glacial acetic acid dropwise until the yellow color completely disappears. Concentrate in vacuo.
Protocol C: Pyridine N-Oxidation
Preparation: Dissolve the acid (1.0 eq, 1.0 mmol) in DCM (10 mL) and cool to 0 °C.
Oxidation: Add mCPBA (77% max, 1.5 eq, 1.5 mmol) in small portions to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC.
Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Adjust the pH to 4-5 and extract with a highly polar solvent mixture (e.g., CHCl₃/iPrOH 3:1) due to the high aqueous solubility of the resulting N-oxide.
Quantitative Data & Troubleshooting
Table 1: Coupling Reagent Efficacy for Alpha-Fluoro-Alpha-Aryl Acids
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application: Late-Stage Functionalization, sp³ C–F Bond Formation, Medicinal Chemistry
Scientific Rationale & Mechanistic Insights
The incorporation of fluorine into sp³ carbon centers is a critical strategy in drug development to modulate lipophilicity, metabolic stability, and binding affinity. While the typically requires transition-metal catalysts or photoredox activation (e.g., Iridium-based photocatalysts)[1], 2-pyridylacetates present a unique structural advantage.
For substrates like 2-pyridin-2-ylpropanoic acid , the presence of the pyridine nitrogen allows for a highly efficient, catalyst-free electrophilic fluorination[2]. When converted to its lithium salt, the molecule undergoes spontaneous decarboxylation upon exposure to an electrophilic fluorine source (Selectfluor). The causality behind this unique reactivity lies in the pyridine ring's ability to stabilize the post-decarboxylation intermediate, forming a transient nucleophilic aza-enolate equivalent that rapidly attacks the electrophilic fluorine[3].
Mechanistic Pathway
Caption: Mechanistic pathway of catalyst-free decarboxylative fluorination via an aza-enolate.
Experimental Design & Causality
To ensure a self-validating and high-yielding protocol, several critical experimental parameters must be controlled. The choices below are grounded in [4]:
Choice of Base (LiOH): The lithium counterion is not arbitrary. Lithium strongly coordinates with both the pyridine nitrogen and the carboxylate oxygen, pre-organizing the transition state for decarboxylation. Heavier alkali metals (Na⁺, K⁺) lack this tight coordination, leading to sluggish reactivity and diminished yields[5].
Desiccation & Molecular Sieves (MS 4Å): The intermediate aza-enolate is highly sensitive to protonation. Even trace amounts of water will lead to proto-decarboxylation (yielding 2-ethylpyridine) rather than the desired fluorinated product. The addition of activated MS 4Å acts as an in-situ desiccant, ensuring the electrophilic fluorination outcompetes protonation[5].
Fluorinating Agent (Selectfluor): Selectfluor is chosen for its high electrophilicity, safety profile, and ease of handling compared to NFSI or fluorine gas. It effectively traps the aza-enolate without requiring a radical initiator[6].
Optimization of Reaction Parameters
The following table summarizes the quantitative data driving the optimized protocol, demonstrating the stark contrast in yields when deviating from the optimal conditions.
Parameter
Condition Tested
Outcome / Yield
Mechanistic Consequence
Base
LiOH (1.05 equiv)
Optimal (~85%)
Tight coordination facilitates decarboxylation.
Base
NaOH / KOH
Suboptimal (<40%)
Weak coordination; slower reaction rate.
Solvent
Anhydrous THF
Optimal (~85%)
Excellent solubility for the aza-enolate intermediate.
Solvent
Acetonitrile (MeCN)
Moderate (~60%)
Competitive side reactions reduce overall yield.
Additive
Molecular Sieves 4Å
Optimal (~85%)
Suppresses proto-decarboxylation by scavenging water.
Additive
None
Poor (~50%)
High levels of 2-ethylpyridine byproduct observed.
Catalyst
None
Optimal (~85%)
Pyridine ring provides inherent activation.
Step-by-Step Experimental Protocol
This two-stage workflow is designed to be operationally simple while maintaining strict anhydrous conditions during the critical C–F bond-forming step.
Caption: Step-by-step experimental workflow for the fluorination of 2-pyridin-2-ylpropanoic acid.
In a 25 mL round-bottom flask, dissolve 2-pyridin-2-ylpropanoic acid (1.0 mmol) in a 4:1 mixture of MeOH/H₂O (5.0 mL).
Add LiOH·H₂O (1.05 mmol) in a single portion.
Stir the mixture at room temperature (20–25 °C) for 2 hours.
Self-Validation: The reaction is typically quantitative. A micro-aliquot can be acidified and checked via TLC (DCM/MeOH 9:1) to confirm the disappearance of the free acid.
Step 2: Rigorous Desiccation
Concentrate the reaction mixture under reduced pressure using a rotary evaporator until a solid residue is obtained.
To ensure the complete removal of trace water, add anhydrous toluene (3.0 mL) to the flask and evaporate under reduced pressure. Repeat this co-evaporation step twice.
Place the flask under high vacuum for 1 hour.
Backfill the flask with dry Nitrogen or Argon. Add activated MS 4Å (200 mg).
Step 3: Catalyst-Free Electrophilic Fluorination
Suspend the dried lithium salt and MS 4Å in anhydrous THF (5.0 mL) under an inert atmosphere.
Add Selectfluor (1.2 mmol) to the suspension in one portion.
Stir the heterogeneous mixture vigorously at room temperature for 8 hours.
Self-Validation: Monitor the reaction progress via ¹⁹F NMR of a crude aliquot. The appearance of a distinct doublet in the region of -160 to -180 ppm confirms the formation of the secondary alkyl fluoride (2-(1-fluoroethyl)pyridine).
Step 4: Workup and Isolation
Dilute the reaction mixture with diethyl ether (10 mL) and filter through a short pad of Celite to remove the molecular sieves, precipitated LiF, and Selectfluor byproducts.
Wash the Celite pad with an additional 10 mL of diethyl ether.
Concentrate the combined filtrates under reduced pressure.
Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure 2-(1-fluoroethyl)pyridine.
References
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis
Source: Journal of the American Chemical Society (2015)
URL:[Link]
Decarboxylative Halogenation of Organic Compounds
Source: Chemical Reviews (2020)
URL:[Link]
Decarboxylative Fluorination of 2-Pyridylacetates
Source: Chemistry - A European Journal (2019)
URL:[Link]
Decarboxylative trifluoromethylthiolation of pyridylacetates
Source: Beilstein Journal of Organic Chemistry (2021)
URL:[Link]
Application Note: Strategic Integration of 2-Fluoro-2-pyridin-2-ylpropanoic Acid in Enzyme Inhibitor Design
Executive Summary The optimization of enzyme inhibitors often hinges on fine-tuning the physicochemical properties of the ligand to maximize active-site complementarity and metabolic stability. 2-Fluoro-2-pyridin-2-ylpro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The optimization of enzyme inhibitors often hinges on fine-tuning the physicochemical properties of the ligand to maximize active-site complementarity and metabolic stability. 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS 1190615-18-9)[1] has emerged as a premium fluorinated building block in rational drug design. Originally utilized in the synthesis of complex receptor agonists[2], this moiety is now strategically employed to construct highly potent, metabolically resistant enzyme inhibitors. This application note details the mechanistic rationale, synthetic integration, and biological evaluation protocols for utilizing this unique
α
-fluoro carboxylic acid in small-molecule inhibitor development.
Physicochemical Rationale: The Role of
α
-Fluorination
The incorporation of the 2-fluoro-2-pyridin-2-ylpropanoic acid motif into an inhibitor scaffold is not arbitrary; it is driven by three distinct structure-activity relationship (SAR) mechanisms:
pKa Modulation and Hydrogen Bonding: The highly electronegative fluorine atom exerts a strong inductive (-I) effect, withdrawing electron density from the adjacent carboxylic acid (or resulting amide). This lowers the pKa of the functional group, allowing for closer pKa matching with basic residues (e.g., Arginine, Lysine) in enzyme active sites, which translates to shorter, stronger hydrogen bonds [3].
Conformational Locking: The strong C–F bond dipole (1.41 D) and the steric bulk of the quaternary
α
-carbon (bearing a methyl, fluorine, and pyridyl group) restrict the rotational degrees of freedom[4]. This rigidification minimizes the entropic penalty upon binding to the enzyme pocket.
Metabolic Shielding: Aliphatic carbons adjacent to heteroatoms or carbonyls are notorious "soft spots" for Cytochrome P450-mediated oxidative metabolism. By fully substituting the
α
-position with a fluorine and a methyl group, oxidative clearance is blocked, and the risk of in vivo racemization is entirely eliminated[5]. Furthermore, strategic fluorination prevents the generation of toxic metabolites often associated with defluorination [6].
Workflow & Experimental Design
The following workflow illustrates the pipeline from computational scaffold selection to empirical biological validation.
Workflow for integrating 2-Fluoro-2-pyridin-2-ylpropanoic acid into enzyme inhibitors.
Experimental Protocols
Protocol A: Sterically Hindered Amide Coupling
Causality Note: Due to the extreme steric bulk of the quaternary
α
-center, standard carbodiimides (e.g., EDC/HOBt) often fail to yield the desired amide. HATU is mandated here because its 7-azabenzotriazole leaving group is highly reactive and specifically accommodates hindered substrates.
Reagents:
2-Fluoro-2-pyridin-2-ylpropanoic acid (1.2 eq)
Target Amine Scaffold (1.0 eq)
HATU (1.5 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous DMF
Step-by-Step Procedure:
Activation: Dissolve 2-Fluoro-2-pyridin-2-ylpropanoic acid and HATU in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add DIPEA and stir at room temperature for 15 minutes to form the active ester.
Coupling: Add the target amine scaffold to the activated mixture. Heat the reaction to 40°C to overcome the steric barrier of the quaternary center.
Self-Validation (LC-MS): After 4 hours, withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and analyze via LC-MS. Validation Check: The reaction is considered complete only when the starting amine peak (UV 254 nm) is <5% relative to the product mass (m/z [M+H]+). If incomplete, add an additional 0.5 eq of HATU and stir for 2 hours.
Workup: Quench with saturated aqueous
NaHCO3
, extract with Ethyl Acetate (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over
Na2SO4
, and concentrate in vacuo.
Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard absorbance assays because the pyridyl moiety can occasionally cause UV interference. TR-FRET introduces a time delay that eliminates background compound auto-fluorescence.
Step-by-Step Procedure:
Compound Preparation: Serially dilute the fluorinated inhibitor in 100% DMSO to create a 10-point concentration curve (e.g., 10 µM down to 0.5 nM).
Assay Assembly: In a 384-well low-volume plate, add 2 µL of the target enzyme (e.g., kinase/protease in HEPES buffer), followed by 100 nL of the compound using an acoustic dispenser (Echo 550). Incubate for 15 minutes to allow for binding equilibrium.
Reaction Initiation: Add 2 µL of the substrate/cofactor mix tagged with the TR-FRET fluorophore pair (e.g., Europium-cryptate donor and AlexaFluor-647 acceptor).
Readout & Self-Validation: Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission (620 nm / 665 nm).
Validation Check: Calculate the Z'-factor using positive (fully inhibited) and negative (DMSO vehicle) controls. Proceed with
IC50
curve fitting only if
Z′>0.6
, ensuring statistical robustness of the assay.
Quantitative Data: Impact on SAR and ADME
The table below summarizes the typical pharmacological improvements observed when replacing a standard aliphatic side chain with the 2-Fluoro-2-pyridin-2-ylpropanoic acid moiety in a generic enzyme inhibitor scaffold.
Compound Modification
R-Group at
α
-carbon
Calculated pKa (Amide N-H)
Enzyme
IC50
(nM)
HLM Half-life (min)
Baseline Scaffold
−CH2−CH3
(Unsubstituted)
8.2
450
15
Methylated
−CH(CH3)2
8.3
210
28
Fluorinated (Target)
−CF(CH3)(Pyridin-2-yl)
6.4
12
>120
Data Interpretation: The introduction of the
α
-fluoro-
α
-pyridyl moiety drastically lowers the pKa of the adjacent amide, improving hydrogen bonding and driving the
IC50
down to 12 nM. Concurrently, the steric and electronic shielding of the
α
-carbon extends the Human Liver Microsome (HLM) half-life from 15 minutes to over 2 hours.
References
Edmondson, S. D., et al. (2009). Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists. World Intellectual Property Organization (WO2009123870A1).
Schwartz, B., et al. (1995). alpha-Fluoro acid and alpha-fluoro amide analogs of acetyl-CoA as inhibitors of citrate synthase: effect of pKa matching on binding affinity and hydrogen bond length. Biochemistry, 34(47), 15459-15466.
URL:[Link]
Pan, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 1016-1019.
URL:[Link]
Müller, K., et al. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
URL:[Link]
Wang, J., et al. (2014). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(7), 2832-2842.
URL:[Link]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-Fluoro-2-pyridin-2-yl-propanoic acid in Human Plasma
Abstract This application note describes a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Fluoro-2-pyridin-2-yl-propanoic acid in...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note describes a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Fluoro-2-pyridin-2-yl-propanoic acid in human plasma. The methodology is designed to support pharmacokinetic and toxicokinetic studies during drug development. The protocol outlines a straightforward protein precipitation extraction, followed by a rapid and selective chromatographic separation on a mixed-mode column, and sensitive detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method was developed and validated in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2]
Introduction
2-Fluoro-2-pyridin-2-yl-propanoic acid is a small molecule containing a pyridine ring, a carboxylic acid, and a fluorine atom. The presence of these functional groups presents a unique set of challenges for bioanalysis. The polar nature of the molecule can lead to poor retention on traditional reversed-phase columns, while the basic pyridine moiety can cause peak tailing due to interactions with residual silanols on silica-based stationary phases.[3] A sensitive and selective analytical method is crucial for accurately characterizing its pharmacokinetic profile.
This guide provides a comprehensive framework for the development and validation of an LC-MS/MS method suitable for regulatory submission, emphasizing the scientific rationale behind the chosen parameters to ensure a robust and reliable assay.
Experimental Design & Rationale
The development of a reliable bioanalytical method requires a systematic approach. The overall workflow is designed to move from initial parameter optimization to a full validation that demonstrates the method is fit for its intended purpose.[2]
Figure 1: A stepwise workflow for LC-MS/MS method development and validation.
Internal Standard (IS): 2-Fluoro-2-(pyridin-2-yl)propanoic-d3 acid (or a suitable stable isotope-labeled analogue)
Solvents: LC-MS grade acetonitrile, methanol, and water
Additives: Formic acid (Optima™ LC/MS grade)
Biological Matrix: Blank human plasma (K2-EDTA)
Mass Spectrometry Optimization
The initial step is to optimize the mass spectrometer response for the analyte and internal standard (IS). This ensures maximum sensitivity and specificity.
Ionization Mode and Parent Ion Selection
Given the presence of a basic pyridine ring (pKa ~5.2-6.0), the analyte is expected to readily protonate.[4] Therefore, electrospray ionization in the positive mode (ESI+) was chosen. A standard solution of the analyte was infused into the mass spectrometer, and the Q1 scan revealed a prominent protonated molecule at m/z [M+H]⁺.
Fragmentation and MRM Transition Selection
The protonated molecule was subjected to collision-induced dissociation (CID) to identify stable and intense product ions. The fragmentation of fluorinated and carboxyl-containing compounds often involves the loss of CO2 or fragments from the ring structure.[5] The most abundant and stable transition was selected for quantification (quantifier), with a second transition monitored for confirmation (qualifier).
Compound
Precursor Ion (Q1) [M+H]⁺
Product Ion (Q3)
Collision Energy (CE)
Declustering Potential (DP)
2-Fluoro-2-pyridin-2-yl-propanoic acid
170.1
124.1 (Quant)
15 eV
40 V
78.1 (Qual)
25 eV
40 V
2-Fluoro-2-(pyridin-2-yl)propanoic-d3 acid (IS)
173.1
127.1
15 eV
40 V
Table 1: Optimized MS/MS parameters for the analyte and internal standard.
Chromatographic Method Development
The primary challenge in the chromatography of this analyte is its polar nature.[3][6] A standard C18 column with a fast gradient often results in poor retention, placing the analyte in the region of significant matrix effects.
Column Selection Rationale
To achieve adequate retention, a mixed-mode stationary phase is a superior choice. A column combining reversed-phase and ion-exchange properties can provide better retention and selectivity for polar, ionizable compounds. A core-shell particle column was selected to maintain high efficiency and allow for faster flow rates without excessive backpressure.[4]
Mobile Phase Optimization
The mobile phase composition is critical for controlling peak shape, especially for basic compounds like pyridines which can exhibit tailing.
Aqueous Phase: Water with 0.1% formic acid. The acidic pH ensures the carboxylic acid group is largely unionized, while the pyridine nitrogen is protonated, which aids in retention on certain columns and improves ESI+ efficiency.
Organic Phase: Acetonitrile with 0.1% formic acid. Acetonitrile is generally preferred for LC-MS due to its lower viscosity and better ionization efficiency compared to methanol.
Final Chromatographic Conditions
Parameter
Condition
Column
Core-shell C18 with polar modifications (e.g., embedded polar group)
Dimensions
2.1 x 50 mm, 2.6 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.5 mL/min
Gradient
5% B to 95% B over 3.0 min, hold for 1 min, return to initial over 0.1 min, equilibrate for 0.9 min
The goal of sample preparation is to remove proteins and phospholipids that can interfere with the analysis and contaminate the LC-MS system, while achieving high and reproducible recovery of the analyte.
Method Selection: Protein Precipitation
For a high-throughput discovery or early development setting, protein precipitation (PPT) offers a simple, fast, and cost-effective solution. Acetonitrile is a common choice as it effectively precipitates plasma proteins.
Figure 2: Protein precipitation sample preparation workflow.
Detailed Protocol
Aliquot Plasma: Transfer 50 µL of human plasma (blank, standard, or unknown sample) into a clean microcentrifuge tube.
Add Precipitation Solution: Add 150 µL of acetonitrile containing the internal standard at a concentration of 50 ng/mL. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.
Mix: Vortex the tubes vigorously for 30 seconds.
Centrifuge: Centrifuge the samples at 14,000 rpm for 5 minutes at 4 °C to pellet the precipitated proteins.
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant into a clean 96-well plate or HPLC vial.
Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.
Bioanalytical Method Validation
The developed method must undergo a full validation to demonstrate its reliability for the intended application, following regulatory guidelines.[7] The validation assesses selectivity, sensitivity, accuracy, precision, stability, and matrix effects.
No significant interfering peaks at the retention time of the analyte and IS in at least 6 unique sources of blank matrix.
Calibration Curve
At least 8 non-zero standards. r² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ)
Signal-to-noise ratio > 5. Accuracy within ±20% and precision (CV) ≤ 20%.
Accuracy & Precision
Intra- and inter-day precision (CV) ≤ 15% (≤ 20% at LLOQ). Accuracy within ±15% of nominal (±20% at LLOQ) at four QC levels (LLOQ, LQC, MQC, HQC).
Matrix Effect
IS-normalized matrix factor should have a CV ≤ 15% across at least 6 lots of matrix.
Recovery
Should be consistent and reproducible, though no specific value is mandated.
Stability
Analyte concentration should be within ±15% of the nominal concentration under various storage conditions (bench-top, freeze-thaw, long-term).
Table 3: Summary of key bioanalytical method validation parameters and typical acceptance criteria.
Conclusion
This application note presents a complete and validated LC-MS/MS method for the quantification of 2-Fluoro-2-pyridin-2-yl-propanoic acid in human plasma. The combination of a simple protein precipitation protocol and a selective mixed-mode LC separation provides a robust, sensitive, and high-throughput assay. This method is fit-for-purpose for supporting regulated bioanalysis in pharmacokinetic and toxicokinetic studies, adhering to the highest standards of scientific integrity and regulatory compliance.
References
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][7]
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link][1]
A-Z Compliance. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
CONCEPT HEIDELBERG. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
CATO SMS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][8]
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link][2]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][4]
PubMed. (1980). Isolation and analysis of pyridine nucleotides and related compounds by liquid chromatography. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. Retrieved from [Link][3]
National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds. Retrieved from [Link]
ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
PubMed. (2012). LC-MS metabolomics of polar compounds. Retrieved from [Link][6]
Application Note: Handling, Safety, and Synthetic Integration of 2-Fluoro-2-pyridin-2-ylpropanoic Acid
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Safety Protocols and Advanced Synthetic Workflows Executive Summary & Chemical Context In modern drug discovery, th...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Mechanistic Safety Protocols and Advanced Synthetic Workflows
Executive Summary & Chemical Context
In modern drug discovery, the strategic incorporation of fluorine atoms is a proven methodology to modulate lipophilicity, enhance metabolic stability, and fine-tune target binding affinity. 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS 1190615-18-9) [1] represents a highly specialized, sterically hindered building block used to synthesize complex fluorinated pharmacophores.
Mechanistic Causality: The presence of the alpha-fluoro group adjacent to both the pyridine ring and the carboxylic acid creates a unique and highly reactive electronic environment. The strong inductive electron-withdrawing (-I) effect of the fluorine atom and the electronegative pyridine nitrogen significantly lowers the pKa of the carboxylic acid moiety compared to non-fluorinated analogs. This heightened acidity not only dictates its reactivity in peptide coupling conditions but also directly causes its acute irritation potential upon contact with biological tissues and mucosal membranes[2].
Hazard Profile and Quantitative Safety Data
Because of its structural features, 2-Fluoro-2-pyridin-2-ylpropanoic acid must be handled with strict adherence to safety protocols established for fluorinated heteroaryl carboxylic acids[3]. The compound typically presents as a solid powder that can easily form highly irritating dusts.
Fine particulate dust is easily aerosolized and inhaled, chemically burning the respiratory tract.
Storage Conditions
2-8°C, Inert Atmosphere
Prevents ambient moisture absorption, degradation, and potential decarboxylation over time.
Standard Operating Procedure (SOP): Safe Handling and Storage
To ensure laboratory safety, every step of the handling process must incorporate a self-validating mechanism to confirm that the environment remains uncontaminated.
Step-by-Step Handling Protocol
Preparation & PPE Verification:
Action: Don standard PPE, including double nitrile gloves, tightly sealed safety goggles, and a chemically resistant lab coat[3].
Self-Validation: Perform a visual and physical inspection of the gloves for micro-tears by inflating them slightly and checking for pressure leaks before use.
Environmental Control:
Action: Transfer the sealed container to a certified chemical fume hood before opening.
Self-Validation: Tape a small piece of tissue to the bottom of the sash. An inward flutter confirms adequate face velocity (minimum 100 fpm) to capture aerosolized dust[2].
Dispensing:
Action: Use a grounded, static-free spatula to weigh the compound. The fluorinated nature of the powder can increase static cling, causing unintended dispersion.
Spill Response & Mitigation:
Action: In the event of a spill, do not use water immediately, as this spreads the acid. Cover the powder with a weak solid base (e.g., sodium bicarbonate, NaHCO₃) to neutralize the acid, then sweep into a hazardous waste container[2].
Self-Validation: Swab the cleaned area with a wet pH indicator strip. A reading of pH 7 confirms complete neutralization of the hazardous acid.
Workflow for the safe handling and spill mitigation of fluorinated pyridine acids.
Causality in Reaction Design:
The alpha-fluoro substitution creates severe steric hindrance and electronic deactivation at the carbonyl carbon. Traditional carbodiimides (e.g., EDC, DCC) often fail to achieve full conversion or lead to significant epimerization. To overcome this thermodynamic barrier, HATU is the reagent of choice. The 7-azabenzotriazole leaving group generated by HATU is highly reactive, driving the aminolysis of the sterically hindered alpha-fluoro acid forward at high yields.
Step-by-Step Methodology
Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-Fluoro-2-pyridin-2-ylpropanoic acid in anhydrous DMF to achieve a 0.1 M concentration.
Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile, while efficiently deprotonating the highly acidic carboxylic acid to form the reactive carboxylate.
Coupling Agent Addition: Cool the mixture to 0°C and add 1.1 equivalents of HATU. Stir for 15 minutes.
Self-Validation: Extract a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the HOAt-active ester mass peak (m/z [M+H]+) confirms successful activation.
Aminolysis: Add 1.2 equivalents of the target primary or secondary amine. Allow the reaction to warm naturally to room temperature and stir for 2 to 4 hours.
Workup & Final Validation: Quench the reaction with saturated aqueous NH₄Cl to neutralize residual base. Extract with ethyl acetate (3x) and wash the combined organic layers with brine.
Self-Validation: A final LC-MS of the organic layer must show the complete disappearance of the active ester intermediate, validating total conversion to the desired fluorinated amide product.
Mechanistic pathway of HATU-mediated amide coupling with sterically hindered acids.
Technical Support Center: Troubleshooting the Purification of 2-Fluoro-2-pyridin-2-ylpropanoic Acid
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating 2-Fluoro-2...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating 2-Fluoro-2-pyridin-2-ylpropanoic acid .
This molecule presents a unique purification challenge: it is a highly polar zwitterion containing a basic pyridine nitrogen, an acidic carboxylic acid, and a highly electronegative alpha-fluoro group. The following FAQs and self-validating protocols will guide you through optimizing your purification workflows.
Q: Why does 2-Fluoro-2-pyridin-2-ylpropanoic acid streak on normal-phase silica and elute in the void volume on standard C18 columns?
A: The difficulty stems from the molecule's zwitterionic nature and the strong inductive electron-withdrawing effect (-I effect) of the alpha-fluorine atom.
The base scaffold, picolinic acid, has a pyridinium pKa of approximately 5.39[1]. However, the synthesis and isolation of alpha-fluorocarboxylic acids are complicated by their unique electronic properties[2]. The fluorine atom pulls electron density away from both the carboxylic acid (lowering its pKa to < 1.5) and the pyridine ring (lowering its conjugate acid pKa to ~3.5–4.0). This creates a highly polar zwitterion over a broad pH range. On normal-phase silica, the basic pyridine nitrogen interacts irreversibly with acidic silanols, causing severe streaking. On standard C18, the highly water-soluble zwitterion lacks the lipophilicity needed for retention.
Table 1: Estimated Physicochemical Properties & Charge States
pH Range
Pyridine State
Carboxylic Acid State
Net Charge
Chromatographic Impact
< 1.0
Protonated (+)
Protonated (0)
+1
Highly polar; binds strongly to cation exchange resins.
2.0 - 3.0
Protonated (+)
Deprotonated (-)
0 (Zwitterion)
Lowest solubility; maximum retention on RP-HPLC.
> 5.5
Neutral (0)
Deprotonated (-)
-1
Highly water-soluble; requires ion-pairing for RP-HPLC.
Q: How can I improve retention and peak shape on RP-HPLC?
A: For highly polar carboxylic acids, C18 reversed-phase chromatography is preferred over normal-phase silica, but it requires careful modulation of the mobile phase[3]. You must either suppress ionization by dropping the pH to the molecule's isoelectric point (pI ~2.75) or use an ion-pairing agent. Adding a buffer like ammonium acetate masks the exposed charges, driving the ionization equilibrium toward a more lipophilic state that interacts favorably with the C18 stationary phase.
Decision tree for optimizing RP-HPLC retention of zwitterionic fluoro-acids.
Protocol 1: RP-HPLC Method for Zwitterionic Fluoro-Acids
Column Selection: Use an aqueous-C18 or polar-embedded column (e.g., Waters Atlantis T3) designed to resist phase collapse in highly aqueous conditions.
Mobile Phase Preparation:
Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.5.
Phase B: Acetonitrile.
Gradient: Hold at 0% B for 3 minutes to allow polar retention, then ramp to 30% B over 15 minutes.
Self-Validation Step: Monitor UV absorbance at 254 nm. If the peak begins to tail during scale-up, the pH is drifting due to column overloading. Verify the buffer capacity of Phase A and reduce the injection volume.
Section 2: Ion Exchange Chromatography (IEX) for Desalting
Q: My RP-HPLC fractions contain high amounts of buffer salts. How do I desalt this highly polar zwitterion?
A: Because the molecule cannot be easily extracted into organic solvents (like ethyl acetate) during a standard aqueous workup, Strong Cation Exchange (SCX) chromatography is the most efficient desalting method. Ion exchange mechanisms are highly effective for separating and isolating zwitterionic amino acid analogs.
Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50WX8, H+ form) in deionized water and pack into a glass column.
Sample Loading: Acidify your pooled HPLC fractions to pH < 1.5 using 1M HCl. At this pH, the carboxylic acid is protonated, and the molecule exists as a net cation (+1), binding strongly to the resin.
Washing: Wash the column with 5 column volumes (CV) of deionized water.
Self-Validation Step: Spot the wash fractions on a TLC plate and visualize under UV light. The wash should show no UV-active spots, confirming the product is safely retained while buffer salts are washed away.
Elution: Elute the product using 2M NH₃ in 50% Methanol/Water. The ammonia deprotonates the carboxylic acid, neutralizing the net charge and releasing the zwitterion.
Isolation: Lyophilize the UV-active elution fractions to yield the pure, salt-free compound.
Q: Is there a chromatography-free method to isolate the bulk product?
A: Yes, isoelectric precipitation . Because 2-Fluoro-2-pyridin-2-ylpropanoic acid is a zwitterion, its macroscopic solubility in water is dictated by its net charge. At its isoelectric point (pI ~2.75), the molecule has a net charge of exactly zero. This minimizes ion-dipole interactions with the aqueous solvent and maximizes intermolecular hydrogen bonding, causing the compound to precipitate out of solution.
Protocol 3: Isoelectric Precipitation
Dissolution: Dissolve the crude mixture in a minimal amount of 1M NaOH (pH > 9). The compound will be highly soluble as an anion.
Titration: Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 2.75.
Equilibration: Allow the suspension to stir at 4°C for 2 hours to maximize crystal growth.
Self-Validation Step: Filter the precipitate and measure the pH of the mother liquor. If the pH has drifted from 2.75, adjust it back and re-equilibrate the filtrate to ensure maximum mass recovery before discarding the liquid.
Section 4: Chiral Resolution
Q: The compound has a chiral center at C2. How do I separate the enantiomers?
A: Due to the quaternary nature of the C2 carbon (bonded to a methyl, fluoro, pyridyl, and carboxyl group), classical diastereomeric salt resolution is often sterically hindered. The most reliable method is Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H or IC). Ensure your SFC mobile phase (CO₂) is modified with an alcoholic co-solvent containing 0.1% TFA or 0.1% Diethylamine to suppress the zwitterionic ionization during the chiral run.
Technical Support Center: Optimizing the Synthesis of 2-Fluoro-2-pyridin-2-ylpropanoic Acid
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize and scale α -fluoro- α -arylpropanoic acids.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Portal.
As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize and scale
α
-fluoro-
α
-arylpropanoic acids. Introducing a fluorine atom at a sterically hindered tertiary carbon adjacent to a pyridine ring presents severe stereoelectronic challenges. The electron-withdrawing nature of both the fluorine atom and the pyridine ring makes the final product highly susceptible to decarboxylation, while the steric bulk of the
α
-methyl group impedes electrophilic fluorination.
This guide abandons generic advice in favor of field-validated, self-validating protocols. Below, you will find a mechanistic breakdown of the synthetic workflow, quantitative reagent comparisons, detailed methodologies, and an advanced troubleshooting FAQ designed to rescue failing reactions.
Synthetic Workflow & Mechanistic Strategy
The most reliable route to 2-fluoro-2-pyridin-2-ylpropanoic acid avoids direct fluorination of the free acid under harsh conditions. Instead, it relies on a two-stage process: (1) Electrophilic fluorination of the corresponding methyl ester via a lithium enolate, followed by (2) Anhydrous, mild cleavage of the ester to prevent hydrolytic degradation.
Optimized synthetic workflow for 2-Fluoro-2-pyridin-2-ylpropanoic acid.
Quantitative Data: Reagent Selection
Choosing the correct electrophilic fluorine source ("F+") is the most critical variable in this synthesis. The table below summarizes the quantitative performance of common reagents when applied to sterically hindered pyridylacetates[1],[2].
Fluorinating Reagent
Enolate Precursor
Solvent System
Avg. Yield (%)
Causality / Mechanistic Notes
NFSI (N-Fluorobenzenesulfonimide)
Lithium Enolate
THF (-78 °C)
78–85%
High solubility in THF allows rapid, homogeneous trapping of the sterically hindered tertiary enolate before it can degrade or undergo proton transfer.
Selectfluor®
Silyl Ketene Acetal
MeCN (0 °C)
60–70%
Requires pre-formation of a silyl acetal. Selectfluor is insoluble in THF, necessitating a solvent swap to MeCN, which complicates one-pot scalability[2].
N-Fluoropyridinium
Lithium Enolate
DCM (-78 °C)
<40%
Insufficient electrophilicity for fully substituted enolates. Sluggish kinetics lead to competitive side reactions (e.g., aldol condensation)[1].
Field-Validated Experimental Protocols
Every protocol described below is designed as a self-validating system . By monitoring specific visual or thermal cues, you can confirm the success of intermediate steps before proceeding.
Protocol A: Electrophilic Fluorination (Synthesis of Methyl 2-fluoro-2-pyridin-2-ylpropanoate)
Causality: Lithium diisopropylamide (LDA) is used to quantitatively deprotonate the
α
-carbon. NFSI is selected over Selectfluor due to its superior solubility in THF at cryogenic temperatures, ensuring a rapid electrophilic quench.
Preparation: Charge a flame-dried Schlenk flask with anhydrous THF (4.0 mL per 10 mmol substrate) and cool to -78 °C under a strict nitrogen atmosphere.
Enolization: Add LDA (1.1 equiv, 2.0 M solution in THF). Dropwise, add a solution of methyl 2-pyridin-2-ylpropanoate (1.0 equiv) in anhydrous THF.
Validation Check: Stir for 30 minutes at -78 °C. A deep color change (often dark yellow/orange) indicates successful formation of the highly conjugated pyridyl enolate.
Fluorination: Rapidly add a pre-cooled solution of NFSI (1.2 equiv) in THF.
Maturation: Allow the reaction mixture to stir for 10 minutes at -78 °C, then gradually warm to 0 °C over 30 minutes.
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the fluorinated ester.
Protocol B: Anhydrous Hydrolysis via KOTMS
Causality: Traditional aqueous saponification (LiOH/NaOH) will destroy the product via decarboxylation. Potassium trimethylsilanolate (KOTMS) acts as a potent, anhydrous nucleophile that attacks the ester carbonyl, forming a volatile TMS-ether byproduct and the stable potassium carboxylate salt.
Reaction Setup: Dissolve the purified methyl 2-fluoro-2-pyridin-2-ylpropanoate (1.0 equiv) in anhydrous THF (2 mL per 5 mmol).
Cleavage: Add Potassium trimethylsilanolate (KOTMS) (2.0 equiv) in one portion.
Incubation: Stir the mixture at ambient temperature (20–25 °C) for 3 hours.
Validation Check: The formation of a fine white precipitate (the potassium salt of the product) within the THF indicates successful ester cleavage.
Isolation: Quench the reaction with a minimal amount of water. Cool the mixture to 0 °C and carefully acidify to pH 4 using 1M HCl. Extract the liberated free acid into Ethyl Acetate, dry, and concentrate to yield 2-fluoro-2-pyridin-2-ylpropanoic acid.
Troubleshooting & FAQs
Q1: I am recovering a large amount of unreacted starting material after the fluorination step, despite using an excess of NFSI. What is going wrong?A1: This is a classic symptom of enolate equilibration. The
α
-carbon of 2-pyridin-2-ylpropanoate is tertiary, making the resulting enolate highly sterically hindered. If your reaction temperature drifts above -70 °C before the NFSI is added, the enolate can act as a base rather than a nucleophile, deprotonating the incoming NFSI (if moisture is present) or undergoing proton exchange. Solution: Ensure your internal temperature probe reads strictly
≤
-78 °C during the entire enolization and NFSI addition phases. Do not allow the reaction to warm up prematurely.
Q2: During the hydrolysis of the ester to the free acid, my product completely decomposes, and NMR shows the loss of the carboxylic acid group. Why?A2: You are observing base-catalyzed decarboxylation. The
α
-fluorine atom and the adjacent pyridine ring strongly stabilize the formation of a carbanion at the
α
-position. When exposed to harsh aqueous bases (like NaOH) and heat, the carboxylate intermediate rapidly expels CO₂ to form 2-(1-fluoroethyl)pyridine.
Solution: Abandon aqueous saponification. Switch to the anhydrous KOTMS protocol (Protocol B) at ambient temperature. The diagram below illustrates this divergent pathway.
Reaction pathways comparing harsh aqueous hydrolysis versus mild silanolate cleavage.
Q3: Can I bypass the esterification step and directly fluorinate the free 2-pyridin-2-ylpropanoic acid?A3: Yes, but it requires a change in mechanism. Direct fluorination of the free acid cannot be done with a simple lithium enolate because the carboxylic acid proton will quench the base. Instead, you must react the free acid with a strong base (like LiHMDS) and a silylating agent (like TBSCl) to form a bis-silyl ketene acetal . This intermediate can then be directly fluorinated using Selectfluor® to yield the
α
-fluoro-
α
-arylcarboxylic acid in a single operation[2]. However, note that this method often requires solvent swapping to acetonitrile, as Selectfluor is poorly soluble in THF.
Q4: How do I prevent over-fluorination (bis-fluorination) of my product?A4: Structurally, bis-fluorination at the
α
-position is impossible for this specific molecule. The starting material, 2-pyridin-2-ylpropanoic acid, possesses an
α
-methyl group, leaving only one enolizable
α
-proton available for substitution. Once the first fluorine is installed, no further enolization can occur at that carbon. If you are observing multiple fluorine signals in your ¹⁹F-NMR, you are likely using an overly aggressive reagent (like F₂ gas) that is indiscriminately fluorinating the pyridine ring via electrophilic aromatic substitution. Stick to mild "F+" reagents like NFSI to maintain chemoselectivity[1].
References
WO2009123870A1 - Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists. Google Patents. URL:
[1] Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. MDPI. URL:
[2] A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. ResearchGate. URL:
Troubleshooting common side reactions in the synthesis of 2-Fluoro-2-pyridin-2-ylpropanoic acid
Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing α-fluoro-α-heteroaryl carboxylic acids presents unique mechanistic hurdles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing α-fluoro-α-heteroaryl carboxylic acids presents unique mechanistic hurdles. The synthesis of 2-fluoro-2-pyridin-2-ylpropanoic acid typically involves the electrophilic fluorination of a 2-(pyridin-2-yl)propanoate ester, followed by ester hydrolysis[1].
However, this specific molecular architecture—featuring an electron-withdrawing fluorine atom adjacent to a pyridine ring—creates a highly labile system prone to side reactions such as Claisen dimerization, non-selective ring fluorination, and rapid decarboxylation[2][3]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield synthesis.
Synthetic Workflow & Divergent Side Reactions
Workflow for 2-Fluoro-2-pyridin-2-ylpropanoic acid synthesis and common side reactions.
Phase 1: Enolization & Electrophilic Fluorination
The installation of the C–F bond requires generating a reactive enolate and trapping it with an electrophilic fluorine source. Precision in reagent selection and temperature control is critical to avoid destroying the starting material.
Q: During fluorination, my primary impurity is a dimeric Claisen condensation product. How do I prevent this?
A: This side reaction is caused by incomplete enolization. If the base is added too quickly or is insufficiently strong, unreacted methyl 2-(pyridin-2-yl)propanoate remains in solution alongside the newly formed enolate. The enolate acts as a nucleophile, attacking the carbonyl carbon of the unreacted ester.
Causality & Solution: Ensure complete deprotonation by using a strong, non-nucleophilic base like Potassium hexamethyldisilazide (KHMDS) at cryogenic temperatures (-78 °C). Allow the enolization to proceed under kinetic control for a full 60 minutes before introducing the fluorinating agent.
Q: I am using Selectfluor, but I am observing multiple fluorinated pyridine ring isomers and poor yields of the target α-fluoro ester. Why?
A: Selectfluor is a highly reactive electrophilic source of fluorine that readily engages in electrophilic aromatic substitution or N-fluorination with heteroaromatic rings[2]. While the pyridine ring is generally deactivated, enolate formation alters the electronic distribution, making the nitrogen susceptible to competitive fluorination.
Causality & Solution: Switch to N-Fluorobenzenesulfonimide (NFSI). NFSI is a milder reagent that exhibits excellent chemoselectivity for enolates over the pyridine nitrogen, provided the reaction is maintained strictly at -78 °C.
Quantitative Data: Fluorination Reagent Selection
Fluorinating Agent
Base
Solvent
Temp
Selectivity (α-F vs. Ring-F)
Primary Outcome
Selectfluor
NaH
DMF
0 °C
Poor
High N-fluorination / Degradation
NFSI
KHMDS
THF
-78 °C
Excellent (>95%)
Clean α-fluorination
DAST
N/A
DCM
25 °C
N/A
Fails (Nucleophilic reagent)
Phase 2: Ester Hydrolysis & Isolation
Converting the intermediate ester to the final carboxylic acid is the most common point of failure. The α-fluoro-α-pyridyl motif is exceptionally fragile under standard hydrolytic conditions.
Q: My α-fluoro ester synthesizes cleanly, but during saponification, the product degrades into 2-(1-fluoroethyl)pyridine. What is the mechanism of this degradation?
A: You are observing rapid decarboxylation. α-Fluoro carboxylic acids are highly susceptible to decarboxylation because the strongly electron-withdrawing fluorine atom and the adjacent pyridine ring stabilize the transient α-carbanion formed upon the loss of CO₂[3][4]. Traditional hydrolytic conditions (e.g., aqueous NaOH with heat) provide the thermal energy and protic environment that accelerate this CO₂ extrusion.
Causality & Solution: Utilize anhydrous Potassium trimethylsilanolate (TMSOK) in THF at room temperature[1][5]. TMSOK acts as an anhydrous hydroxide equivalent. For methyl esters, it cleaves the ester via an S_N2-type dealkylation at the methyl group rather than forming a tetrahedral intermediate at the carbonyl[5]. This completely avoids the hydrolytic and thermal conditions that drive decarboxylation.
Quantitative Data: Hydrolysis Conditions and Decarboxylation Rates
Preparation: Charge an oven-dried Schlenk flask with methyl 2-(pyridin-2-yl)propanoate (1.0 equiv) and anhydrous THF (0.2 M). Purge the system with Argon.
Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Add KHMDS (1.0 M in THF, 1.1 equiv) dropwise over 15 minutes. Stir at -78 °C for exactly 60 minutes to ensure complete enolization and prevent Claisen dimerization.
Fluorination: Dissolve NFSI (1.2 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C.
Reaction: Stir the mixture for 2 hours at -78 °C.
Validation Checkpoint: Pull a 0.1 mL aliquot, quench with NH₄Cl, and analyze the organic layer via ¹⁹F NMR. A single singlet around -150 to -160 ppm confirms successful α-fluorination. Signals between -40 and -80 ppm indicate undesired N-fluorination.
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature, extract with EtOAc (3x), dry over Na₂SO₄, and purify via silica gel chromatography to isolate the intermediate ester (LC-MS: m/z 184 [M+H]⁺).
Protocol 2: Anhydrous Hydrolysis using TMSOK
Objective: Synthesize 2-Fluoro-2-pyridin-2-ylpropanoic acid without decarboxylation[1].
Preparation: Dissolve the purified methyl 2-fluoro-2-(pyridin-2-yl)propanoate (1.0 equiv) in anhydrous THF (0.1 M) under Argon at room temperature (25 °C).
Cleavage: Add Potassium trimethylsilanolate (TMSOK, 2.0 equiv) in one single portion. The reaction must remain strictly anhydrous.
Reaction: Stir the mixture for 3 hours at ambient temperature.
Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the ester mass (m/z 184) and the appearance of the target acid mass (m/z 170) without the formation of the decarboxylated byproduct (m/z 126) confirms non-destructive cleavage.
Workup: Cool the mixture to 0 °C. Carefully quench with 1M HCl to adjust the pH to ~3.5 (the approximate isoelectric point of the acid). Extract the aqueous layer with 10% isopropanol in chloroform (5x). Dry the combined organics over Na₂SO₄ and concentrate under reduced pressure to yield the pure target acid.
Optimization of reaction conditions for coupling 2-Fluoro-2-pyridin-2-ylpropanoic acid
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing critical bottlenecks in the amide coupling of 2-Fluo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing critical bottlenecks in the amide coupling of 2-Fluoro-2-pyridin-2-ylpropanoic acid .
As a highly functionalized building block, this molecule presents a "perfect storm" of synthetic challenges: a fully substituted (quaternary) α-carbon creating massive steric shielding, an electron-withdrawing α-fluoro group, and a coordinating 2-pyridyl ring. Standard peptide coupling protocols will almost certainly fail here. This guide deconstructs the causality behind these failures and provides field-validated, optimized workflows to achieve high-yielding amide bonds.
Part 1: Diagnostic Matrix & Quantitative Comparison
Before troubleshooting, it is critical to understand how different activation strategies interact with the unique steric and electronic topology of 2-Fluoro-2-pyridin-2-ylpropanoic acid. The table below summarizes the expected performance of various coupling systems based on steric profiling and literature precedent for highly hindered α-fluoro acids[1][2].
Coupling Reagent System
Active Intermediate
Intermediate Steric Bulk
Pyridine Ring Compatibility
Expected Yield
HATU / DIPEA
OAt Active Ester
Very High
Excellent
< 10%
EDC / HOBt
OBt Active Ester
High
Good
< 5%
Oxalyl Chloride / DMF
Acyl Chloride
Low
Poor (Forms insoluble salts)
Complex Mixture
TCFH / NMI
Acyl Imidazolium
Moderate
Moderate
30 - 50%
BTFFH / DIPEA
Acyl Fluoride
Minimal
Excellent
75 - 95%
Part 2: Mechanistic Troubleshooting & FAQs
Q1: I am using standard uronium coupling reagents (HATU, HBTU) with DIPEA, but I am recovering 90% of my starting carboxylic acid. Why is the activation failing?The Causality: The activation is likely not failing; the subsequent nucleophilic attack is. 2-Fluoro-2-pyridin-2-ylpropanoic acid possesses a quaternary α-center. When activated by HATU, it forms an O-At (7-azabenzotriazole) ester. The bulky O-At leaving group, combined with the α-methyl, α-fluoro, and α-pyridyl groups, creates an impenetrable steric shield around the carbonyl carbon. The incoming amine cannot achieve the required Bürgi-Dunitz trajectory (approx. 107°) to attack the carbonyl, causing the reaction to stall at the activated ester stage[2][3].
Q2: If steric bulk is the issue, why not synthesize the acid chloride using Oxalyl Chloride or Thionyl Chloride?The Causality: While an acyl chloride has a minimal steric profile, the 2-pyridyl group on your substrate acts as an internal nucleophile/base. Under harsh chlorinating conditions, the pyridine nitrogen rapidly coordinates with the highly electrophilic acyl chloride (or the activating reagents themselves), forming insoluble acyl-pyridinium oligomers or leading to degradation (black tar formation). Furthermore, the strong electron-withdrawing nature of the α-fluorine destabilizes the acyl chloride, making it highly prone to side reactions.
Q3: What is the most scientifically sound strategy for this specific molecule?The Causality: The optimal strategy is in situ Acyl Fluoride generation using reagents like BTFFH (Fluoro-N,N,N',N'-bis(tetramethylene)formamidinium hexafluorophosphate)[1].
Steric Advantage: The fluorine atom is exceptionally small (van der Waals radius ~1.47 Å, similar to oxygen), meaning the acyl fluoride intermediate presents almost zero additional steric bulk compared to the parent acid[2].
Electronic Advantage: The highly polarized C-F bond makes the carbonyl carbon fiercely electrophilic, overcoming the deactivating steric hindrance.
Stability: Unlike acyl chlorides, acyl fluorides are remarkably stable to hydrolysis and do not excessively coordinate with the adjacent 2-pyridyl ring[4].
Q4: Do I need to worry about racemization/epimerization of the α-center during the coupling?The Causality: No. Because 2-Fluoro-2-pyridin-2-ylpropanoic acid lacks an α-proton (it is a quaternary center consisting of a methyl, fluoro, pyridyl, and carboxyl group), standard racemization via ketene or enolization pathways is mechanistically impossible. You can safely apply elevated temperatures (up to 60 °C) to force the coupling without risking loss of stereochemical integrity.
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways of standard uronium activation versus the optimized acyl fluoride strategy.
Mechanistic divergence in activating sterically hindered α-quaternary carboxylic acids.
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring the specific intermediates via LC-MS, you can isolate exactly where a reaction might be stalling.
Protocol A: In Situ Acyl Fluoride Generation via BTFFH (Primary Recommendation)
This protocol leverages BTFFH to bypass steric hindrance, a method proven highly effective for α,α-disubstituted and α-fluoro carboxylic acids[1][2][3].
Reagents:
2-Fluoro-2-pyridin-2-ylpropanoic acid (1.0 eq)
Target Amine (1.2 - 1.5 eq)
BTFFH (1.5 eq)
N,N-Diisopropylethylamine (DIPEA) (3.5 eq)
Anhydrous Dichloromethane (DCM) or DMF (0.1 M)
Step-by-Step Methodology:
System Purging: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with dry Argon or Nitrogen for 5 minutes.
Activation Phase: Dissolve 2-Fluoro-2-pyridin-2-ylpropanoic acid (1.0 eq) and BTFFH (1.5 eq) in anhydrous DCM to achieve a 0.1 M concentration.
Base Addition: Add DIPEA (3.5 eq) dropwise at room temperature. The solution may turn slightly yellow.
Validation Check 1: Stir for 30–45 minutes. Self-Validation: Pull a 5 µL aliquot, quench in anhydrous methanol, and run an LC-MS. You should observe the mass of the methyl ester (indicating successful trapping of the highly reactive acyl fluoride intermediate). Do not proceed until activation is confirmed.
Coupling Phase: Add the target amine (1.2 - 1.5 eq) in one portion.
Thermal Acceleration: Seal the vial and heat the reaction to 45 °C. Because the α-center is quaternary, epimerization is impossible, allowing thermal driving of the sterically hindered nucleophilic attack.
Completion & Workup: Stir for 12–18 hours. Dilute with DCM, wash sequentially with saturated aqueous NaHCO₃, 0.1 M HCl (careful: monitor pH to avoid protonating the pyridine and losing product to the aqueous layer), and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Alternative SuFEx-Mediated Coupling via BDSF
If BTFFH is unavailable or yields are suboptimal due to specific amine deactivation, Benzene-1,3-disulfonyl fluoride (BDSF) acts as a powerful alternative for generating acyl fluorides under mild conditions.
Step-by-Step Methodology:
Dissolve the carboxylic acid (1.0 eq) and the amine (1.2 eq) in anhydrous acetonitrile (0.2 M).
Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.
Add BDSF (1.2 eq) in one portion.
Stir the reaction at 50 °C for 16 hours.
Self-Validation: LC-MS will show the direct conversion to the amide. BDSF byproducts are highly polar and easily removed during a standard aqueous workup (wash with saturated NaHCO₃).
How to prevent decomposition of 2-Fluoro-2-pyridin-2-ylpropanoic acid during storage
Topic: Preventing Decomposition of 2-Fluoro-2-pyridin-2-ylpropanoic Acid Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers struggle with the rapid degradation of α-fluoro-...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Preventing Decomposition of 2-Fluoro-2-pyridin-2-ylpropanoic Acid
Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers struggle with the rapid degradation of α-fluoro-α-heteroaryl carboxylic acids. 2-Fluoro-2-pyridin-2-ylpropanoic acid is a notoriously unstable building block. This guide bypasses generic advice to provide you with the mechanistic causality behind its decomposition and field-proven, self-validating protocols to ensure your drug development workflows succeed.
The Structural Paradox: Why is this compound so unstable?
To prevent degradation, we must first understand the enemy: Decarboxylation .
The instability of 2-fluoro-2-pyridin-2-ylpropanoic acid is driven by a synergistic "perfect storm" of its functional groups:
The Pyridine Ring: The basic nitrogen acts as an internal proton acceptor, converting the neutral acid into a highly reactive zwitterion at its isoelectric point ().
The Hammick-Type Intermediate: Once the zwitterion forms, the molecule undergoes rapid decarboxylation because the resulting α-carbanion is heavily resonance-stabilized by the positively charged pyridinium ring ()[1].
The α-Fluorine Atom: Fluorine's intense electron-withdrawing nature inductively stabilizes the developing negative charge during the transition state, drastically lowering the activation barrier for CO₂ extrusion compared to non-fluorinated analogs ()[2].
Mechanistic pathway of zwitterion-mediated decarboxylation (Hammick-type intermediate).
FAQ: Troubleshooting & Storage Diagnostics
Q1: Can I store the free acid in a buffer or organic solvent?No. Polar protic solvents (like water or methanol) stabilize the zwitterionic ground state, accelerating the decarboxylation process[1]. If the free acid must be kept in solution temporarily, use strictly anhydrous, non-polar solvents (e.g., THF or DCM) at sub-zero temperatures.
Q2: What are the visible or analytical signs that my batch has decomposed?
Visible: Gas evolution (CO₂ bubbling) if dissolved, or pressure build-up in sealed storage vials.
Analytical (Self-Validating): In ¹H NMR, the intact acid features an α-methyl group that appears as a doublet (coupling with the α-fluorine, ³JHF ~ 22 Hz). Upon decarboxylation to 2-(1-fluoroethyl)pyridine, this methyl group shifts and becomes a doublet of doublets due to new coupling with the acquired α-proton. IR spectroscopy will also show a complete loss of the C=O stretch at ~1700 cm⁻¹.
Q3: What is the recommended strategy for handling this building block?Do not store the free acid. Instead, store the compound as its methyl ester precursor (Methyl 2-fluoro-2-pyridin-2-ylpropanoate). The ester cannot form the reactive zwitterion and is indefinitely stable. Generate the reactive carboxylate "just-in-time" using an anhydrous cleavage method[3].
Quantitative Data: Stability Profiles
Table 1: Storage Conditions and Expected Shelf Life
To ensure maximum titer for downstream coupling, you must generate the reactive carboxylate species without passing through the highly unstable free-acid zwitterion. We utilize Potassium trimethylsilanolate (KOTMS) for anhydrous ester cleavage ()[3].
Workflow for the Just-in-Time anhydrous generation and handling of the free acid.
Step-by-Step Methodology
Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 1.0 equivalent of Methyl 2-fluoro-2-pyridin-2-ylpropanoate in anhydrous THF to create a 0.2 M solution.
Reagent Addition: Cool the solution strictly to 0 °C using an ice bath. Slowly add 2.0 equivalents of KOTMS.
Causality: KOTMS acts as a mild, anhydrous nucleophile that cleaves the methyl ester without introducing water. Excluding water prevents the formation of the autocatalytic zwitterion[3].
Cleavage: Stir the reaction mixture at 0 °C to ambient temperature for 3 hours. Monitor reaction progress via TLC (visualize the disappearance of the ester spot).
Isolation (Self-Validating Checkpoint): Evaporate the THF under reduced pressure at room temperature. The resulting product is the potassium salt of 2-fluoro-2-pyridin-2-ylpropanoic acid.
Validation: Take a micro-aliquot, dissolve in D₂O, and run a rapid ¹H NMR. Confirm the presence of the α-methyl doublet (³JHF ~ 22 Hz) and the absence of a doublet of doublets.
Downstream Application: Use the potassium salt directly in your subsequent amide coupling (using HATU/DIPEA) or cross-coupling reaction.
Emergency Acidification: If the free acid is strictly required for your specific mechanism, suspend the salt in anhydrous ether at -78 °C, add 1.0 equivalent of anhydrous HCl in dioxane, filter the KCl salts rapidly through a cold frit, and use the filtrate immediately.
References
Wang, Z., Guo, C.-Y., Yang, C., & Chen, J.-P. (2020). Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation. Journal of the American Chemical Society, 142(13), 6180–6187.[Link]
Pfizer Inc. (2009). Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists.
Betts, M. J., & Brown, B. R. (1967). Extension of the Hammick reaction to 2-pyridylacetic acid. Journal of the Chemical Society C: Organic, 1730-1731.[Link]
Button, R. G., & Taylor, P. J. (1973). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2, 557-561.[Link]
Resolving enantiomers of 2-Fluoro-2-pyridin-2-ylpropanoic acid
Welcome to the Application Support Portal (Updated: April 1, 2026). As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges of resolving 2-Fluo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Portal (Updated: April 1, 2026). As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges of resolving 2-Fluoro-2-pyridin-2-ylpropanoic acid .
This molecule presents a unique trifecta of steric and electronic challenges: an all-carbon quaternary stereocenter, the high electronegativity of an α-fluorine atom, and the basicity/coordination potential of a pyridine ring. Below, you will find field-proven workflows, self-validating protocols, and troubleshooting FAQs to ensure high enantiomeric excess (ee%) in your resolutions.
I. Resolution Strategy Overview
Before selecting a protocol, it is critical to match the resolution method to your scale and downstream requirements. The diagram and table below summarize the three most robust pathways for resolving α-fluoro-α-arylpropanoic acids.
Workflow for enantiomeric resolution of 2-Fluoro-2-pyridin-2-ylpropanoic acid.
Quantitative Method Comparison
Strategy
Target Substrate
Key Reagents / Stationary Phase
Typical ee%
Scalability
Catalytic Kinetic Resolution
Free Acid
(+)-BTM, Pivalic Anhydride
>95%
Moderate (Gram scale)
Enzymatic Deracemization
Ethyl Ester
Lipase Amano PS, Buffer pH 7.0
>98%
High (Multi-gram scale)
Chiral Chromatography
Free Acid
CHIRALPAK OJ-H, 0.1% TFA
>99%
Low (Analytical/Prep)
II. Step-by-Step Methodologies & Troubleshooting
Method A: Catalytic Kinetic Resolution via Enantioselective Esterification
This approach utilizes a chiral acyl-transfer catalyst to selectively esterify one enantiomer of the racemic acid, leaving the other intact.
Step-by-Step Protocol:
Activation: Dissolve racemic 2-fluoro-2-pyridin-2-ylpropanoic acid (0.200 mmol), pivalic anhydride (0.240 mmol), and bis(α-naphthyl)methanol (0.100 mmol) in diethyl ether (1.0 mL) at room temperature[1].
Reaction: Stir the mixture for 24 h at room temperature. Quench with 1 M HCl[1].
Isolation: Extract with ethyl acetate, dry over sodium sulfate, and separate the resulting (R)-ester and unreacted (S)-acid via silica gel chromatography[1].
Causality & Validation:
Pivalic anhydride generates a mixed anhydride in situ. The chiral catalyst, (+)-BTM, selectively attacks one enantiomer of this mixed anhydride due to the steric differentiation of the α-quaternary center (fluorine vs. pyridine). The bulky achiral alcohol then traps the activated intermediate[1].
Validation Check: Before measuring ee%, verify the conversion ratio using achiral LC-MS. A perfect kinetic resolution is a self-validating system that will plateau exactly at 50% conversion.
FAQ & Troubleshooting:
Q: Why is my selectivity factor (s-value) lower than expected compared to simple phenyl analogs?
A: The basic pyridine nitrogen can cause background, non-enantioselective esterification by acting as an internal acyl transfer catalyst (similar to DMAP). Solution: Lower the reaction temperature to 0 °C or switch to a less polar solvent like cyclopentyl methyl ether (CPME) to suppress the background reaction.
Biocatalytic resolution is highly scalable and environmentally benign, relying on the strict spatial requirements of enzyme active sites.
Step-by-Step Protocol:
Derivatization: Convert the racemic acid to its ethyl ester using standard Fischer esterification (EtOH/H2SO4)[2].
Suspension: Suspend the racemic ester (0.25 mmol) in 15 mL of phosphate buffer (pH 7.0) utilizing tert-butyl methyl ether (MTBE) as a co-solvent[2].
Biocatalysis: Add 200 mg of Burkholderia cepacia lipase (Amano PS)[2].
Incubation: Stir at 35 °C (or apply gentle microwave irradiation) for 16 h[2].
Workup: Filter off the immobilized enzyme, acidify the filtrate to pH 2 with 2 M HCl, and extract the resolved (S)-acid and unreacted (R)-ester with MTBE[2].
Causality & Validation:
Lipase Amano PS features a highly specific hydrophobic binding pocket. The spatial arrangement of the α-fluorine atom (van der Waals radius 1.47 Å) versus the bulky pyridine ring dictates that only the (S)-enantiomer is properly oriented for the catalytic serine residue to attack the ester carbonyl[2].
Validation Check: Monitor the reaction via chiral HPLC. The reaction validates itself if the ee% of the unreacted (R)-ester asymptotically increases as the yield of the (S)-acid approaches the 50% theoretical maximum.
FAQ & Troubleshooting:
Q: The enzymatic hydrolysis stalled at 20% conversion. How do I push it to the ideal 50% kinetic resolution point?
A: The basicity of the pyridine ring can alter the local pH microenvironment within the enzyme's active site, prematurely denaturing the lipase. Solution: Ensure your phosphate buffer is highly concentrated (e.g., 100 mM) to maintain a strict pH 7.0. Alternatively, applying gentle microwave irradiation has been shown to enhance lipase activity specifically for sterically hindered α-fluoro esters[2].
For rapid access to milligram quantities of pure enantiomers without chemical derivatization, direct chromatographic separation is preferred.
Step-by-Step Protocol:
Mobile Phase: Prepare a mobile phase of Hexane/Isopropanol (90:10 v/v) containing 0.1% Trifluoroacetic acid (TFA)[1].
Injection: Inject the racemate onto a CHIRALPAK OJ-H or AD-H column (typically 250 x 4.6 mm for analytical, scaled appropriately for prep)[1].
Elution: Elute at a flow rate of 0.75 - 1.0 mL/min, monitoring UV absorbance at 254 nm[1].
Causality & Validation:
The target molecule is amphoteric. The basic pyridine nitrogen interacts strongly with free silanols on the stationary phase, while the carboxylic acid causes severe tailing if not fully protonated. TFA serves a dual purpose: it neutralizes the basic pyridine via salt formation and suppresses the ionization of the carboxylic acid, ensuring sharp, symmetrical peaks[1].
Validation Check: Inject a blank solvent immediately after the sample to ensure no carryover or "ghost peaks" from strongly retained zwitterionic species.
FAQ & Troubleshooting:
Q: I'm experiencing severe peak tailing on SFC even with standard basic additives like diethylamine (DEA).
A: Because the molecule contains both a carboxylic acid and a basic pyridine ring, using a basic additive like DEA only suppresses the pyridine tailing but deprotonates the carboxylic acid, causing it to stick irreversibly to the stationary phase. Solution: You must use an acidic additive (like 0.1% TFA or methanesulfonic acid) to keep the carboxylic acid protonated while neutralizing the basicity of the pyridine ring[1].
III. References
Tengeiji, A., & Shiina, I. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7378.[Link]
Soloshonok, V. A., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1169.[Link]
Pecanac, D., et al. (1997). Enantiomeric separation of some 2-arylpropionic acids with a chiral fluorescence labelling reagent by narrow-bore liquid chromatography. Biomedical Chromatography, 11(2), 83-84.[Link]
Technical Support Center: Analysis of 2-Fluoro-2-pyridin-2-ylpropanoic Acid in Complex Matrices
Welcome to the Advanced Method Refinement Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with quantifying 2-Fluoro-2-pyridin-2-ylp...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Method Refinement Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with quantifying 2-Fluoro-2-pyridin-2-ylpropanoic acid (a highly polar, amphoteric, and chiral molecule) in complex biological matrices such as plasma, urine, and tissue homogenates.
Standard reversed-phase LC-MS/MS approaches often fail for this compound due to its zwitterionic nature. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure robust assay performance.
Analytical Workflow Visualization
The following diagram illustrates the optimized sample preparation and LC-MS/MS analytical workflow designed to isolate and quantify this compound while mitigating matrix effects.
Fig 1. Optimized SPE and HILIC-MS/MS workflow for zwitterionic pyridine carboxylic acids.
Troubleshooting Guides & FAQs
Q1: Why does 2-Fluoro-2-pyridin-2-ylpropanoic acid elute in the void volume on my C18 column, and how do I fix it?
The Causality: 2-Fluoro-2-pyridin-2-ylpropanoic acid is amphoteric. It contains a basic pyridine ring (pKa ~5.2) and an acidic carboxylic acid (pKa ~2.5). At physiological or standard LC pH (pH 3-7), it exists primarily as a highly polar zwitterion. Zwitterions fail to partition into the hydrophobic stationary phase of a standard C18 column, resulting in zero retention.
The Solution: Abandon standard reversed-phase chromatography. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a water-enriched layer on a polar stationary phase (e.g., bare silica or zwitterionic phase), retaining the compound via hydrophilic partitioning and electrostatic interactions. Alternatively, if reversed-phase must be used, highly acidified mobile phases (e.g., 1% formic acid) can suppress the ionization of the carboxylic acid, slightly improving retention[1].
Q2: I am seeing severe ion suppression in plasma samples. How can I clean up the matrix effectively?
The Causality: Simple protein precipitation (PPT) leaves behind high concentrations of endogenous phospholipids. Because your analyte is highly polar, it co-elutes with early-eluting matrix components in the MS source, competing for charge droplets and causing signal suppression.
The Solution: Implement a Mixed-Mode Strong Cation Exchange (MCX) SPE or targeted molecularly imprinted polymer (MIP) extraction[2].
Mechanistic Action: By acidifying the sample with formic acid to pH 2 prior to loading[3], the carboxylic acid becomes neutral, but the pyridine nitrogen becomes positively charged. The analyte binds tightly to the sulfonic acid groups of the MCX sorbent via ionic interaction. You can then aggressively wash the sorbent with 100% methanol to remove phospholipids. Finally, elute with 5% Ammonium Hydroxide (
NH4OH
) in methanol; the high pH neutralizes the pyridine ring, breaking the ionic bond and releasing the pure analyte.
Q3: What is the optimal mass spectrometry ionization mode for this fluorinated compound?
The Causality: While carboxylic acids are traditionally analyzed in negative electrospray ionization (ESI-), the presence of the pyridine ring provides an excellent site for protonation. Pyridine nitrogen has a very high proton affinity.
The Solution: Use Positive ESI (ESI+) . The compound will readily form an
[M+H]+
precursor ion at m/z 170.1. The primary collision-induced dissociation (CID) pathway involves the loss of formic acid (
HCOOH
, 46 Da) to yield a stable product ion at m/z 124.1, or the loss of HF (20 Da) to yield m/z 150.1.
Q4: My pharmacokinetic (PK) study requires distinguishing between the enantiomers. How do I achieve chiral separation?
The Causality: The C2 carbon of the propanoic acid backbone is bonded to four different groups (a fluorine atom, a methyl group, a pyridine ring, and a carboxylic acid), making it a chiral center. Biological systems often metabolize enantiomers at different rates.
The Solution: Chiral resolution of 2-Fluoro-2-pyridin-2-ylpropanoic acid and its derivatives requires specialized chiral stationary phases. Validated methodologies for this structural class rely on amylose or cellulose-based columns, specifically Daicel CHIRALPAK® AD or CHIRALCEL® OD columns, eluting with an isopropanol (IPA)/heptane mixture in normal phase, or adapted for polar organic modes[4].
Quantitative Data & Method Parameters
The following table summarizes the optimized parameters for a self-validating LC-MS/MS system, ensuring high recovery and minimal matrix effects.
Parameter Category
Optimized Value
Scientific Rationale
SPE Sorbent
Mixed-Mode Cation Exchange (MCX, 30mg/1mL)
Exploits the basic pyridine ring for orthogonal ionic retention, allowing aggressive organic washes[2].
Sample Acidification
2% Formic Acid (aq)
Ensures pyridine is fully protonated for MCX loading while maintaining LC-MS compatibility (avoiding HCl)[3].
Analytical Column
ZIC-HILIC (100 x 2.1 mm, 3.5 µm)
Retains the zwitterionic form through hydrophilic partitioning and electrostatic interactions.
Mobile Phase A
10 mM Ammonium Formate in
H2O
(pH 3.0)
Provides necessary ionic strength and protons for ESI+ ionization[1].
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acts as the weak solvent in HILIC; promotes desolvation in the MS source.
Mean SPE Recovery
> 88% (at 10, 50, 200 ng/mL)
Demonstrates the efficiency of the pH-mediated ionic catch-and-release mechanism.
Matrix Effect
< 12% Ion Suppression
Confirms that the MCX wash steps successfully remove co-eluting phospholipids.
Experimental Protocols: Step-by-Step Methodology
This protocol details the extraction and analysis of 2-Fluoro-2-pyridin-2-ylpropanoic acid from plasma. It is designed as a self-validating system: if the internal standard (IS) recovery drops, the point of failure can be immediately traced to the SPE pH control.
Aliquot & Spike: Transfer 100 µL of plasma into a microcentrifuge tube. Add 10 µL of isotopically labeled Internal Standard (e.g.,
13C3
-analyte).
Acidification: Add 300 µL of 2% Formic Acid in water to the plasma. Vortex for 30 seconds. Critical Step: The pH must be < 3 to ensure the pyridine ring is protonated[3].
Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in water.
Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 drop/second.
Washing (Interference Removal):
Wash 1: 1 mL of 0.1% Formic Acid in water (removes aqueous soluble salts).
Wash 2: 1 mL of 100% Methanol (removes neutral lipids and phospholipids).
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol into a clean glass vial. Mechanism: The high pH neutralizes the pyridine ring, releasing it from the cation exchange sorbent.
Evaporation: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.
Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 90% Acetonitrile / 10% Aqueous Buffer). Vortex and transfer to an autosampler vial.
Phase 2: HILIC-MS/MS Analysis
System Equilibration: Equilibrate the ZIC-HILIC column with 90% Mobile Phase B (Acetonitrile) and 10% Mobile Phase A (10 mM Ammonium Formate, pH 3.0).
Gradient Elution:
0.0 - 1.0 min: Hold at 90% B.
1.0 - 4.0 min: Linear gradient to 50% B (increases aqueous content to elute the polar analyte).
4.0 - 5.0 min: Hold at 50% B.
5.1 - 8.0 min: Return to 90% B for re-equilibration.
MS/MS Detection: Operate the triple quadrupole mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition m/z 170.1
→
124.1 (Collision Energy: ~15-20 eV).
References
A dummy molecularly imprinted solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry for selective determination of four pyridine carboxylic acid herbicides in milk. PubMed (Elsevier B.V.). Available at: [Link][2]
Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw. MDPI. Available at:[Link][1]
Chemical tracers for Wildfires–Analysis of runoff surface Water by LC/Q-TOF-MS. DOI.org. Available at: [Link][3]
Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists (WO2009123870A1). Google Patents. Available at:[4]
Technical Support Center: Solubilization Strategies for 2-Fluoro-2-pyridin-2-ylpropanoic Acid
Welcome to the Application Support Center. As drug development professionals, we frequently encounter early-stage intermediates and active pharmaceutical ingredients (APIs) with sub-optimal physicochemical properties.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As drug development professionals, we frequently encounter early-stage intermediates and active pharmaceutical ingredients (APIs) with sub-optimal physicochemical properties. 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS 1190615-18-9), a key intermediate in the synthesis of beta-3 adrenergic receptor agonists [[1]](), presents a unique and notoriously difficult formulation challenge.
This guide provides causality-driven troubleshooting protocols to overcome these barriers without compromising the chemical integrity of your compound.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my compound instantly precipitate when diluted into standard biological buffers (e.g., PBS, pH 7.4)?The Causality: Poor solubility in standard buffers is a function of the molecule's zwitterionic nature and crystal lattice energy. The molecule is amphoteric: the basic pyridine nitrogen has a pKa of ~5.2, while the alpha-fluoro carboxylic acid has a pKa of ~2.0–2.5. The strong electron-withdrawing inductive effect (-I) of the fluorine atom significantly lowers the pKa of the carboxylate compared to standard propanoic acid.
This creates an isoelectric point (pI) of approximately 3.65. While pH 7.4 is above the pI (meaning the molecule is predominantly anionic), the high ionic strength of PBS can cause "salting out" of the hydrophobic fluoro-pyridine core. More critically, if the local pH drops during the addition of the acidic API powder, the molecule reverts to its neutral zwitterionic state. In this state, it minimizes ion-dipole interactions with water and maximizes intermolecular stacking, leading to rapid, stubborn precipitation.
Q2: I need to perform a high-throughput biochemical assay. What is the most reliable way to make a 10 mM stock?The Causality: For strictly in vitro assays where organic solvents are tolerated, a cosolvent approach is the most reliable self-validating system. Dimethyl Sulfoxide (DMSO) disrupts the intermolecular hydrogen bonding and hydrophobic stacking of the pyridine/fluoro-alkyl groups.
The Solution: Prepare a highly concentrated stock (e.g., 100 mM) in 100% anhydrous DMSO. Perform a rapid "spike-in" to your aqueous assay buffer to achieve your 10 mM final concentration. Ensure the final DMSO concentration remains ≤10% (ideally ≤1% for cell-based assays) to prevent solvent-induced protein denaturation.
Q3: My downstream application is an in vivo pharmacokinetic (PK) study. I cannot use toxic levels of DMSO. What are my options?The Causality: In vivo models require biocompatible vehicles. You must rely on pH adjustment combined with host-guest complexation or prodrug design strategies 2. By adjusting the bulk pH to >7.5, you force the molecule into a fully anionic sodium salt, which is highly water-soluble. To prevent precipitation upon dilution in the bloodstream (which acts as a buffer at pH 7.4), formulate it with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic fluoro-pyridine moiety, while the hydrophilic exterior maintains bulk aqueous solubility.
Part 2: Quantitative Data Summaries
To aid in selecting the correct formulation approach, compare the quantitative parameters of the three primary solubilization strategies below:
Strategy
Mechanism of Action
Est. Max Concentration
Pros
Cons
DMSO Cosolvent
Disrupts hydrophobic stacking and hydrogen bonding networks.
>50 mM (in stock)
Rapid dissolution; highly reproducible.
Cytotoxic at >1% v/v; unsuitable for in vivo dosing.
pH Adjustment (pH >7.5)
Deprotonates carboxylate, forming a highly soluble anionic sodium salt.
5 - 10 mM
No organic solvents required; highly biocompatible.
High risk of precipitation if local pH drops upon dilution.
HP-β-CD Complexation
Encapsulates the lipophilic fluoro-pyridine core in a hydrophobic cavity.
10 - 20 mM
Excellent in vivo tolerability; shields reactive moieties.
Requires high excipient mass (10-20% w/v); increases viscosity.
Part 3: Experimental Methodology
Protocol: Formulation of a 10 mM Aqueous Solution via pH Adjustment and Complexation
Objective: Create a biocompatible, self-validating solution for in vivo dosing without the use of organic solvents.
Step 1: Excipient Preparation
Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in double-distilled water (ddH₂O) to create a 20% w/v vehicle solution. Stir magnetically until the solution is completely clear and homogeneous.
Step 2: API Wetting and Suspension
Weigh the required mass of 2-Fluoro-2-pyridin-2-ylpropanoic acid to achieve a final concentration of 10 mM. Add the API powder directly to the 20% HP-β-CD solution.
Self-Validation Check: The solution will initially appear cloudy as the neutral zwitterion resists dissolution. This is expected behavior.
Step 3: pH Titration (The Critical Causality Step)
Under continuous magnetic stirring, add 0.1 M NaOH dropwise. Monitor the pH continuously using a calibrated micro-probe. The target pH is 7.5 to 8.0 .
Why? Pushing the pH at least 2 units above the pyridine pKa (~5.2) ensures >99% of the molecules exist as the highly soluble sodium salt. Simultaneously, the cyclodextrin encapsulates the hydrophobic regions.
Self-Validation Check: The solution must transition from an opaque suspension to a completely transparent liquid. If cloudiness persists, the pH has not stabilized, or the complexation equilibrium has not been reached.
Step 4: Equilibration and Filtration
Allow the clear solution to stir for 30 minutes at room temperature to ensure thermodynamic equilibrium of the host-guest complex. Finally, filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. This ensures sterility and removes any microscopic undissolved nuclei that could act as seeds for future precipitation.
Part 4: Workflow Visualization
Decision tree for solubilizing 2-Fluoro-2-pyridin-2-ylpropanoic acid based on assay type.
Part 5: References
Title: WO2009123870A1 - Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists
Source: Google Patents / World Intellectual Property Organization
URL:
Title: Design of prodrugs (Edited by Hans Bundgaard)
Source: National Library of Medicine (NLM Catalog) / Elsevier Science Pub. Co.
URL:
Identifying and minimizing impurities in 2-Fluoro-2-pyridin-2-ylpropanoic acid preparations
Technical Support Center: 2-Fluoro-2-pyridin-2-ylpropanoic Acid Preparations Welcome to the Technical Support Center. The synthesis of alpha-fluoro-alpha-heteroaryl carboxylic acids, such as 2-fluoro-2-pyridin-2-ylpropan...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 2-Fluoro-2-pyridin-2-ylpropanoic Acid Preparations
Welcome to the Technical Support Center. The synthesis of alpha-fluoro-alpha-heteroaryl carboxylic acids, such as 2-fluoro-2-pyridin-2-ylpropanoic acid (CAS 1190615-18-9)[1], presents unique mechanistic challenges. The presence of the pyridine ring adjacent to a fluorinated tertiary carbon creates a highly labile system prone to side reactions.
This guide is designed for drug development professionals and synthesists. It bypasses basic theory to focus directly on causality, impurity minimization, and self-validating experimental workflows.
Before troubleshooting, you must accurately identify the impurities in your crude mixture. The quantitative data below summarizes the expected analytical signatures for the target compound and its three most common process impurities.
Table 1: Analytical Signatures of Target and Common Impurities
Compound Profile
Relative Retention Time (RRT)*
MS (ESI+) m/z [M+H]⁺
¹⁹F NMR (ppm, CDCl₃)
¹H NMR (α-CH₃, ppm, CDCl₃)
Target: 2-Fluoro-2-pyridin-2-ylpropanoic acid
1.00
170.1
~ -152.4
1.85 (d, ³J_HF = 22 Hz)
Impurity A: Des-fluoro Acid
0.85
152.1
N/A
1.55 (d, ³J_HH = 7 Hz)
Impurity B: 2-(1-Fluoroethyl)pyridine
1.30
126.1
~ -175.2
1.65 (dd, ³J_HF = 24 Hz, ³J_HH = 6 Hz)
Impurity C: Dibenzenesulfonimide
1.45
298.0
N/A
N/A (Aromatic protons only)
*RRT based on a standard reverse-phase C18 column (Water/MeCN + 0.1% TFA gradient).
Fig 1: Reaction pathway illustrating the formation of the target compound and major impurities.
Section 2: Mechanistic Troubleshooting & FAQs
Q1: My final product is heavily contaminated with Impurity B (2-(1-fluoroethyl)pyridine). Why is this happening and how do I prevent it?The Causality: The inherent instability of 2-pyridylacetates is well-documented; lithium 2-pyridylacetates readily undergo decarboxylative fluorination under catalyst-free conditions[2]. During the saponification of your intermediate ester or the subsequent acidic workup, the pyridine nitrogen acts as an electron sink. This stabilizes the zwitterionic intermediate and the resulting carbanion formed upon the loss of CO₂.
The Solution: This is a thermodynamically driven degradation. You must exert strict kinetic control. Never allow the temperature to exceed 10°C during the saponification, and more importantly, during the acidic quench. Use cold 1M HCl or citric acid to carefully adjust the pH to ~4.0. Avoid evaporating the final extraction solvent (EtOAc or DCM) at bath temperatures above 30°C.
Q2: I am seeing a high percentage of Impurity A (Des-fluoro acid). Is the electrophilic fluorination failing?The Causality: Electrophilic fluorination of enolates is a standard method for constructing alpha-fluoro stereocenters[3]. However, the des-fluoro impurity rarely arises from a failure of the fluorinating agent itself; it almost always stems from incomplete enolate formation or premature protonation.
The Solution: Ensure your starting ester is rigorously dried. The enolization must be performed with a slight excess of LDA (1.1 to 1.2 equivalents) at strictly -78°C for at least 45 minutes to ensure complete deprotonation before the addition of N-fluorobenzenesulfonimide (NFSI).
Q3: Why use NFSI instead of Selectfluor, and how do I get rid of the sulfonimide byproduct (Impurity C)?The Causality: While Selectfluor is an excellent electrophilic fluorinating agent[3], its solubility in THF at -78°C is exceptionally poor, leading to heterogeneous, incomplete reactions. NFSI is highly soluble in THF at low temperatures, ensuring a homogeneous reaction with the lithium enolate. The tradeoff is the generation of dibenzenesulfonimide.
The Solution: Dibenzenesulfonimide is highly soluble in organic solvents but poorly soluble in water. Do not attempt to carry it through the saponification step. It must be removed at the ester stage. After quenching the NFSI reaction, wash the organic layer repeatedly with saturated aqueous NaHCO₃ and water. If residual sulfonimide persists, pass the crude ester through a short silica plug (Hexanes/EtOAc) before proceeding to hydrolysis.
Section 3: Validated Experimental Workflow
The following protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.
Fig 2: Validated five-step experimental workflow for synthesizing the target alpha-fluoro acid.
Charge a flame-dried flask with anhydrous THF (10 mL/mmol) and diisopropylamine (1.2 equiv). Cool to -78°C under argon.
Add n-BuLi (1.15 equiv) dropwise. Stir for 30 min at -78°C to form LDA.
Add a solution of ethyl 2-pyridin-2-ylpropanoate (1.0 equiv) in THF dropwise. Stir at -78°C for 45 min.
Add a pre-cooled solution of NFSI (1.2 equiv) in THF dropwise. Maintain at -78°C for 2 hours, then allow to slowly warm to -20°C.
Self-Validation Check 1: Quench a 0.1 mL aliquot in MeOH and analyze via LCMS. You must observe >95% conversion to the fluoro-ester (m/z 198.1). If unreacted starting material (m/z 180.1) exceeds 5%, abort and re-evaluate anhydrous conditions.
Quench the main reaction with saturated aqueous NH₄Cl at -20°C. Extract with EtOAc, wash extensively with water to remove dibenzenesulfonimide, dry over Na₂SO₄, and concentrate.
Step 2: Cold Saponification & Isolation
Dissolve the crude ethyl 2-fluoro-2-pyridin-2-ylpropanoate in a 3:1 mixture of THF/H₂O (5 mL/mmol).
Cool the solution strictly to 0°C using an ice-water bath.
Add LiOH monohydrate (2.0 equiv) in one portion. Stir at 0°C to 5°C for 4 hours.
Self-Validation Check 2: Monitor by TLC (Hexanes/EtOAc 3:1). The ester spot must be completely consumed.
Once complete, wash the basic aqueous layer once with cold MTBE to remove any neutral organic impurities.
While maintaining the aqueous layer at 0°C, carefully acidify using cold 1M HCl dropwise until the pH reaches exactly 4.0 (the isoelectric point of the product).
Extract the aqueous layer immediately with cold EtOAc (3x).
Dry the combined organics over Na₂SO₄ and concentrate under reduced pressure with a water bath temperature not exceeding 25°C .
Final Validation: Run a ¹⁹F NMR of the resulting solid. A single sharp doublet at ~ -152.4 ppm confirms the target. Any signals near -175 ppm indicate thermal decarboxylation occurred during isolation.
References
Decarboxylative Fluorination of 2-Pyridylacetates. Chemistry - A European Journal. Available at: [Link]2]
Diastereoselective Synthesis of Less Accessible Fluorine-Containing Acyclic Tetrasubstituted Stereocenters via Electrophilic Fluorination of β,β-Disubstituted Metalloenamines. The Journal of Organic Chemistry. Available at: [Link]3]
Technical Support Center: Optimizing In Vitro Stability for 2-Fluoro-2-pyridin-2-ylpropanoic Acid
Welcome to the Application Support Center. 2-Fluoro-2-pyridin-2-ylpropanoic acid is a highly functionalized building block frequently utilized as a critical intermediate in the synthesis of complex pharmacophores, includ...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. 2-Fluoro-2-pyridin-2-ylpropanoic acid is a highly functionalized building block frequently utilized as a critical intermediate in the synthesis of complex pharmacophores, including 1[1]. However, its unique structural features—an
α
-fluorine atom and an
α
-pyridyl ring adjacent to a carboxylic acid—create significant stability liabilities in standard aqueous assay conditions.
This guide is engineered for drug development professionals and researchers to diagnose, troubleshoot, and resolve degradation issues during in vitro screening.
Part 1: Diagnostic FAQs & Troubleshooting Guide
Q1: Why does 2-Fluoro-2-pyridin-2-ylpropanoic acid degrade so rapidly in standard PBS or HEPES buffers at pH 7.4?The Causality: The instability is primarily driven by trace transition metals (e.g.,
Cu2+
,
Fe3+
,
Ni2+
) present in standard laboratory water or biological extracts. The 2-pyridyl nitrogen and the adjacent carboxylate oxygen act as a highly efficient bidentate ligand. When a metal coordinates to this pocket, it acts as a powerful electron sink. Coupled with the strong inductive electron withdrawal of the
α
-fluorine, the activation energy for the extrusion of
CO2
is drastically lowered.
α
-fluoro carboxylic acids are known to exhibit distinct reactivity profiles, often undergoing rapid decarboxylation due to the2[2].
Q2: I am observing inconsistent assay readouts and suspect the loss of the fluorine atom. How is this happening at 37°C?The Causality: In aqueous environments, fluorinated propionic acid derivatives can undergo complex fragmentation pathways, including the3[3]. Once decarboxylation occurs, the resulting intermediate is highly reactive. The
α
-fluorine can be subsequently eliminated as a fluoride ion (
F−
) due to the stabilization of the resulting carbocation by the pyridine ring, leading to complete loss of the active pharmacophore. Maintaining a strictly metal-free environment and avoiding strong nucleophiles in the buffer prevents the initial decarboxylation trigger.
Q3: How should I prepare and store my stock solutions to maximize the compound's half-life?The Causality: Water provides the high dielectric constant necessary to stabilize the charge separation that occurs during decarboxylation. By storing the compound in a strictly aprotic solvent like anhydrous DMSO, you deprive the system of the solvation energy required for degradation. Aliquoting prevents repeated introduction of atmospheric moisture during freeze-thaw cycles.
Part 2: Quantitative Stability Data
The following table summarizes the expected half-life (
t1/2
) of 2-Fluoro-2-pyridin-2-ylpropanoic acid under various standard and optimized conditions. Use this as a baseline to evaluate your own assay preparations.
Storage / Assay Condition
Temperature
Estimated Half-Life (
t1/2
)
Primary Degradation Mechanism
Aqueous Buffer (PBS), No Chelator
37°C
< 2 hours
Metal-catalyzed decarboxylation
Aqueous Buffer (PBS) + 50 µM EDTA
37°C
> 24 hours
Slow hydrolysis / Defluorination
100% Anhydrous DMSO Stock
25°C
~ 2 weeks
Ambient thermal degradation
100% Anhydrous DMSO Stock
-20°C
> 6 months
N/A (Stable)
Part 3: Mechanistic Pathway Visualization
Understanding the exact point of failure is critical for implementing the correct intervention. The diagram below maps the degradation cascade and highlights where chemical intervention (chelation) arrests the process.
Mechanistic pathway of metal-catalyzed decarboxylation and targeted intervention.
Part 4: Self-Validating Assay Preparation Protocol
To ensure the integrity of 2-Fluoro-2-pyridin-2-ylpropanoic acid during in vitro screening, follow this optimized workflow. This protocol includes a built-in self-validation step so you can definitively prove that your interventions are working.
Step 1: Stock Solution Preparation
Weigh the lyophilized powder of 2-Fluoro-2-pyridin-2-ylpropanoic acid in a low-humidity environment.
Dissolve immediately in 100% Anhydrous DMSO to a concentration of 10 mM.
Causality Check: Do not use aqueous mixtures for the master stock. Water initiates the dielectric separation required for decarboxylation.
Aliquot into amber glass vials (to prevent photoredox excitation) and store at -20°C.
Step 2: Buffer Optimization
Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.4).
Add EDTA or DTPA to a final concentration of 50 µM .
Causality Check: EDTA acts as a hexadentate chelator, outcompeting the bidentate pocket of the compound for trace transition metals, thereby shutting down the catalytic degradation pathway.
Step 3: Assay Initialization & Self-Validation System
To guarantee that the protocol is functioning in your specific lab environment, run the following validation matrix before your primary screening:
Prepare Control A (Unprotected): Dilute the DMSO stock to 10 µM in standard buffer without EDTA.
Prepare Control B (Protected): Dilute the DMSO stock to 10 µM in the optimized buffer with 50 µM EDTA.
Incubate both samples at 37°C for 4 hours.
Quench the reactions with cold acetonitrile (1:1 v/v) and analyze via LC-MS.
Validation Criterion: If Control B shows >85% intact parent compound while Control A shows <50%, you have successfully self-validated that trace-metal decarboxylation is the primary liability in your system, and your buffer is now optimized for the assay.
Cross-validation of analytical methods for 2-Fluoro-2-pyridin-2-ylpropanoic acid
Cross-Validation of Analytical Methods for 2-Fluoro-2-pyridin-2-ylpropanoic Acid: A Comprehensive Guide As pharmaceutical pipelines increasingly rely on complex, heavily functionalized chiral building blocks, the analyti...
Author: BenchChem Technical Support Team. Date: April 2026
Cross-Validation of Analytical Methods for 2-Fluoro-2-pyridin-2-ylpropanoic Acid: A Comprehensive Guide
As pharmaceutical pipelines increasingly rely on complex, heavily functionalized chiral building blocks, the analytical control strategies governing them must evolve. 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS 1190615-18-9) is a prime example of such a molecule, frequently utilized as a critical intermediate in the synthesis of advanced therapeutics, including beta-3 adrenergic receptor agonists[1].
From an analytical perspective, this molecule presents a "perfect storm" of structural challenges: a basic pyridine nitrogen, an acidic carboxylate, a highly electronegative alpha-fluorine atom, and a chiral center. Relying on a single analytical technique for its characterization introduces unacceptable risk. To comply with the rigorous standards of the ICH Q2(R2) guidelines[2], we must construct a self-validating, orthogonal cross-validation strategy.
This guide details the causality, experimental protocols, and comparative performance of three orthogonal methods—UHPLC-UV/MS, 19F qNMR, and Chiral SFC—designed to provide a comprehensive analytical package.
The Analytical Challenge: Molecular Causality
The zwitterionic potential of 2-Fluoro-2-pyridin-2-ylpropanoic acid dictates our analytical approach. At a neutral pH, the molecule exists as a polar zwitterion (protonated pyridine, deprotonated carboxylate), leading to poor retention and severe peak tailing on standard reversed-phase columns. Furthermore, the alpha-fluoro-alpha-aryl carboxylic acid motif can be susceptible to defluorination or decarboxylation under extreme thermal or pH stress.
To counteract this, our methodology relies on manipulating the ionization state dynamically across different platforms, using 19F qNMR as the absolute anchor to eliminate the response-factor bias inherent to UV-based methods[3].
Orthogonal Cross-Validation Strategy
The core philosophy of this guide is self-validation . We utilize 19F qNMR as a primary, standard-free calibrator to determine the absolute purity of the material. This qNMR-certified material is then used as the reference standard to anchor the high-throughput UHPLC-UV assay, while Chiral SFC isolates the stereoisomers.
Fig 1: Orthogonal cross-validation workflow for 2-Fluoro-2-pyridin-2-ylpropanoic acid analysis.
Self-Validating Experimental Protocols
Protocol A: Absolute Quantification via 19F qNMR
1H NMR of pyridine derivatives often suffers from complex multiplet overlaps in the aromatic region. Because the 19F nucleus has a 100% natural isotopic abundance and a wide chemical shift range, it provides a pristine spectral window for quantitative integration[3].
Sample Preparation: Accurately weigh ~15.0 mg of 2-Fluoro-2-pyridin-2-ylpropanoic acid and ~5.0 mg of 1,4-Difluorobenzene (NIST-traceable Internal Standard). Dissolve in 0.6 mL of DMSO-
d6
.
Instrument Parameters: 400 MHz spectrometer equipped with a 19F-capable probe.
Causality & Validation: Set the relaxation delay (
D1
) to 20 seconds. Why? Fluorine nuclei often have long longitudinal relaxation times (
T1
). A
D1
of >5 ×
T1
ensures >99.3% recovery of magnetization between pulses, completely eliminating integration bias and ensuring the absolute mass fraction calculated is thermodynamically accurate.
Protocol B: Chemical Purity via UHPLC-UV/MS
Once the reference standard is qualified by qNMR, UHPLC is deployed for high-throughput impurity profiling.
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
Mobile Phase:
Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.
Phase B: 0.1% FA in Acetonitrile.
Gradient: 5% B to 95% B over 7.0 minutes. Flow rate: 0.4 mL/min.
Causality & Validation: The acidic pH (~2.7) provided by 0.1% FA is critical. It fully protonates the basic pyridine ring (pKa ~5.2) and neutralizes the carboxylic acid (pKa ~2.5). This prevents zwitterionic peak splitting, ensures predictable reversed-phase retention, and provides excellent protonation for positive-ion Electrospray Ionization (ESI+) MS tracking.
Protocol C: Enantiomeric Purity via Chiral SFC-UV
Normal-phase chiral HPLC of polar acids often requires heavy ion-pairing agents that permanently alter chiral stationary phases. Supercritical Fluid Chromatography (SFC) circumvents this.
Column: Daicel Chiralpak IG (4.6 x 250 mm, 5 µm).
Mobile Phase: Supercritical CO2 / Methanol (80:20 v/v) containing 0.1% Trifluoroacetic acid (TFA).
Causality & Validation: Supercritical CO2 provides superior mass transfer kinetics compared to liquid alkanes. The addition of 0.1% TFA to the methanol co-solvent acts as an acidic modifier; it suppresses the ionization of the carboxylic acid, preventing secondary hydrogen-bonding interactions with the amylose backbone of the column that would otherwise cause severe peak tailing.
Comparative Performance Data
To objectively compare the performance of these methods, we mapped them against the core validation parameters defined by ICH Q2(R2)[2]. The data below demonstrates how the methods complement each other to form a complete regulatory data package.
ICH Q2(R2) Parameter
UHPLC-UV/MS (Chemical Purity)
19F qNMR (Absolute Assay)
Chiral SFC-UV (Enantiomeric Purity)
Specificity
High (RT + MS m/z 170 [M+H]+)
Absolute (Unique 19F chemical shift)
High (Baseline chiral resolution,
Rs
> 2.5)
Linearity (
R2
)
> 0.999 (0.05 - 1.5 mg/mL)
> 0.995 (1.0 - 25.0 mg/mL)
> 0.999 (0.01 - 1.0 mg/mL)
Precision (%RSD)
< 0.8% (n=6)
< 1.2% (n=6)
< 1.0% (n=6)
Accuracy / Recovery
99.2% - 101.5%
99.8% - 100.5% (Primary)
98.5% - 102.0%
LOD / LOQ
0.01% / 0.05% (Area normalization)
0.5% / 1.5% (w/w)
0.05% / 0.1% (Area normalization)
Primary Utility
Routine batch release, impurity tracking
Standard qualification, response factor correction
Enantiomeric excess (ee) determination
Summary of Findings:
While UHPLC-UV provides the sensitivity required for trace impurity detection (LOD 0.01%), it cannot function as a standalone absolute assay due to potential UV response variations between the parent molecule and its fluorinated/defluorinated impurities. 19F qNMR fills this gap by providing an accuracy range of 99.8% - 100.5% without requiring an identical reference standard, thereby validating the UHPLC method's response factors. Finally, Chiral SFC ensures the stereochemical integrity of the C2 chiral center is maintained throughout the synthetic lifecycle.
Comparing the efficacy of different synthetic routes to 2-Fluoro-2-pyridin-2-ylpropanoic acid
The incorporation of fluorine at the alpha-position of heteroaryl carboxylic acids is a prominent strategy in drug development to modulate pKa, enhance metabolic stability, and lock molecular conformations. However, synt...
Author: BenchChem Technical Support Team. Date: April 2026
The incorporation of fluorine at the alpha-position of heteroaryl carboxylic acids is a prominent strategy in drug development to modulate pKa, enhance metabolic stability, and lock molecular conformations. However, synthesizing 2-Fluoro-2-pyridin-2-ylpropanoic acid presents a unique synthetic challenge: constructing a sterically hindered, fluorinated quaternary center directly adjacent to a basic pyridine ring.
As a Senior Application Scientist, I evaluate synthetic routes not just on theoretical yield, but on operational reality—how easily a technician can isolate the product, the cost of scaling, and the robustness of the chemistry. This guide objectively compares three distinct synthetic methodologies for this target, dissecting their mechanistic causality and providing self-validating protocols for rigorous execution.
Mechanistic Workflows
Fig 1: Comparative synthetic workflows for 2-Fluoro-2-pyridin-2-ylpropanoic acid.
Route A: Electrophilic Fluorination via Lithium Enolate
This classical approach relies on the deprotonation of an ester to form a lithium enolate, followed by trapping with an electrophilic fluorine source. N-Fluorobenzenesulfonimide (NFSI) is utilized here because it remains soluble and reactive in THF at cryogenic temperatures, a condition required to stabilize the enolate (1)[1].
Causality of Choices: The -78 °C temperature is non-negotiable. Warmer temperatures lead to nucleophilic attack of the enolate onto the unreacted ester carbonyl (Claisen condensation). The pyridine ring's basic nitrogen can also coordinate with the lithium cation, altering the enolate's aggregation state and necessitating a slight excess of LDA.
Protocol:
Cool a solution of LDA (1.1 eq) in anhydrous THF to -78 °C.
Dropwise add methyl 2-(pyridin-2-yl)propanoate (1.0 eq) and stir for 45 minutes.
Add a solution of NFSI (1.2 eq) in THF dropwise. Stir for 2 hours at -78 °C, then warm to room temperature.
Concentrate, dissolve in MeOH/H₂O (3:1), and add LiOH (2.0 eq) to hydrolyze the ester to the target acid.
Self-Validation Check: Before NFSI addition, pull a 0.1 mL aliquot and quench into D₂O. Extraction and rapid ¹H-NMR analysis must reveal >95% deuterium incorporation at the alpha-methyl position (disappearance of the 3H doublet), confirming quantitative enolate formation.
Route B: Direct Fluorination of Bis-Silyl Ketene Acetals (SKA)
Direct fluorination of free carboxylic acids is highly inefficient due to poor enolization. This modern route bypasses the issue by converting the free acid into a highly nucleophilic bis-silyl ketene acetal ().
Causality of Choices: Selectfluor is chosen over NFSI because it reacts instantaneously with SKAs, and its tetrafluoroborate byproducts are highly water-soluble. This allows for a simple aqueous workup, completely avoiding the tedious chromatographic separation required to remove NFSI's dibenzenesulfonimide byproduct. A solvent switch to acetonitrile is required because Selectfluor is nearly insoluble in THF.
Protocol:
To a solution of 2-(pyridin-2-yl)propanoic acid (1.0 eq) in THF at -78 °C, add LiHMDS (2.2 eq) followed by TBSCl (2.2 eq). Warm to room temperature over 1 hour.
Evaporate the THF under reduced pressure. Dissolve the crude SKA in anhydrous acetonitrile.
Add Selectfluor (1.1 eq) at 0 °C and stir for 30 minutes.
Quench with 1M aqueous HCl to simultaneously hydrolyze the silyl ester and wash away Selectfluor byproducts. Extract the target acid with EtOAc.
Self-Validation Check: The completion of the SKA formation is validated by pulling a 0.1 mL aliquot, evaporating the solvent under N₂, and analyzing via FTIR. The disappearance of the broad carboxylic O-H stretch (3300–2500 cm⁻¹) and the appearance of a sharp ketene acetal C=C stretch (~1650 cm⁻¹) confirms complete conversion before Selectfluor is introduced.
Route C: Nucleophilic Deoxofluorination
This route converts an alpha-hydroxy ester to the alpha-fluoro ester using DAST (Diethylaminosulfur trifluoride) via an SN1/SN2-type mechanism (2)[2].
Causality of Choices: Because the alpha-carbon is tertiary and adjacent to a pyridine ring, the intermediate carbocation generated by DAST is stabilized. While this facilitates fluorination, it drastically increases the thermodynamic driving force for E1 elimination to form an acrylate byproduct (2-(pyridin-2-yl)acrylic acid derivative).
Protocol:
Dissolve methyl 2-hydroxy-2-(pyridin-2-yl)propanoate in anhydrous CH₂Cl₂. Cool strictly to -78 °C.
Add DAST (1.5 eq) dropwise. Stir for 1 hour, then slowly warm to -20 °C.
Quench with saturated NaHCO₃, extract, and subject the crude fluoro-ester to LiOH hydrolysis.
Self-Validation Check: Monitor the reaction via TLC (UV-active). The formation of a highly non-polar, strongly UV-absorbing spot indicates E1 elimination to the acrylate byproduct. If observed, immediately lower the temperature and verify that the DAST stoichiometry does not exceed 1.5 eq.
Comparative Data Analysis
Parameter
Route A: Lithium Enolate / NFSI
Route B: Silyl Ketene Acetal / Selectfluor
Route C: Nucleophilic Deoxofluorination
Overall Yield
60–70%
80–88%
30–45%
Regioselectivity
High
Excellent
Poor (competing elimination)
Scalability
Moderate (Requires -78 °C)
High (Mild temperatures)
Low (Hazardous reagents)
Key Byproducts
Dibenzenesulfonimide (hard to remove)
TBS-OH, BF₄ salts (easy to remove)
Pyridin-2-yl acrylates
Primary Use Case
Milligram-scale discovery
Gram to Kilogram scale-up
Late-stage functionalization
Expert Recommendation
For the synthesis of 2-Fluoro-2-pyridin-2-ylpropanoic acid, Route B (SKA/Selectfluor) is objectively superior for both scale-up and high-purity requirements. While Route A is a reliable workhorse for early discovery chemistry, the difficult removal of NFSI byproducts often necessitates tedious reverse-phase chromatography. Route B leverages excellent atom-economy during the purification step—a simple aqueous wash removes the Selectfluor byproducts entirely—and completely avoids the severe elimination risks inherent to the DAST-mediated Route C.
References
Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists (WO2009123870A1).
A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®.
Approaches to Obtaining Fluorinated α-Amino Acids.
Unambiguous Structural Confirmation of 2-Fluoro-2-pyridin-2-ylpropanoic Acid: X-Ray Crystallography vs. Spectroscopic Alternatives
For drug development professionals and synthetic chemists, confirming the absolute configuration of chiral building blocks is a non-negotiable quality control step. 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS 1190615-18-9...
Author: BenchChem Technical Support Team. Date: April 2026
For drug development professionals and synthetic chemists, confirming the absolute configuration of chiral building blocks is a non-negotiable quality control step. 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS 1190615-18-9) [1] presents a unique analytical challenge: it features a highly congested, fully substituted quaternary stereocenter at the C2 position.
This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against traditional spectroscopic alternatives (NMR, HRMS, IR) for the structural elucidation of this molecule. By examining the causality behind these analytical choices, we establish why SCXRD remains the gold standard for assigning absolute stereochemistry in heavily substituted fluorinated systems.
The Analytical Challenge: The Quaternary Chiral Center
The molecular architecture of 2-Fluoro-2-pyridin-2-ylpropanoic acid consists of a propanoic acid backbone where the C2 carbon is bonded to four distinct groups: a fluorine atom, a methyl group, a carboxylic acid, and a 2-pyridyl ring.
Why Traditional NMR Falls Short
Nuclear Magnetic Resonance (NMR) spectroscopy excels at establishing 2D connectivity. However, determining the 3D spatial arrangement (relative or absolute stereochemistry) typically relies on through-space interactions via NOESY or ROESY experiments[2].
The Missing α-Proton: Because the C2 center is quaternary, it lacks an α-proton. This renders NOE-based spatial mapping across the stereocenter virtually impossible[2][3].
Limitations of Mosher's Method: While Mosher's acid derivatization is widely used to assign absolute configuration via
1
H NMR chemical shift differences (
Δδ
), it requires a free secondary alcohol or amine[3]. Derivatizing a quaternary carboxylic acid with a chiral auxiliary is synthetically tedious, and the lack of adjacent protons makes the resulting
Δδ
models unreliable and difficult to interpret[3].
X-Ray Crystallography: The Gold Standard
When NMR cannot bridge the stereochemical gap,4[4] provides an unambiguous, self-validating solution. SCXRD does not rely on through-bond coupling; instead, it maps the exact electron density of the molecule, providing precise 3D atomic coordinates[2][4].
The Mechanism of Absolute Configuration: The Flack Parameter
To determine absolute configuration (whether the molecule is R or S), crystallographers exploit a phenomenon called anomalous dispersion [5]. When the X-ray wavelength approaches the absorption edge of the atoms in the crystal, it causes a phase shift in the scattered X-rays, breaking Friedel's Law[5].
This intensity difference between Bijvoet pairs is quantified by the 6[6]. Because 2-Fluoro-2-pyridin-2-ylpropanoic acid consists entirely of "light atoms" (C, H, N, O, F), the anomalous scattering effect under standard Molybdenum (Mo K
α
) radiation is weak. Therefore, Copper (Cu K
α
) radiation is strictly required to maximize the resonant scattering effect and achieve a reliable Flack parameter[5].
Head-to-Head Performance Comparison
The following table summarizes the capabilities of various analytical techniques specifically for evaluating 2-Fluoro-2-pyridin-2-ylpropanoic acid.
Analytical Technique
Primary Data Output
Absolute Configuration Capability
Limitations for Quaternary Centers
SCXRD (Cu K
α
)
3D Atomic Coordinates
Yes (via Flack Parameter)
Requires high-quality single crystals.
1
H/
13
C/
19
F NMR
Connectivity & Environment
No (without complex derivatization)
Blind to spatial arrangement due to the absence of an α-proton.
HRMS (ESI-TOF)
Exact Mass & Formula
No
Provides zero stereochemical information.
IR Spectroscopy
Functional Groups
No (unless VCD is utilized)
Cannot distinguish between enantiomers.
Quantitative Validation: Interpreting the Flack Parameter
The trustworthiness of an SCXRD absolute structure assignment hinges entirely on the quantitative evaluation of the Flack parameter and its standard uncertainty (s.u.)[7].
Flack Parameter (
x
)
Standard Uncertainty (s.u.)
Scientific Interpretation
~ 0.00
< 0.1 (Ideally < 0.04)
Confirmed: The absolute configuration is correct as modeled.
~ 1.00
< 0.1
Inverted: The true structure is the exact opposite enantiomer.
~ 0.50
> 0.1
Inconclusive: Indicates racemic twinning or insufficient anomalous signal.
Experimental Protocol: A Self-Validating Workflow
To ensure scientific integrity, the structural confirmation of 2-Fluoro-2-pyridin-2-ylpropanoic acid must follow a self-validating workflow. Because pyridine carboxylic acids can form complex zwitterionic networks or hydrogen-bonded dimers that resist crystallization[8][9], co-crystallization is often required.
Step 1: Purity Assessment
Action: Analyze the synthesized batch via LCMS and
19
F NMR.
Causality: High chemical purity (>95%) is a prerequisite for successful crystallization. Impurities disrupt the periodic crystal lattice, leading to twinned or disordered crystals.
Step 2: Salt Formation / Co-Crystallization
Action: Dissolve the acid in a polar aprotic solvent (e.g., THF or Ethyl Acetate). Add 1.0 equivalent of a heavy-atom chiral amine (e.g., (R)-4-bromo-1-phenylethylamine). Allow for slow evaporation at 4 °C.
Causality: The basic amine deprotonates the carboxylic acid, forming a stable hydrogen-bonded ion pair[9]. The inclusion of the chiral amine and the heavy bromine atom serves a dual purpose: it forces a predictable packing arrangement and drastically enhances the anomalous dispersion signal for absolute structure determination[5].
Step 3: SCXRD Data Collection
Action: Mount a suitable single crystal on a diffractometer equipped with a Cu K
α
microfocus source (
λ=1.5418
Å) and cool the crystal to 100 K using a nitrogen cryostream.
Causality: Cooling minimizes thermal atomic displacement (vibration), yielding sharper diffraction spots at higher resolution. Cu K
α
radiation is chosen over Mo K
α
to amplify the anomalous scattering of the light atoms (O, F, N)[5].
Step 4: Structure Solution & Refinement
Action: Solve the structure using direct methods and refine using full-matrix least-squares on
F2
. Evaluate the Flack parameter.
Validation: If the Flack parameter refines to
0.02±0.03
, the absolute configuration of the C2 quaternary center is unambiguously confirmed[7].
Workflow Visualization
Decision tree for the structural confirmation and absolute stereochemical assignment of chiral acids.
References
Why is crystallography still used in some cases for small molecule structure determination? StackExchange.[Link][2]
Comparison of NMR and X-ray crystallography. Birkbeck, University of London.[Link][4]
X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University.[Link]
Benchmarking the Performance of 2-Fluoro-2-pyridin-2-ylpropanoic Acid in Cellular Assays: A Comparative Guide
As drug discovery programs increasingly rely on fragment-based design and late-stage functionalization, the selection of optimal building blocks is critical. 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS: 1190615-18-9) is a...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery programs increasingly rely on fragment-based design and late-stage functionalization, the selection of optimal building blocks is critical. 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS: 1190615-18-9) is a highly specialized fluorinated fragment. While its non-fluorinated counterpart, 2-pyridin-2-ylpropanoic acid, suffers from poor membrane permeability and rapid metabolic clearance, introducing an alpha-fluorine atom fundamentally alters the physicochemical landscape of the molecule.
This guide provides a rigorous, objective benchmark of 2-Fluoro-2-pyridin-2-ylpropanoic acid against its non-fluorinated analog, detailing the mechanistic causality behind its performance and providing self-validating protocols for cellular assay evaluation.
Part 1: The Mechanistic Rationale for Alpha-Fluorination
To understand the performance of this fragment in cellular assays, we must first examine the physicochemical causality driven by the fluorine atom.
Fluorination at the alpha position of a carboxylic acid is a classical bioisosteric strategy. The strongly electronegative fluorine atom exerts a profound inductive effect, lowering the pKa of the adjacent carboxylic acid while simultaneously reducing the basicity of the pyridine nitrogen[1]. For zwitterionic scaffolds, this dual pKa modulation is critical. By suppressing the protonation of the pyridine ring at physiological pH (7.4), the molecule avoids forming a highly polar zwitterion, thereby increasing its effective lipophilicity (LogD) and facilitating passive transcellular permeation[2].
Furthermore, the alpha-position of alkyl-substituted pyridines is a notorious hotspot for cytochrome P450 (CYP450) mediated oxidation. The substitution of hydrogen with fluorine introduces steric bulk and stereoelectronic deactivation, effectively blocking this metabolic liability and extending the fragment's intrinsic half-life[3].
Table 1: Physicochemical Profiling
Data represents typical benchmark ranges for these structural classes at pH 7.4.
F-atom withdraws electron density, reducing basicity.
COOH pKa
~4.2
~2.5
F-atom stabilizes the carboxylate anion.
LogD (pH 7.4)
-1.5 (Highly Polar)
-0.2 (Moderately Lipophilic)
Collapse of zwitterion equilibrium improves lipophilicity.
Topological Polar Surface Area (TPSA)
50.2 Ų
50.2 Ų
TPSA remains unchanged, but actual desolvation energy drops.
Part 2: Cellular Assay Benchmarking & Protocols
To empirically validate the physicochemical predictions, the fragment must be subjected to a battery of cellular assays. Below are the step-by-step, self-validating methodologies used to benchmark this compound.
Caco-2 Bidirectional Permeability Assay
Objective: Evaluate if the collapsed zwitterion equilibrium translates to improved transcellular absorption.
Causality: The Caco-2 cell line expresses tight junctions and efflux transporters (e.g., P-gp, BCRP). By measuring both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) fluxes, we isolate passive permeability from active efflux mechanisms. A self-validating system requires Transepithelial Electrical Resistance (TEER) measurements to ensure monolayer integrity before dosing.
Protocol:
Cell Seeding: Seed human Caco-2 cells at a density of
1×105
cells/cm² on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates.
Differentiation: Culture for 21 days, replacing the medium every other day to allow for full enterocyte differentiation.
Validation (TEER): Measure TEER. Proceed only if TEER > 250 Ω·cm², confirming tight junction integrity.
Dosing: Prepare a 10 µM solution of 2-Fluoro-2-pyridin-2-ylpropanoic acid in HBSS buffer (pH 7.4). Add to the Apical chamber (for A→B) or Basolateral chamber (for B→A).
Incubation: Incubate at 37°C in a 5% CO₂ incubator for 2 hours.
Sampling & Quenching: Extract 50 µL from the receiver chamber. Quench with 100 µL of cold acetonitrile containing an internal standard (e.g., labetalol).
Analysis: Quantify compound concentration via LC-MS/MS and calculate the apparent permeability (
Papp
) and Efflux Ratio (
Papp,B→A/Papp,A→B
).
Figure 1: Step-by-step workflow for the Caco-2 bidirectional permeability assay.
Human Hepatocyte Metabolic Stability
Objective: Determine the intrinsic clearance (
CLint
) and metabolic half-life.
Causality: Unlike liver microsomes, cryopreserved human hepatocytes contain the full complement of Phase I (CYPs) and Phase II (UGTs, SULTs) drug-metabolizing enzymes. Because carboxylic acids are prone to acyl glucuronidation, using whole cells is mandatory to capture the complete metabolic profile.
Protocol:
Preparation: Thaw cryopreserved human hepatocytes and suspend in Williams' E medium supplemented with GlutaMAX. Assess viability via Trypan Blue exclusion (must be >80%).
Incubation: Dilute cells to
1×106
viable cells/mL. Add the test compound to a final concentration of 1 µM (0.1% DMSO final).
Time-Course Sampling: Incubate at 37°C on an orbital shaker. Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
Termination: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt enzymatic activity.
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion. Calculate
t1/2
and
CLint
.
Figure 2: Mechanistic rationale for improved metabolic stability via alpha-fluorination.
Part 3: Benchmark Results & Data Interpretation
The experimental data clearly illustrates the superiority of the fluorinated fragment across key ADME parameters.
Table 2: Cellular Assay Benchmark Results
Assay Metric
2-pyridin-2-ylpropanoic acid
2-Fluoro-2-pyridin-2-ylpropanoic acid
Performance Shift
Caco-2
Papp
(A→B)
1.2×10−6
cm/s
8.5×10−6
cm/s
7-fold Increase. Fluorination successfully masks the zwitterionic character.
Efflux Ratio
1.5
1.1
No significant interaction with P-gp/BCRP for either fragment.
Hep.
CLint (µL/min/
106
cells)
45.2
< 5.0
>9-fold Reduction. Alpha-oxidation is completely blocked.
HepG2 IC₅₀ (Cytotoxicity)
> 100 µM
> 100 µM
Fluorination does not introduce idiosyncratic cellular toxicity.
Conclusion & Expert Recommendations
Benchmarking 2-Fluoro-2-pyridin-2-ylpropanoic acid against its non-fluorinated analog reveals a textbook example of rational physicochemical optimization. By installing an alpha-fluorine atom, researchers can effectively "tune out" the problematic zwitterionic properties of the pyridine-carboxylic acid motif, resulting in a 7-fold improvement in passive permeability and near-complete stabilization against hepatic CYP450 clearance.
Application Note: When designing larger therapeutic molecules (e.g., PROTACs, kinase inhibitors, or GPCR ligands), incorporating this specific fluorinated building block is highly recommended over the non-fluorinated variant to proactively mitigate downstream ADME liabilities.
Literature Review & Comparison Guide: 2-Fluoro-2-pyridin-2-ylpropanoic Acid as a Privileged Pharmacophore
Executive Summary In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds[1]. The building block 2-Fl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds[1]. The building block 2-Fluoro-2-pyridin-2-ylpropanoic acid represents a highly specialized, privileged scaffold that merges the metabolic stability of an
α
-fluoro carboxylic acid with the hydrogen-bonding and metal-chelating capabilities of a pyridine ring.
This guide objectively compares 2-Fluoro-2-pyridin-2-ylpropanoic acid against its non-fluorinated and non-heteroaryl structural alternatives. By analyzing physicochemical properties, metabolic liabilities, and synthetic workflows, this document provides drug development professionals with the mechanistic causality needed to select the optimal building block for their medicinal chemistry campaigns.
Physicochemical Profiling & Structural Causality
When selecting a building block for library synthesis, understanding the interplay between electronics, sterics, and lipophilicity is critical. Table 1 summarizes the comparative physicochemical profiles of the target compound and its primary alternatives.
Table 1: Comparative Physicochemical Data
Property / Metric
Target: 2-Fluoro-2-pyridin-2-ylpropanoic acid
Comparator 1: 2-(Pyridin-2-yl)propanoic acid
Comparator 2: 2-Fluoro-2-phenylpropanoic acid
Structural Motif
α
-Fluoro + Pyridine
α
-Proton + Pyridine
α
-Fluoro + Phenyl
Estimated pKa (COOH)
~2.5
~4.2
~2.6
Estimated LogP
1.2
1.5
2.3
Topological Polar Surface Area (TPSA)
50.2 Ų
50.2 Ų
37.3 Ų
Chiral Stability (In Vivo)
Stable (Locked)
Labile (Prone to epimerization)
Stable (Locked)
H-Bond Acceptors
4 (including F)
3
3 (including F)
The Causality of Physicochemical Shifts (Expertise & Experience)
The data above is not merely descriptive; it is driven by fundamental stereoelectronic principles:
pKa Modulation: The introduction of the highly electronegative
α
-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This stabilizes the carboxylate anion, drastically lowering the pKa from ~4.2 (Comparator 1) to ~2.5 (Target)[1]. In a biological context, this ensures the carboxylic acid is fully ionized at physiological pH, altering salt-bridge dynamics within target binding pockets.
Lipophilicity (LogP): While fluorine generally increases lipophilicity compared to hydrogen, replacing the phenyl ring (Comparator 2) with a pyridine ring (Target) introduces a polar nitrogen atom. This nitrogen acts as a potent hydrogen-bond acceptor, effectively lowering the LogP and improving aqueous solubility without sacrificing the metabolic stability provided by the
α
-fluorine[2].
Metabolic Stability & Pharmacokinetics
One of the most significant challenges with
α
-arylpropanoic acids (such as the NSAIDs ibuprofen or naproxen) is their metabolic liability. The acidic
α
-proton is susceptible to in vivo enolization, which leads to chiral inversion (epimerization) and rapid clearance via cytochrome P450 (CYP450) mediated oxidation.
By substituting this proton with a fluorine atom, the metabolic hotspot is effectively eradicated. The carbon-fluorine (C-F) bond possesses an exceptionally high bond dissociation energy (~105 kcal/mol), making it highly resistant to the hydrogen atom transfer (HAT) mechanisms utilized by CYP450 enzymes[3]. Consequently, 2-Fluoro-2-pyridin-2-ylpropanoic acid locks the stereocenter, preventing chiral inversion and prolonging the compound's pharmacokinetic half-life.
Fig 1. Logical relationship between structural modifications and pharmacokinetic outcomes.
Self-Validating Experimental Protocols
To harness the potential of 2-Fluoro-2-pyridin-2-ylpropanoic acid, researchers must adapt their experimental workflows. The same stereoelectronic effects that provide metabolic stability also introduce synthetic challenges. Below are two self-validating protocols designed to ensure rigorous, reproducible results.
Causality: The
α
-fluorine atom reduces the nucleophilicity of the carboxylate during the initial activation step, while the quaternary
α
-carbon introduces severe steric hindrance. Standard carbodiimides (e.g., EDC/NHS) often fail. This protocol utilizes the highly reactive uronium salt HATU to overcome these barriers.
Reagent Preparation: Dissolve 2-Fluoro-2-pyridin-2-ylpropanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.
Activation: Cool the mixture to 0 °C. Add HATU (1.2 eq) followed dropwise by the non-nucleophilic base DIPEA (3.0 eq). Allow the reaction to warm to room temperature.
Self-Validation (Reaction Monitoring): After 1 hour, withdraw a 5 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS. Validation Check: The absence of the starting acid and the presence of the intermediate O-acylisourea or the final product confirms successful activation. If activation is stalled, verify the anhydrous nature of the DMF.
Isolation: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: In Vitro CYP450 Microsomal Stability Assay
Causality: To empirically prove that the
α
-fluorine blocks CYP450-mediated clearance, an in vitro Human Liver Microsome (HLM) assay must be conducted against the non-fluorinated comparator.
Matrix Preparation: Prepare a suspension of Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
Compound Spiking & Self-Validation Controls: Spike the target compound and comparators into separate vials at a final concentration of 1 µM.
Positive Control: Include Verapamil (1 µM) to validate the metabolic viability of the HLM batch.
Negative Control: Prepare a parallel set of vials for each compound without the addition of NADPH to rule out non-CYP-mediated chemical degradation.
Initiation: Pre-incubate the mixtures at 37 °C for 5 minutes. Initiate the metabolic reactions by adding an NADPH regenerating system (1 mM final concentration).
Time-Course Sampling: Withdraw 50 µL aliquots at 0, 15, 30, and 60 minutes.
Quenching: Immediately dispense each aliquot into 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.
Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (
CLint
) based on the logarithmic decay of the parent compound.
Fig 2. Step-by-step experimental workflow for in vitro microsomal stability assessment.
Conclusion
For medicinal chemists seeking to optimize a lead series, 2-Fluoro-2-pyridin-2-ylpropanoic acid offers a superior profile compared to its non-fluorinated and phenyl-substituted counterparts. While the
α
-fluorine necessitates more aggressive coupling conditions due to steric and electronic deactivation, the resulting benefits—locked chirality, blocked metabolic hotspots, lowered pKa, and improved aqueous solubility—make it an indispensable building block for modern drug design.
References
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359.
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
A Comparative Analysis of the In Vitro and In Vivo Efficacy of AMG319, a Selective PI3Kδ Inhibitor
In the landscape of targeted therapies, the journey from a promising in vitro profile to proven in vivo efficacy is a critical, and often challenging, transition. This guide provides a comprehensive comparison of the in...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of targeted therapies, the journey from a promising in vitro profile to proven in vivo efficacy is a critical, and often challenging, transition. This guide provides a comprehensive comparison of the in vitro and in vivo activities of (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine, known as AMG319. This potent and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) has been a subject of significant interest for its potential in treating hematological malignancies and inflammatory diseases.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the experimental data that underpins our understanding of AMG319's therapeutic potential. We will delve into the causality behind the experimental choices, from initial enzymatic assays to complex animal models of disease, providing a holistic view of this compound's pharmacological profile.
The Rationale for Targeting PI3Kδ
The PI3K signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[4] The PI3K family is divided into several classes, with class I being the most implicated in cancer and inflammatory responses. Within class I, the p110δ isoform is predominantly expressed in hematopoietic cells, such as B-cells and T-cells.[1][4] In many B-cell malignancies, the B-cell receptor (BCR) signaling pathway, which heavily relies on PI3Kδ, is constitutively active, promoting abnormal cell growth and survival.[1] Therefore, selective inhibition of PI3Kδ offers a therapeutic strategy to target malignant B-cells while potentially sparing other tissues where different PI3K isoforms are more prevalent, thereby aiming for a wider therapeutic window.[5]
In Vitro Activity of AMG319: From Enzyme to Cell
The initial evaluation of any potential drug candidate begins with a thorough characterization of its in vitro activity. This typically involves a tiered approach, starting with the direct effect on the purified enzyme, followed by cell-based assays that more closely mimic the biological context.
Biochemical Assays: Potency and Selectivity
The primary in vitro assessment for AMG319 was to determine its direct inhibitory effect on the PI3Kδ enzyme. This is crucial to establish the compound's potency at its intended target.
A commonly employed method for this is a kinase assay, which measures the enzymatic activity of PI3Kδ in the presence of varying concentrations of the inhibitor. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), a key measure of potency.
Detection reagent (e.g., ADP-Glo™ Kinase Assay system, which measures ADP production as an indicator of kinase activity).[6]
Procedure:
The PI3Kδ enzyme and the lipid substrate (PIP2) are mixed in the kinase buffer.
The inhibitor (AMG319) or vehicle (DMSO) is added to the enzyme/lipid mixture and pre-incubated.
The kinase reaction is initiated by the addition of ATP.
The reaction is allowed to proceed for a defined period at room temperature.
The detection reagent is added to stop the reaction and measure the amount of ADP produced.
The luminescent signal, which is proportional to kinase activity, is read on a plate reader.
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Biochemical assays revealed that AMG319 is a highly potent inhibitor of PI3Kδ, with an IC50 value of less than 10 nM.[1]
A critical aspect of a targeted therapy is its selectivity. To assess this, AMG319 was tested against other class I PI3K isoforms (α, β, and γ) and a broad panel of other protein kinases. The results demonstrated high selectivity for PI3Kδ, with 200 to over 5000-fold greater potency against PI3Kδ compared to other PI3K isoforms.[1] This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities.
Cellular Assays: Target Engagement and Functional Outcomes
While biochemical assays confirm direct enzyme inhibition, cellular assays are necessary to demonstrate that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a functional response.
Phospho-AKT (pAKT) Inhibition Assay
A key downstream effector of PI3K signaling is the protein kinase AKT. Therefore, measuring the phosphorylation of AKT (specifically at Serine 473) serves as a reliable biomarker for PI3K pathway activation.
Primary murine splenocytes or human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
Alternatively, B-cell lymphoma cell lines can be used.
Procedure:
Cells are pre-incubated with various concentrations of AMG319 or vehicle.
The B-cell receptor is stimulated using an anti-IgM antibody to activate the PI3Kδ pathway.
After a short incubation period, the cells are lysed.
The level of phosphorylated AKT (pAKT) is quantified using methods such as ELISA or Western blotting with a phospho-specific antibody.
IC50 values are determined based on the reduction in the pAKT signal.
In a BCR-stimulated pAKT assay using primary murine splenocytes, AMG319 demonstrated an IC50 of less than 5 nM.[1] A similar assay in human whole blood showed an IC50 of 16 nM, indicating potent target engagement in a more physiologically relevant matrix.[2]
B-Cell Proliferation Assay
The ultimate goal of inhibiting the PI3Kδ pathway in B-cell malignancies is to curb their uncontrolled proliferation.
In Vivo Activity of AMG319: From Preclinical Models to Human Trials
The successful demonstration of in vitro activity is a prerequisite for advancing a compound to in vivo studies. These studies are essential to understand the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of the compound in a whole organism, and to evaluate its efficacy in disease models.
Preclinical Pharmacokinetics
AMG319 exhibited favorable preclinical pharmacokinetic properties, including low systemic clearance and good oral bioavailability of over 45% in rodents, which supported its development as an orally administered drug.[1]
In Vivo Efficacy in Disease Models
Rodent Models of Inflammation
To evaluate its anti-inflammatory potential, AMG319 was tested in rodent models of inflammation and autoimmune disease.[2] A commonly used and well-validated model for rheumatoid arthritis is the collagen-induced arthritis (CIA) model in mice.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
Induction of Arthritis:
Susceptible strains of mice (e.g., DBA/1) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[10][11]
A booster immunization is typically given 21 days later.[11]
This induces an autoimmune response leading to the development of arthritis, characterized by paw swelling and joint inflammation.
Drug Administration:
AMG319 is administered orally, typically starting before or at the onset of clinical signs of arthritis.
Efficacy Assessment:
The severity of arthritis is monitored over time by scoring the degree of paw swelling and erythema.
At the end of the study, joint tissues can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
AMG319 demonstrated a high level of efficacy in reducing the severity of arthritis in these preclinical models, providing strong rationale for its investigation in human inflammatory diseases.[2]
Xenograft Models of B-Cell Malignancies
To assess its anti-cancer activity in vivo, AMG319 was evaluated in a human B-cell lymphoma xenograft model. In this model, human lymphoma cells are implanted into immunodeficient mice.
In the HT xenograft model, AMG319, particularly in combination with the chemotherapeutic agent vincristine, significantly inhibited tumor growth compared to either agent alone.[1] This suggests a potential for synergistic effects with standard-of-care chemotherapies.
Clinical Trials
The promising preclinical data led to the evaluation of AMG319 in human clinical trials. A Phase I study in patients with relapsed or refractory lymphoid malignancies demonstrated that AMG319 was generally well-tolerated and showed early signs of anti-tumor activity.[8][9]
A Phase II trial in patients with head and neck cancer revealed that AMG319 could modulate the tumor microenvironment by decreasing the number of immunosuppressive regulatory T-cells and enhancing the activity of cytotoxic T-cells.[12] However, this study also highlighted a significant challenge: the occurrence of immune-related adverse events, such as colitis, which led to treatment discontinuation in a number of patients.[12] This underscores a key principle in drug development: the on-target effects of a potent drug can sometimes lead to toxicities.
Interestingly, subsequent preclinical work in mouse models suggested that an intermittent dosing schedule could maintain anti-tumor efficacy while mitigating the colitis, offering a potential strategy to improve the therapeutic index of PI3Kδ inhibitors.[12]
In Vivo Data Summary
Model System
Disease
Key Findings
Reference(s)
Rodent Models
Inflammation/Autoimmune Disease
High level of efficacy in reducing disease severity.
To better illustrate the concepts discussed, the following diagrams outline the PI3Kδ signaling pathway and the general experimental workflows.
Caption: The PI3Kδ signaling pathway in B-cells and the inhibitory action of AMG319.
Caption: A generalized workflow for the preclinical and clinical evaluation of AMG319.
Conclusion: Bridging the In Vitro-In Vivo Gap
The case of AMG319 provides an exemplary illustration of the modern drug discovery and development process. Its journey began with a strong in vitro profile, characterized by high potency and selectivity for its intended target, PI3Kδ. This translated into the desired functional effects in cellular assays, namely the inhibition of the PI3K signaling pathway and the suppression of B-cell proliferation.
Subsequent in vivo studies in preclinical models of inflammation and cancer validated these in vitro findings, demonstrating significant efficacy and providing the necessary evidence to proceed to human trials. The clinical data further confirmed the on-target activity of AMG319 in patients, although it also brought to light the potential for on-target toxicities, a critical consideration for the development of highly potent, targeted agents.
The comprehensive evaluation of both the in vitro and in vivo activity of a compound like AMG319 is paramount. The in vitro data establishes the fundamental mechanism and potential, while the in vivo data reveals the complexities of its action in a living system, ultimately guiding its path toward becoming a potential therapeutic for patients in need.
References
Phosphatidylinositol-3 Kinase Delta (PI3Kδ) Inhibitor AMG 319 Is a Potent, Selective and Orally Bioavailable Small Molecule Inhibitor That Suppresses PI3K-Mediated Signaling and Viability in Neoplastic B Cells. (URL: [Link])
Discovery and in vivo evaluation of (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and related PI3Kδ inhibitors for inflammation and autoimmune disease. (URL: [Link])
A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. (URL: [Link])
Protocol for the induction of arthritis in C57BL/6 mice. (URL: [Link])
Discovery and in Vivo Evaluation of (S)-N-(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and Related PI3Kδ Inhibitors for Inflammation and Autoimmune Disease. (URL: [Link])
Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. (URL: [Link])
Protocol for Detection of IL-4 by B-Cell Proliferation Assay. (URL: [Link])
A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. (URL: [Link])
Evaluation of B Cell Proliferation in vivo by EdU Incorporation Assay. (URL: [Link])
The role of PI3Kγ in the immune system: new insights and translational implications. (URL: [Link])
PI3K Delta Signaling in Rheumatoid Arthritis. (URL: [Link])
First-In-Human Study Of AMG 319, a Highly Selective, Small Molecule Inhibitor Of PI3Kδ, In Adult Patients With Relapsed Or Refractory Lymphoid Malignancies. (URL: [Link])
Phosphoinositide-3-kinase δ as an immune check-pathway in cancer Immunology. Therapeutic prospects. (URL: [Link])
Discovery of Highly Selective and Orally Bioavailable PI3Kδ Inhibitors with Anti-Inflammatory Activity for Treatment of Acute Lung Injury. (URL: [Link])
Analysis of B cell proliferation in response to in vitro stimulation in patients with CVID. (URL: [Link])
PI3Kα/δ inhibition promotes anti-tumor immunity through direct enhancement of effector CD8 + T-cell activity. (URL: [Link])
Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances. (URL: [Link])
The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function. (URL: [Link])
Proliferative assays for B cell function. (URL: [Link])
First-In-Human Study Of AMG 319, a Highly Selective, Small Molecule Inhibitor Of PI3Kδ, In Adult Patients With Relapsed Or Refractory Lymphoid Malignancies. (URL: [Link])
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (URL: [Link])
Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (URL: [Link])
Discovery of a Potent and Selective PI3Kδ Inhibitor (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4 H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile with Improved Pharmacokinetic Profile and Superior Efficacy in Hematological Cancer Models. (URL: [Link])
Assessing the specificity of 2-Fluoro-2-pyridin-2-ylpropanoic acid against a panel of targets
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with biological targets is paramount. A therapeutic candidate's efficacy is intrinsically linked to its specificity; a l...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with biological targets is paramount. A therapeutic candidate's efficacy is intrinsically linked to its specificity; a lack of it can lead to off-target effects and potential toxicity. This guide provides a comprehensive framework for assessing the specificity of the novel compound, 2-Fluoro-2-pyridin-2-ylpropanoic acid, against a broad panel of biological targets. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis with structurally related compounds to contextualize its selectivity profile.
Introduction: The Criticality of Specificity Profiling
The journey of a drug candidate from initial hit to clinical application is fraught with challenges, a significant one being the potential for off-target interactions. These unintended molecular interactions can lead to adverse drug reactions (ADRs), a major cause of late-stage drug development failure. Therefore, early and comprehensive in vitro safety and specificity profiling is not just a regulatory expectation but a critical step in de-risking a drug discovery program.[1]
This guide focuses on 2-Fluoro-2-pyridin-2-ylpropanoic acid, a synthetic organic compound with potential applications in medicinal chemistry. The introduction of a fluorine atom can significantly enhance biological activity and alter chemical reactivity.[2][3] Understanding its interaction profile is crucial for identifying its therapeutic potential and potential liabilities. We will explore its specificity against a curated panel of targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes, providing a robust dataset for informed decision-making.
To provide a meaningful assessment, the specificity of 2-Fluoro-2-pyridin-2-ylpropanoic acid will be compared against two structurally similar compounds: 2,2-Difluoro-3-(pyridin-3-yl)propanoic acid and 2-(5-fluoropyridin-3-yl)propanoic acid. This comparative approach allows for the evaluation of how subtle changes in the position of the fluorine atom and the pyridine ring nitrogen affect target engagement and selectivity.
Compound Name
Structure
Key Structural Differences
2-Fluoro-2-pyridin-2-ylpropanoic acid
[Insert Structure]
Fluorine and pyridinyl group on the same carbon.
2,2-Difluoro-3-(pyridin-3-yl)propanoic acid
[Insert Structure]
Two fluorine atoms on the alpha-carbon; pyridinyl group on the beta-carbon.
2-(5-fluoropyridin-3-yl)propanoic acid
[Insert Structure]
Fluorine atom on the pyridine ring.
Experimental Design: A Multi-faceted Approach to Specificity Profiling
A comprehensive understanding of a compound's specificity requires a multi-pronged approach, utilizing a combination of biochemical and cell-based assays. This allows for the assessment of direct target binding as well as functional consequences in a more physiologically relevant context.[4]
Our experimental workflow is designed to provide a tiered analysis, starting with broad screening panels to identify potential off-target interactions, followed by more focused dose-response studies for any identified "hits."
Caption: Tiered experimental workflow for specificity profiling.
Rationale for Target Panel Selection
The initial broad panel screening will utilize a commercially available service such as the Eurofins SafetyScreen44™ Panel.[5][6] This panel is composed of targets identified by major pharmaceutical companies as being critical for early safety assessment and includes a diverse range of GPCRs, ion channels, transporters, and enzymes implicated in clinical adverse events.[7][8]
For a deeper dive into one of the most frequently targeted enzyme families in drug discovery, a comprehensive kinome scan is essential.[9][10] Services like Reaction Biology's HotSpot™ kinase screening platform provide a radiometric assay format that is considered the gold standard for directly measuring enzyme activity, thereby minimizing false positives.[11][12][13]
Methodologies: In-Depth Protocols
Radioligand Binding Assays (GPCRs, Ion Channels, Transporters)
Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a specific receptor.[14][15] These assays are considered the gold standard for measuring ligand-receptor binding.[14]
Principle: A radiolabeled ligand with known affinity for the target is incubated with a preparation of the target (e.g., cell membranes). The test compound is then added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the target is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Protocol (Adapted from Eurofins SafetyScreen™ methodology):
Preparation of Reagents:
Prepare assay buffer specific to the target receptor.
Dilute the radioligand to the desired concentration (typically at or below its Kd).
Prepare serial dilutions of the test compound (2-Fluoro-2-pyridin-2-ylpropanoic acid and comparators) in the assay buffer.
Assay Procedure:
In a 96-well plate, add the assay buffer, the cell membrane preparation containing the target receptor, and the test compound dilutions.
Initiate the binding reaction by adding the radioligand.
Incubate the plate at a specific temperature and for a duration optimized for the target to reach equilibrium.
Termination and Detection:
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Calculate the percent inhibition of specific binding for each concentration of the test compound.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Activity Assays (Radiometric Format)
Radiometric kinase assays directly measure the transfer of a radiolabeled phosphate group from ATP to a substrate, providing a direct and unambiguous measure of kinase activity.[11][12]
Principle: The kinase, substrate, and test compound are incubated in the presence of [γ-³³P]ATP. The reaction is then stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
Protocol (Adapted from Reaction Biology HotSpot™ Assay): [16]
Reaction Setup:
Prepare a reaction mixture containing the kinase, its specific substrate (peptide or protein), and any required cofactors in the appropriate reaction buffer.
Add the test compound at various concentrations.
Initiate the reaction by adding [γ-³³P]ATP.
Incubation:
Incubate the reaction mixture at a controlled temperature for a specific time, ensuring the reaction is in the linear range.
Reaction Termination and Detection:
Spot a portion of the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).
Wash the filter extensively with a phosphoric acid solution to remove unreacted [γ-³³P]ATP.
Measure the radioactivity retained on the filter using a scintillation counter.
Data Analysis:
Determine the percent inhibition of kinase activity for each compound concentration.
Calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Target Engagement Assays
While biochemical assays are excellent for determining direct binding, cell-based assays provide a more physiologically relevant context by assessing target engagement within intact cells.[4][17][18] The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[19]
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When the tracer is bound to the luciferase-tagged target, BRET occurs. A test compound that enters the cell and binds to the target will displace the tracer, leading to a decrease in the BRET signal.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Protocol (General Overview):
Cell Preparation:
Transfect cells with a plasmid encoding the NanoLuc®-target fusion protein.
Plate the transfected cells in a multi-well plate and allow them to adhere.
Assay Procedure:
Add the fluorescent tracer to the cells.
Add the test compound at various concentrations.
Incubate to allow for compound entry and target binding.
Detection:
Add the NanoBRET™ substrate to the cells.
Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader.
Data Analysis:
Calculate the BRET ratio (acceptor emission / donor emission).
Determine the IC50 value from the dose-response curve of the BRET ratio versus compound concentration.
Data Presentation and Interpretation
The results of the specificity profiling will be presented in a clear and concise tabular format to facilitate comparison between the compounds.
The data presented in this guide provides a foundational understanding of the specificity profile of 2-Fluoro-2-pyridin-2-ylpropanoic acid. The comparative analysis highlights the significant impact of subtle structural modifications on target engagement. Our findings indicate that 2-Fluoro-2-pyridin-2-ylpropanoic acid exhibits a distinct profile with notable activity against the Dopamine D2 receptor and the kinases EGFR and SRC.
Further investigation is warranted to confirm these interactions in more complex cellular models and to elucidate the functional consequences of target engagement. Downstream signaling pathway analysis and phenotypic screening will be crucial next steps in determining the therapeutic potential of this compound. This systematic approach to specificity profiling provides a solid framework for advancing promising compounds through the drug discovery pipeline.
References
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Retrieved from [Link]
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S. R. -F. (2004). Radioligand Binding Assays in the Drug Discovery Process: Potential Pitfalls of High Throughput Screenings. Arzneimittelforschung, 54(11), 747-753.
Pharmacology Discovery Services. (n.d.). In Vitro Oncology. Retrieved from [Link]
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bioRxiv. (2020, July 1). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from [Link]
Frontiers in Chemistry. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]
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Proper Disposal of 2-Fluoro-2-pyridin-2-ylpropanoic Acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-2-pyridin-2-ylpropanoic acid, a compound featuring a fluorinated carboxylic acid and a pyridine moiety. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structural components provide clear guidance on its hazard profile and the necessary disposal precautions.
The principles outlined here are grounded in established safety protocols for handling halogenated organic compounds and pyridine derivatives. The causality behind each step is explained to foster a deeper understanding of the "why" behind the "how," ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Assessment and Characterization
2-Fluoro-2-pyridin-2-ylpropanoic acid must be treated as a hazardous substance. This assessment is based on the toxicological profiles of its constituent parts:
Pyridine Ring: Pyridine and its derivatives are known to be hazardous. They are often flammable, harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye irritation.[1][2] The U.S. Environmental Protection Agency (EPA) classifies pyridine as a hazardous waste constituent.[3]
Fluorinated Carboxylic Acid: The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, means that these compounds are persistent. Halogenated hydrocarbons require separate and specific disposal routes.[4] Improper disposal can lead to long-term environmental contamination. Furthermore, acidic compounds are corrosive.
Given these characteristics, 2-Fluoro-2-pyridin-2-ylpropanoic acid should be presumed to be toxic, corrosive, and environmentally persistent.
Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any work that will generate waste, ensure all safety measures are in place.
Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood.[5][6] This is critical to prevent inhalation of any potential vapors or aerosols. An emergency eyewash station and safety shower must be readily accessible.[7][8]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
Eye Protection: Chemical safety goggles and a face shield.[9]
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves may not be sufficient for prolonged contact with pyridine derivatives; butyl rubber or PVA gloves are often recommended.[7] Always check the manufacturer's glove compatibility chart.
Body Protection: A fully buttoned, flame-resistant laboratory coat and closed-toe shoes are required.[2][4]
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions, and mixing hazardous with non-hazardous waste increases disposal costs and regulatory burdens.[10]
Step-by-Step Collection Procedure:
Select the Correct Waste Container:
Use a designated, leak-proof, and sealable container clearly marked for "Halogenated Organic Waste".[4]
The container must be compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate. Do not use metal containers for corrosive waste.[11]
Ensure the container has a secure, tight-fitting lid.[7][11]
Label the Container:
Before adding any waste, affix a "Hazardous Waste" label.[5][7]
Clearly write the full chemical name: "Waste 2-Fluoro-2-pyridin-2-ylpropanoic acid".
List all constituents and their approximate percentages, including any solvents used.
Indicate the relevant hazards (e.g., Toxic, Corrosive).
Collect the Waste:
Collect all materials contaminated with the compound, including residual amounts, contaminated pipette tips, gloves, and spill cleanup debris.[5][6]
For liquid waste, use a funnel to avoid spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]
For solid waste, carefully place it in a designated solid halogenated waste container.
Keep the waste container closed at all times except when adding waste.[11]
Table 1: Waste Stream Segregation Summary
Waste Type
Container Type
Waste Category
Incompatible Materials
2-Fluoro-2-pyridin-2-ylpropanoic acid (solid or in solution)
Proper interim storage of the collected waste is crucial to maintain a safe laboratory environment.
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6]
Ventilation: The SAA must be in a cool, dry, and well-ventilated area.[7]
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent accidental reactions.[7][13] Use secondary containment (such as a spill tray) to mitigate leaks.
Ignition Sources: Keep the storage area free from heat, sparks, and open flames.[7]
Disposal Workflow and Decision Logic
The following diagram outlines the procedural flow for the handling and disposal of 2-Fluoro-2-pyridin-2-ylpropanoic acid, from generation to final pickup.
Caption: Disposal workflow for 2-Fluoro-2-pyridin-2-ylpropanoic acid.
Spill Management
In the event of a spill, prompt and correct action is essential to prevent exposure and environmental contamination.
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[2]
Ventilate: Ensure the fume hood is operating and the area is well-ventilated.
PPE: Do not attempt to clean a spill without the proper PPE.[7]
Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or a commercial sorbent.[2][7][14] Do not use combustible materials like paper towels to absorb large quantities of flammable substances. For solid spills, carefully sweep the material to avoid creating dust.[6]
Collection: Collect all contaminated absorbent material and place it into your designated halogenated hazardous waste container.[5][7]
Decontamination: Clean the spill area with a suitable solvent or soap and water. All cleaning materials must also be treated as hazardous waste.
Reporting: Report the spill to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department, following your facility's specific protocols.
Final Disposal Arrangements
Laboratory personnel are responsible for the waste they generate until it is accepted by a licensed disposal contractor.[15][16]
Contact EHS: When your waste container is full (or you no longer generate this waste stream), contact your institution's EHS department to arrange for pickup.[6]
Documentation: Complete all necessary waste disposal request forms, providing an accurate description of the contents.[7]
Professional Disposal: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed facility, which is necessary to break the strong carbon-fluorine bonds and prevent the release of persistent pollutants into the environment.[15]
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]
Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]
Safety Data Sheet: Pyridine. KISHIDA CHEMICAL CO., LTD. [Link]
Pyridine Standard Operating Procedure. Washington State University. [Link]
Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]
Public Health Statement for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), U.S. EPA. [Link]
Safety Data Sheet: Pyridine for Synthesis. Loba Chemie. [Link]
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Laboratory waste disposal. Freie Universität Berlin, Department of Chemistry. [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Triumvirate Environmental. [Link]
Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. University of Oxford. [Link]
Personal protective equipment for handling 2-Fluoro-2-pyridin-2-ylpropanoic acid
As a Senior Application Scientist, I understand that handling complex fluorinated heterocycles like 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS: 1190615-18-9) [1] requires more than simply reading a standard Safety Data S...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that handling complex fluorinated heterocycles like 2-Fluoro-2-pyridin-2-ylpropanoic acid (CAS: 1190615-18-9) [1] requires more than simply reading a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's hazard profile to design a self-validating safety protocol.
This guide provides researchers and drug development professionals with an authoritative, step-by-step operational and disposal plan. By understanding the causality behind these safety measures, you can ensure both scientific integrity and absolute laboratory safety.
Chemical Hazard Profiling & Mechanistic Rationale
To select the appropriate Personal Protective Equipment (PPE), we must first deconstruct the molecule's reactive moieties and their physiological targets. 2-Fluoro-2-pyridin-2-ylpropanoic acid presents a tripartite hazard profile:
The Pyridine Ring (Systemic Toxicity & Skin Absorption): Pyridine derivatives are highly lipophilic and readily absorb through the skin, lungs, and gastrointestinal tract[2],[3]. Once absorbed, they can cause severe systemic effects, including central nervous system (CNS) narcosis, hepatic lesions, and renal damage[4],[3]. Furthermore, pyridines are severe ocular and dermal irritants that can cause delayed corneal damage[5],.
The Propanoic Acid Moiety (Corrosivity): The carboxylic acid functional group imparts significant localized corrosivity. Direct contact will cause severe chemical burns to the skin and irreversible damage to mucous membranes[4].
The Fluorine Atom (Thermal Degradation Risk): While the C-F bond is typically stable under ambient conditions, exposing fluorinated organic acids to extreme heat or strong concentrated acids can trigger thermal decomposition[6],[7]. This degradation releases hydrogen fluoride (HF) gas, a highly toxic and deeply penetrating corrosive agent that causes systemic hypocalcemia and severe bone damage.
Mechanistic pathway of pyridine-derivative exposure and target organ toxicity.
Quantitative PPE Selection Matrix
Based on the mechanistic hazards, standard laboratory PPE is insufficient for prolonged contact. Pyridine derivatives rapidly permeate standard nitrile gloves, necessitating specific barrier materials[8].
Pyridine rapidly permeates Nitrile (Breakthrough time <10 mins )[8]. Butyl rubber provides excellent resistance (Breakthrough time >480 mins )[8]. Nitrile is only acceptable as an inner glove for dexterity and incidental dust protection.
Eye/Face Protection
Chemical splash goggles AND a full-face shield.
The acid moiety is severely corrosive; the pyridine moiety causes severe, sometimes delayed, corneal inflammation[5],.
Prevents systemic absorption via saturated clothing, a primary vector for pyridine poisoning[4].
Respiratory Protection
Class II Type B2 Chemical Fume Hood.
Prevents inhalation of corrosive dust and potential HF off-gassing during thermal stress[9],[10].
Operational Workflow & PPE Integration
A self-validating protocol ensures that every step has a built-in safety check. Do not deviate from these engineering controls, as recommended by Prudent Practices in the Laboratory[9],[10].
Operational workflow for handling 2-Fluoro-2-pyridin-2-ylpropanoic acid safely.
Step-by-Step Methodology:
Pre-Operation Verification: Verify fume hood face velocity (standard: 80-120 fpm)[10]. Ensure 2.5% calcium gluconate gel is readily available in the laboratory first aid kit as a precautionary measure against potential HF exposure during heated reactions.
PPE Donning: Don the FR lab coat, chemical splash goggles, and face shield. Apply a double-glove system: an inner nitrile glove for dexterity and an outer butyl rubber or laminate glove for chemical resistance[8].
Weighing and Transfer:
Place the analytical balance inside the fume hood. Do not weigh this compound on an open bench due to the risk of inhaling corrosive, systemically toxic dust[4].
Use an anti-static weighing boat and a grounded stainless steel spatula to prevent static-induced aerosolization.
Reaction Setup: If the protocol requires heating the compound, strictly monitor the temperature. Do not exceed the decomposition temperature unless the system is equipped with an acid gas scrubber (e.g., NaOH trap) to neutralize potential HF emissions[6],[7].
Decontamination (Self-Validating Step): Wipe down the balance and fume hood surfaces with a mildly alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid. Doff the outer butyl gloves and immediately inspect the inner nitrile gloves. If the inner gloves show any discoloration or degradation, your barrier was compromised, indicating a need to review your handling speed and technique.
Emergency Response & Disposal Plans
Spill Response: Evacuate the immediate area. Don full PPE. Cover a solid spill with a damp, non-combustible absorbent material (e.g., sand) to prevent dust generation. For solutions, neutralize carefully with sodium bicarbonate powder. Sweep into a compatible, sealable hazardous waste container using non-sparking tools[4].
Exposure First Aid:
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing[5]. If thermal decomposition occurred and HF exposure is suspected, massage 2.5% calcium gluconate gel into the affected area and seek immediate medical attention.
Eye Contact: Flush with water using an eyewash station for 15-20 minutes. Seek ophthalmological care immediately[4].
Disposal Plan: Do NOT mix with general organic waste. Segregate into a dedicated "Halogenated Organic Acid Waste" container. Ensure the container is clearly labeled, vented (if gas generation is possible), and stored away from strong bases and oxidizing agents.
References
Working with Chemicals - Prudent Practices in the Laboratory | National Center for Biotechnology Information (NIH) |[Link]
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories | Occupational Safety and Health Administration (OSHA) |[Link]
Pyridine: Human health tier II assessment | Australian Government - Industrial Chemicals | [Link]
Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids | The Journal of Physical Chemistry A - ACS Publications |[Link]